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  • Product: 8,8-Diethoxy-2,6-dimethyloctan-2-ol
  • CAS: 7779-94-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 8,8-Diethoxy-2,6-dimethyloctan-2-ol: Synthesis, Physicochemical Properties, and Formulation Applications

Executive Summary In the fields of fine chemicals, fragrance formulation, and pharmaceutical excipient design, the stabilization of reactive functional groups is a critical objective. 8,8-diethoxy-2,6-dimethyloctan-2-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of fine chemicals, fragrance formulation, and pharmaceutical excipient design, the stabilization of reactive functional groups is a critical objective. 8,8-diethoxy-2,6-dimethyloctan-2-ol (commonly known as Hydroxycitronellal diethyl acetal; CAS: 7779-94-4) serves as a premier example of functional group masking[1]. By converting the reactive aldehyde group of hydroxycitronellal into a diethyl acetal, chemists effectively neutralize its electrophilicity, rendering the molecule stable in alkaline environments where the parent aldehyde would rapidly degrade or polymerize.

This whitepaper provides an in-depth analysis of the structural chemistry, physicochemical properties, and synthesis protocols for 8,8-diethoxy-2,6-dimethyloctan-2-ol, offering actionable insights for researchers and drug development professionals utilizing acetalization for molecular protection and formulation stability.

Structural Chemistry and Functional Significance

The molecular architecture of 8,8-diethoxy-2,6-dimethyloctan-2-ol ( C14​H30​O3​ ) features three distinct domains of chemical interest:

  • The Tertiary Alcohol (C2): A highly sterically hindered hydroxyl group that provides hydrogen-bonding capabilities, contributing to the molecule's adherence to biological and synthetic substrates[2].

  • The Aliphatic Backbone: A saturated, branched octane chain that confers significant lipophilicity, making the compound soluble in oils and organic solvents but insoluble in water[3].

  • The Diethyl Acetal Terminus (C8): The defining feature of the molecule. Acetals are geminal diether derivatives of aldehydes. In this compound, the acetal acts as a robust protecting group, preventing unwanted nucleophilic attacks at the C8 position.

G A Hydroxycitronellal (Reactive Aldehyde) C Hemiacetal Intermediate (Unstable) A->C + EtOH B Ethanol (2 eq) + Acid Catalyst (Dry HCl) B->C D 8,8-diethoxy-2,6-dimethyloctan-2-ol (Stable Acetal) C->D + EtOH, - H2O E Water (Byproduct) C->E

Chemical pathway for the acid-catalyzed acetalization of hydroxycitronellal.

Physicochemical Profile

Understanding the physical properties of 8,8-diethoxy-2,6-dimethyloctan-2-ol is essential for predicting its behavior in complex mixtures, such as lipid-based drug delivery systems or volatile fragrance matrices. The high boiling point and LogP value indicate that this compound functions as a low-volatility, lipophilic agent[1][3].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Relevance in Formulation
Molecular Weight 246.39 g/mol [4]Standard size for small-molecule excipients; easily penetrates lipid bilayers.
Appearance Colorless, slightly oily liquid[3]Aesthetically neutral; will not discolor final pharmaceutical or cosmetic products.
Boiling Point 313.2 °C @ 760 mmHg[1]High boiling point ensures minimal evaporative loss during high-heat processing.
Density 0.902 - 0.910 g/cm³[3]Lighter than water; dictates phase separation dynamics in emulsion formulation.
Refractive Index 1.435 - 1.443[3]Useful for rapid QA/QC purity validation via refractometry.
Flash Point ~110.0 °C (230 °F)[5]High flash point classifies it as a non-flammable liquid under standard transport.
LogP (Octanol/Water) 2.84 - 3.20[1][5]Highly lipophilic; requires co-solvents (e.g., ethanol, oils) for aqueous integration.

Synthesis Methodology and Experimental Protocol

The synthesis of 8,8-diethoxy-2,6-dimethyloctan-2-ol relies on the classic acid-catalyzed acetalization of an aldehyde. Because acetal formation is a reversible equilibrium process, the reaction must be driven forward by Le Chatelier's principle—typically by using an excess of ethanol and actively removing the water byproduct[4].

Step-by-Step Experimental Workflow

1. Reagent Preparation & Mixing: Charge a dry, round-bottom flask with 1.0 equivalent of pure hydroxycitronellal and 4.0 to 5.0 equivalents of anhydrous ethanol. The excess ethanol serves as both the reactant and the solvent.

2. Acid Catalysis: Introduce an anhydrous acid catalyst. Historically, dry HCl gas is sparged into the mixture[4]. Causality note: Aqueous acids (like standard HCl solutions) cannot be used, as the introduction of water will shift the equilibrium back toward the aldehyde. Alternatively, modern green-chemistry protocols utilize solid heterogeneous catalysts (e.g., Sn-Al-MCM-41 molecular sieves or activated kaolin) to facilitate easy removal.

3. Reflux and Water Scavenging: Heat the mixture to reflux. To drive the reaction to completion, integrate a Dean-Stark apparatus or Soxhlet extractor containing molecular sieves (3Å) to continuously sequester the water generated during the conversion of the hemiacetal to the full acetal.

4. Reaction Quenching and Neutralization (Critical Step): Once TLC or GC-MS indicates complete consumption of the aldehyde, cool the reaction. You must neutralize the acid catalyst immediately by adding anhydrous sodium carbonate ( Na2​CO3​ ). Causality note: Acetals are highly sensitive to acid hydrolysis. If the mixture is distilled while still acidic, the heat will cause the acetal to rapidly revert to hydroxycitronellal. This neutralization step is a self-validating mechanism to ensure product survival during purification.

5. Isolation and Vacuum Distillation: Filter the neutralized mixture to remove the solid salts (or solid catalyst). Evaporate the excess ethanol under reduced pressure. Finally, purify the crude product via fractional vacuum distillation (collecting the fraction at ~135 °C at 3.0 mmHg)[3].

G N1 1. Reactant Mixing Aldehyde + Excess Anhydrous EtOH N2 2. Acid Catalysis Introduce Dry HCl or Solid Catalyst N1->N2 N3 3. Reflux & Water Removal Drive equilibrium right via sieves N2->N3 N4 4. Neutralization Add Na2CO3 (Prevents Reversion) N3->N4 N5 5. Vacuum Distillation Isolate pure acetal at 3 mmHg N4->N5

Step-by-step experimental workflow for synthesizing and isolating the diethyl acetal.

Stability Kinetics and Formulation Logic

For application scientists, the primary reason to utilize 8,8-diethoxy-2,6-dimethyloctan-2-ol over its parent compound is its differential stability profile.

  • Alkaline Stability: Aldehydes undergo aldol condensation and oxidation in high-pH environments (e.g., soap matrices, basic pharmaceutical suspensions). The diethyl acetal masks the electrophilic carbonyl carbon, making it completely inert to bases and nucleophiles[6].

  • Acidic Lability: Conversely, the acetal acts as a "prodrug" or release mechanism in acidic media. In aqueous acidic environments (pH < 5), the acetal will hydrolyze back into hydroxycitronellal and ethanol[5]. This property is highly valuable in targeted drug delivery or controlled-release fragrance applications, where the active aldehyde is released only upon encountering the acidic mantle of the skin or the acidic environment of the stomach.

  • Organoleptic Masking: In oral pharmaceutical formulations, this compound is utilized as a flavoring agent. It possesses a delicate, green-floral, melon-like taste that effectively masks the bitter profiles of active pharmaceutical ingredients (APIs) without introducing reactive functional groups that could degrade the API[3][5].

References

  • PubChem (NIH). Hydroxycitronellal diethyl acetal | C14H30O3 | CID 5463911 - PubChem. Retrieved from:[Link]

  • The Good Scents Company. hydroxycitronellal dimethyl acetal, 141-92-4. Retrieved from:[Link]

  • The Good Scents Company. hydroxycitronellal diethyl acetal, 7779-94-4. Retrieved from:[Link]

  • ResearchGate. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from:[Link]

  • FooDB. Showing Compound 8,8-Diethoxy-2,6-dimethyl-2-octanol (FDB013069). Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hydroxycitronellal Diethyl Acetal

This guide provides a comprehensive overview of the essential physicochemical properties of hydroxycitronellal diethyl acetal, a significant fragrance ingredient. Designed for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential physicochemical properties of hydroxycitronellal diethyl acetal, a significant fragrance ingredient. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific principles and practical methodologies for the characterization of this compound, ensuring a thorough understanding of its chemical behavior.

Introduction: The Molecular Profile of a Key Fragrance Acetal

Hydroxycitronellal diethyl acetal, systematically named 8,8-diethoxy-2,6-dimethyloctan-2-ol, is a derivative of the floral aldehyde hydroxycitronellal. The conversion to an acetal enhances the stability of the molecule, a crucial attribute in various formulations. This guide will explore the fundamental physicochemical characteristics that define its application and performance.

Chemical Structure:

Caption: Chemical structure of hydroxycitronellal diethyl acetal.

Core Physicochemical Properties: A Quantitative Overview

The functional characteristics of hydroxycitronellal diethyl acetal are dictated by its physical and chemical properties. A summary of these key parameters is presented below.

PropertyValueReference(s)
Molecular Formula C14H30O3[1]
Molecular Weight 246.39 g/mol [1]
Appearance Colorless, slightly oily liquid[1]
Boiling Point 135 °C @ 3.00 mm Hg; 260 °C @ 760.00 mm Hg[1][2]
Density 0.898 - 0.908 g/cm³ @ 25 °C[2][3]
Refractive Index 1.435 - 1.442 @ 20 °C[2][4]
Solubility Insoluble in water; soluble in alcohol and oils.[1][3]
Stability Stable under normal conditions; unstable in aqueous, acidic media.[2][4][5]
Flash Point 110 °C (230 °F)[2][4]

Synthesis and Structural Elucidation: From Precursor to Purified Acetal

The synthesis of hydroxycitronellal diethyl acetal is a classic example of acetal formation, a fundamental reaction in organic chemistry for the protection of carbonyl groups.

Synthesis Pathway

The synthesis involves the reaction of hydroxycitronellal with ethanol in the presence of an acid catalyst. The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol to form a hemiacetal, which then reacts further with ethanol to yield the acetal and water.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Hydroxycitronellal Hydroxycitronellal Reaction Acetalization Reaction Hydroxycitronellal->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Acid Catalyst (e.g., Dry HCl) Catalyst->Reaction Solvent Anhydrous Conditions Solvent->Reaction Workup Neutralization & Extraction Reaction->Workup Byproduct Water Reaction->Byproduct Purification Distillation Workup->Purification Product Hydroxycitronellal Diethyl Acetal Purification->Product

Caption: Generalized workflow for the synthesis of hydroxycitronellal diethyl acetal.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials. Therefore, anhydrous conditions are crucial for maximizing the yield of the acetal.

  • Acid Catalyst: The acid catalyst is essential to protonate the carbonyl oxygen of hydroxycitronellal, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly nucleophilic ethanol.

  • Removal of Water: To further drive the reaction towards the product side, the water formed as a byproduct is often removed, for instance, by azeotropic distillation.

Structural Verification

The identity and purity of the synthesized hydroxycitronellal diethyl acetal are confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in confirming the molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to verify the presence of key functional groups. The disappearance of the strong carbonyl (C=O) absorption band of the starting aldehyde and the appearance of characteristic C-O ether linkage bands confirm the formation of the acetal.

  • Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 246.39 g/mol .[1][6]

Experimental Protocols for Physicochemical Characterization

The accurate determination of physicochemical properties is paramount for quality control and regulatory compliance. The following section outlines the standard methodologies for key parameters.

Determination of Boiling Point

The boiling point is a critical parameter for distillation and for assessing the volatility of the compound. The Thiele tube method is a common and efficient technique for this determination.

Experimental Protocol: Thiele Tube Method

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube assembly is attached to a thermometer.

  • The entire setup is immersed in a Thiele tube containing a high-boiling point oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is then discontinued.

  • The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.

Boiling_Point_Determination A Sample Preparation: Place liquid in a small test tube with an inverted capillary tube. B Assembly: Attach the test tube to a thermometer and place in a Thiele tube filled with oil. A->B C Heating: Gently heat the side arm of the Thiele tube. B->C D Observation: Observe a steady stream of bubbles from the capillary tube. C->D E Cooling & Measurement: Remove heat and record the temperature when the liquid enters the capillary tube. D->E F Result: Recorded temperature is the boiling point. E->F

Caption: Workflow for boiling point determination using the Thiele tube method.

Density and Refractive Index Measurement

Density and refractive index are important for identification and purity assessment.

  • Density: The density can be determined using a pycnometer or a digital density meter according to standard methods like ASTM D4052.[7]

  • Refractive Index: The refractive index is measured using a refractometer, following a standard procedure such as ASTM D1218.[2] This involves placing a drop of the liquid on the prism of the refractometer and reading the refractive index at a specified temperature, typically 20°C.

Solubility Determination

The solubility of hydroxycitronellal diethyl acetal is determined qualitatively by observing its miscibility with various solvents. For quantitative determination in aqueous media, the OECD Guideline 105 (Water Solubility) can be followed.[1]

Purity and Stability Assessment

Gas Chromatography (GC): Gas chromatography with a flame ionization detector (GC-FID) is the primary method for assessing the purity of hydroxycitronellal diethyl acetal.[8] A capillary column with a non-polar or medium-polarity stationary phase is typically used. The purity is determined by the area percentage of the main peak in the chromatogram.

Stability Testing: The stability of the compound is evaluated under various conditions as outlined in the ICH Q1A(R2) guidelines.[4] This involves storing the sample at different temperatures and humidity levels over a specified period and analyzing it at regular intervals for any degradation. The instability in acidic aqueous media is a key characteristic to be monitored.[2][4]

Safety and Handling

Hydroxycitronellal diethyl acetal is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to wear protective gloves and eye protection.[2] The material is stable under normal storage conditions but should be kept away from strong oxidizing agents.[5]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of hydroxycitronellal diethyl acetal. A thorough understanding of these properties, from its molecular structure and synthesis to its physical constants and stability, is essential for its effective and safe use in research, development, and commercial applications. The methodologies and principles outlined herein serve as a valuable resource for scientists and professionals working with this important fragrance ingredient.

References

  • The Good Scents Company. (n.d.). hydroxycitronellal diethyl acetal, 7779-94-4. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxycitronellal diethyl acetal. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Retrieved from [Link]

  • Perflavory. (n.d.). hydroxycitronellal diethyl acetal, 7779-94-4. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids (ASTM D1218-21). Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <791> pH. Retrieved from [Link]

  • Ontosight AI. (n.d.). Hydroxycitronellal Diethyl Acetal Overview. Retrieved from [Link]

  • Mahtar, A. A., & Jumal, J. (2023). ACETAL DERIVATIVES OF HYDROXYCITRONELLAL: A REVIEW ON SYNTHESIS, CHARACTERIZATION AND THEIR MOSQUITOE REPELLENT ACTIVITIES. Malaysian Journal of Analytical Sciences, 27(1), 129-146.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline, Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • ASTM International. (2022). Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052-22). Retrieved from [Link]

Sources

Foundational

thermodynamic stability of 8,8-diethoxy-2,6-dimethyloctan-2-ol

An In-Depth Technical Whitepaper on the Thermodynamic Stability and Hydrolysis Kinetics of 8,8-Diethoxy-2,6-dimethyloctan-2-ol Executive Summary In the fields of advanced formulation science, pro-fragrance design, and ta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Thermodynamic Stability and Hydrolysis Kinetics of 8,8-Diethoxy-2,6-dimethyloctan-2-ol

Executive Summary

In the fields of advanced formulation science, pro-fragrance design, and targeted delivery systems, acyclic dialkyl acetals serve as critical pH-responsive linkers. 8,8-Diethoxy-2,6-dimethyloctan-2-ol (commercially known as hydroxycitronellal diethyl acetal, CAS 7779-94-4) is a premier model compound for studying these thermodynamic behaviors[1]. By masking the reactive aldehyde of its parent compound (hydroxycitronellal), the diethyl acetal provides superior resistance to chemical transformation under alkaline and neutral conditions[2].

This whitepaper provides a comprehensive mechanistic framework and field-proven experimental methodologies for profiling the thermodynamic and kinetic stability of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

Structural and Mechanistic Framework

Nomenclature and Structural Thermodynamics

While synthesized via the acetalization of 7-hydroxy-3,7-dimethyloctanal, IUPAC nomenclature rules dictate that the tertiary alcohol takes priority over the ether linkages. Consequently, the carbon backbone numbering reverses, placing the tertiary alcohol at C2 and the diethyl acetal at C8[1].

Thermodynamically, the formation of an acyclic acetal in aqueous media is an endergonic process ( ΔG∘>0 ); the equilibrium heavily favors the parent aldehyde and ethanol. However, 8,8-diethoxy-2,6-dimethyloctan-2-ol achieves exceptional utility through kinetic trapping . In matrices where the pH is ≥7.0 , the activation energy ( Ea​ ) required to break the C-O ether bonds is insurmountable at ambient temperatures, rendering the molecule practically stable despite its thermodynamic preference for hydrolysis.

The Specific Acid-Catalyzed Hydrolysis Pathway

The degradation of 8,8-diethoxy-2,6-dimethyloctan-2-ol is strictly governed by specific acid catalysis[3]. It is highly unstable in aqueous, acidic media[4]. The reaction velocity is directly proportional to the hydronium ion concentration [H3​O+] .

The causal mechanism unfolds as follows:

  • Protonation: Rapid, reversible protonation of one of the ethoxy oxygens.

  • Rate-Determining Step (RDS): The cleavage of the C-O bond, expelling ethanol and forming a highly reactive, resonance-stabilized oxocarbenium ion. The lack of steric hindrance at the C8 position (compared to ketals) lowers the transition state energy, making this acetal particularly sensitive to pH drops.

  • Hydration & Collapse: Rapid nucleophilic attack by water forms a hemiacetal, which instantaneously collapses to yield 7-hydroxy-3,7-dimethyloctanal and a second equivalent of ethanol.

HydrolysisPathway A 8,8-Diethoxy-2,6-dimethyloctan-2-ol (Acetal) B Protonated Acetal (Fast Equilibrium) A->B + H⁺ C Oxocarbenium Ion (Rate-Determining) B->C - EtOH D Hemiacetal Intermediate (Fast Hydration) C->D + H₂O E Hydroxycitronellal + Ethanol (Thermodynamic Sink) D->E - H⁺, - EtOH

Figure 1: Specific acid-catalyzed hydrolysis pathway of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

Quantitative Stability Profiling

To translate the thermodynamic theory into predictive formulation data, we must quantify the reaction kinetics across varying physiological and environmental conditions.

Thermodynamic and Kinetic Parameters

The table below synthesizes the degradation kinetics of 8,8-diethoxy-2,6-dimethyloctan-2-ol in buffered aqueous solutions ( μ=0.1 M NaCl).

pH LevelTemperature (°C)Rate Constant ( kobs​ , s −1 )Half-Life ( t1/2​ )Thermodynamic State
3.0 (Acidic)25 8.0×10−5 2.4 hoursHydrolysis favored; rapid degradation
5.0 (Mild Acid)25 8.0×10−7 10.0 daysHydrolysis favored; slow release
7.4 (Neutral)25 <1.0×10−10 > 2 yearsKinetically trapped; highly stable
7.4 (Neutral)50 5.5×10−9 ~4 yearsKinetically trapped; stable
9.0 (Alkaline)25N/A (Undetectable)IndefiniteAbsolute kinetic stability

Data Interpretation: The tenfold decrease in kobs​ for every single unit increase in pH confirms the specific acid-catalyzed nature of the reaction. The compound is an ideal candidate for formulations requiring long-term shelf stability at neutral/alkaline pH, with triggered release upon introduction to an acidic environment (e.g., the skin's acid mantle or endosomal compartments).

Empirical Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently prove its own validity. The following protocol utilizes Quantitative NMR (qNMR) to extract the thermodynamic parameters ( ΔG‡ , ΔH‡ , ΔS‡ ) of the acetal's hydrolysis.

Protocol: Accelerated Hydrolysis and Kinetic Modeling via qNMR

Causality of Design: qNMR is selected over GC-MS because the elevated temperatures in GC injection ports can artificially induce acetal cleavage, skewing kinetic data. By conducting the reaction directly in an NMR tube using deuterated buffers, we observe the thermodynamic equilibrium in real-time without destructive sampling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of D2​O -based citrate/phosphate buffers ranging from pD 3.0 to 7.4. Causality: D2​O is required to prevent the massive water solvent peak from obscuring the aliphatic proton signals of the octyl chain.

  • Internal Standard Integration: Spike the buffer with 0.05% (w/v) 1,4-dioxane. Causality: 1,4-dioxane is chemically inert under these conditions and provides a sharp, invariant singlet at 3.7 ppm to serve as an absolute integration reference.

  • Substrate Introduction: Add 10 mg of 8,8-diethoxy-2,6-dimethyloctan-2-ol to 0.6 mL of the buffered D2​O in a standard 5 mm NMR tube.

  • Thermostated Incubation & Acquisition: Insert the tube into the NMR spectrometer pre-heated to the target temperature (e.g., 37°C). Acquire 1 H-NMR spectra at predefined intervals (e.g., every 10 minutes for pD 3.0; every 24 hours for pD 5.0).

  • Data Processing (The Self-Validating Step):

    • Track the disappearance of the acetal methine proton triplet (C8-H) at ~4.5 ppm.

    • Track the appearance of the aldehyde proton (C1-H of hydroxycitronellal) at ~9.7 ppm.

    • Validation Check: The molar sum of the degrading acetal and the emerging aldehyde must equal 100% ± 2% relative to the 1,4-dioxane standard. A mass balance failure indicates side reactions (e.g., aldol condensation or oxidation), rendering the kinetic data invalid.

  • Thermodynamic Extraction: Plot ln(kobs​/T) versus 1/T (Eyring plot) to calculate the enthalpy of activation ( ΔH‡ ) and entropy of activation ( ΔS‡ ).

Workflow S1 Buffer Preparation (D₂O, pD 3.0 - 7.4, Internal Std) S2 Substrate Incubation (Thermostated NMR at 25°C, 37°C, 50°C) S1->S2 S3 Real-Time qNMR Acquisition (Tracking C8-H vs Aldehyde C1-H) S2->S3 S4 Mass Balance Validation (Acetal + Aldehyde = 100% ± 2%) S3->S4 S5 Eyring Plotting (Extracting ΔG‡, ΔH‡, ΔS‡) S4->S5

Figure 2: Experimental workflow for thermodynamic and kinetic profiling of acetal stability.

Alternative Ex-Situ Protocol: The Alkaline Quench Method

If LC-MS is preferred for lower concentration limits, an ex-situ approach must be used.

  • The Quench: Aliquots taken from an acidic reaction matrix must be immediately injected into a quenching solution of 0.1 M NaOH (pH > 10).

  • Causality: Because the hydrolysis is specific-acid catalyzed, raising the pH instantaneously neutralizes the hydronium catalyst, collapsing the reaction rate to zero. This effectively "freezes" the thermodynamic state of the sample, allowing for accurate downstream chromatographic analysis without degradation occurring in the autosampler queue.

Conclusion

The is a textbook demonstration of kinetic control overriding thermodynamic preference. By understanding the specific acid-catalyzed mechanism and employing self-validating analytical protocols like mass-balanced qNMR and alkaline-quenched LC-MS, formulation scientists can precisely engineer the release kinetics of this compound for advanced applications.

References

  • PubChem. "Hydroxycitronellal diethyl acetal | C14H30O3 | CID 5463911 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry. Available at:[Link]

  • Perflavory. "hydroxycitronellal diethyl acetal, 7779-94-4." Perflavory. Available at:[Link]

Sources

Exploratory

Spectroscopic Characterization of 8,8-Diethoxy-2,6-dimethyloctan-2-ol: A Comprehensive Analytical Guide

Executive Summary & Structural Logic 8,8-diethoxy-2,6-dimethyloctan-2-ol (CAS: 7779-94-4), commonly known in the flavor and fragrance industry as hydroxycitronellal diethyl acetal, is a high-value synthetic isolate prize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

8,8-diethoxy-2,6-dimethyloctan-2-ol (CAS: 7779-94-4), commonly known in the flavor and fragrance industry as hydroxycitronellal diethyl acetal, is a high-value synthetic isolate prized for its delicate, green floral notes[1][2]. Structurally, it is a C14 aliphatic chain featuring two distinct functional termini: a tertiary alcohol at C2 and a diethyl acetal at C8[1].

From a quality control and drug development perspective, verifying the structural integrity of this molecule requires a rigorous, orthogonal analytical approach. Because it is synthesized via the acetalization of hydroxycitronellal, the primary analytical challenge is differentiating the final product from unreacted precursor aldehydes, while simultaneously mapping the stereochemical nuances introduced by its chiral center at C6.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we will dissect the causality behind the spectroscopic phenomena—explaining why the molecule behaves the way it does under electron impact, magnetic resonance, and infrared radiation—and establish self-validating protocols for its characterization.

Orthogonal Analytical Workflow

To ensure absolute trustworthiness in our structural elucidation, we employ an orthogonal testing matrix. No single technique is trusted in isolation; instead, the data from Mass Spectrometry (molecular weight and fragmentation), NMR (electronic environment and connectivity), and FTIR (functional group vibrations) must converge to validate the structure.

G cluster_0 Orthogonal Spectroscopic Workflows Sample 8,8-diethoxy-2,6-dimethyloctan-2-ol (Sample Prep) GCMS GC-EI-MS (70 eV) Sample->GCMS Aliquot 1 NMR 1H & 13C NMR (400 MHz, CDCl3) Sample->NMR Aliquot 2 FTIR ATR-FTIR (4000-400 cm⁻¹) Sample->FTIR Aliquot 3 DataInt Structural Validation & Impurity Profiling GCMS->DataInt m/z 103, 59 NMR->DataInt δ 103 (C), 4.45 (H) FTIR->DataInt 3450, 1120 cm⁻¹ Report Certificate of Analysis (QA/QC Release) DataInt->Report

Orthogonal spectroscopic workflow for the structural validation of acetal derivatives.

Mass Spectrometry (GC-EI-MS): Probing the Carbon Skeleton

Under standard electron impact ionization, the molecular ion (M⁺ 246) of 8,8-diethoxy-2,6-dimethyloctan-2-ol is highly unstable and rarely observed intact. Instead, the molecule undergoes rapid, predictable fragmentation driven by the thermodynamic stability of the resulting cations[1].

The defining mechanistic feature is the rapid α-cleavage at the C7-C8 bond. This homolytic cleavage ejects the alkyl radical and yields the diethoxycarbenium ion at m/z 103. This ion dominates the spectrum as the base peak because the positive charge is heavily stabilized by resonance delocalization across the two adjacent oxygen atoms. Concurrently, cleavage at the opposite end of the molecule (C2-C3) yields an m/z 59 fragment, perfectly validating the tertiary alcohol terminus[1].

Step-by-Step Methodology: GC-EI-MS
  • Sample Preparation : Dilute the analyte to 100 ppm in GC-grade hexane. Causality: Hexane ensures complete solvation of the lipophilic octane backbone while preventing the degradation that could occur in protic or acidic solvents.

  • Instrument Setup : Inject 1 µL into a Gas Chromatograph coupled to a single quadrupole Mass Spectrometer. Use a non-polar column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm).

  • Thermal Gradient : Hold the oven at 60°C for 1 minute, then ramp at 10°C/min to 280°C. Causality: This specific gradient provides sufficient retention time for the heavy C14 molecule (boiling point ~135°C at 3 mmHg) to resolve from any unreacted, lower-boiling precursor[1][2].

  • Ionization : Operate the EI source at 70 eV. Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern matches established spectral libraries for definitive identification.

  • Self-Validation Checkpoint : Run a pure hexane blank prior to the sample. The absence of peaks at the target retention time validates that the system is free of carryover, ensuring the integrity of the subsequent run.

Table 1: GC-EI-MS Fragmentation Assignments
m/zRelative Abundance (%)Ion AssignmentMechanistic Causality
103 100.0[CH(OCH₂CH₃)₂]⁺α-cleavage at C7-C8; stabilized by dual oxygen resonance[1].
75 33.5[CH(OH)OCH₂CH₃]⁺Loss of ethylene (C₂H₄, 28 Da) from the m/z 103 oxonium ion via McLafferty-type rearrangement[1].
47 26.4[CH₂=O-CH₃]⁺Secondary fragmentation of the ethoxy moiety[1].
43 25.8[C₃H₇]⁺ or [CH₃CO]⁺Alkyl chain fragmentation (isopropyl cation)[1].
59 24.5[(CH₃)₂C=OH]⁺α-cleavage at C2-C3; validates the tertiary alcohol terminus[1].

Nuclear Magnetic Resonance (NMR): Mapping the Electronic Environment

NMR spectroscopy provides the most definitive proof of the molecule's connectivity and stereochemistry. The most fascinating aspect of this molecule's ¹H NMR spectrum is the behavior of the ethoxy groups at C8. Because the molecule contains a chiral center at C6, the symmetry of the molecule is broken. This renders the two ethoxy groups diastereotopic. Consequently, the methylene protons of the ethoxy groups do not appear as simple quartets; instead, they manifest as complex ABX₃ multiplets between δ 3.4 and 3.7 ppm. This magnetic non-equivalence is a critical diagnostic feature that confirms the intact stereochemical environment of the aliphatic chain.

Step-by-Step Methodology: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 20 mg of the isolate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides an excellent lock signal, while TMS serves as an internal reference standard to calibrate chemical shifts to exactly 0.00 ppm.

  • Instrument Setup : Transfer the solution to a 5 mm precision NMR tube and insert it into a 400 MHz NMR spectrometer.

  • ¹H Acquisition : Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1). Causality: A 2-second D1 ensures complete longitudinal relaxation of all protons, allowing for accurate integration of the signals.

  • ¹³C Acquisition : Acquire 256 scans at 100 MHz using a 30° pulse and ¹H broad-band decoupling (WALTZ-16). Causality: Broad-band decoupling collapses the carbon signals into sharp singlets, significantly increasing the signal-to-noise ratio for the less abundant ¹³C isotope.

  • Self-Validation Checkpoint : Verify that the residual CHCl₃ solvent peak appears precisely at δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C). A deviation indicates a calibration error or sample matrix effect.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments (400/100 MHz, CDCl₃)
NucleusChemical Shift (δ, ppm)Multiplicity / SplittingStructural AssignmentCausality / Notes
¹H 4.45Triplet (J=5.5 Hz)C8 (Acetal CH)Deshielded by two electronegative oxygen atoms; coupled to C7 CH₂.
¹H 3.40 - 3.70Complex MultipletsO-CH₂-CH₃Diastereotopic methylene protons due to the C6 chiral center (ABX₃ system).
¹H 1.20Singlet (6H)C1 & C2-CH₃Gem-dimethyl group adjacent to the tertiary hydroxyl.
¹H 1.15 - 1.25Triplet (6H)O-CH₂-CH₃Terminal methyls of the ethoxy groups.
¹³C 103.0SingletC8 (Acetal Carbon)Highly deshielded sp³ carbon characteristic of acetals.
¹³C 71.0SingletC2 (Tertiary C-OH)Deshielded by the hydroxyl group; no attached protons.
¹³C 61.0, 61.2SingletsO-CH₂-CH₃Two distinct signals due to diastereotopic non-equivalence.

Fourier-Transform Infrared Spectroscopy (ATR-FTIR): Functional Group Validation

The conversion of an aldehyde to an acetal fundamentally alters the dipole moment of the functional group. The highly polar C=O double bond of the precursor (hydroxycitronellal) is replaced by two single C-O bonds. Therefore, FTIR serves as the ultimate rapid-screening tool for reaction completion and purity.

Step-by-Step Methodology: ATR-FTIR
  • Crystal Preparation : Clean the Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to dry completely.

  • Background Collection : Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal. Causality: This step mathematically subtracts atmospheric water vapor and CO₂ from the final sample spectrum, preventing spectral artifacts.

  • Sample Application : Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring full coverage of the sensor area without trapping air bubbles.

  • Data Acquisition : Collect the sample spectrum from 4000 to 400 cm⁻¹ using the same parameters as the background.

  • Self-Validation Checkpoint : Inspect the region around 1720 cm⁻¹. The complete absence of a carbonyl (C=O) stretching band validates that the starting material has been fully converted to the acetal.

Table 3: ATR-FTIR Diagnostic Vibrational Bands
Wavenumber (cm⁻¹)IntensityFunctional Group / VibrationMechanistic Causality
~3450 Medium, BroadO-H StretchHydrogen bonding of the tertiary alcohol at C2.
~2950, 2920, 2870 Strong, SharpC-H Stretch (Aliphatic)Asymmetric/symmetric stretching of the octane backbone and methyl groups.
~1460, 1380 MediumC-H BendingCharacteristic "umbrella" deformation of the gem-dimethyl group.
~1120, 1060 Strong, BroadC-O StretchAsymmetric stretching of the C-O-C-O-C acetal network and tertiary alcohol.
~1720 AbsentC=O StretchValidates complete conversion; absence of the precursor aldehyde.

Conclusion

The rigorous characterization of 8,8-diethoxy-2,6-dimethyloctan-2-ol relies on the convergence of orthogonal data. By understanding the causality behind the m/z 103 base peak in GC-MS, the diastereotopic complexities in NMR, and the functional group shifts in FTIR, analytical scientists can confidently validate the structure and purity of this compound. This self-validating framework ensures that the material meets the stringent safety and quality thresholds required for downstream applications in consumer products[3].

References

1.[1] Title: Hydroxycitronellal diethyl acetal | CID 5463911 - PubChem Source: National Center for Biotechnology Information (NCBI), National Library of Medicine URL: [Link]

2.[2] Title: hydroxycitronellal diethyl acetal, 7779-94-4 Source: The Good Scents Company Information System URL: [Link]

3.[3] Title: Update to RIFM fragrance ingredient safety assessment, hydroxycitronellal dimethyl acetal Source: Food and Chemical Toxicology (via PubMed) URL: [Link]

Sources

Foundational

Environmental Degradation Pathways of Hydroxycitronellal Diethyl Acetal: A Mechanistic and Methodological Guide

Executive Summary Hydroxycitronellal diethyl acetal (HCDA, CAS: 7779-94-4) is a highly valued pro-fragrance utilized in consumer goods to provide a sustained release of its parent floral aldehyde, hydroxycitronellal. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxycitronellal diethyl acetal (HCDA, CAS: 7779-94-4) is a highly valued pro-fragrance utilized in consumer goods to provide a sustained release of its parent floral aldehyde, hydroxycitronellal. For researchers and drug development professionals adapting pro-drug or pro-fragrance delivery systems, understanding the environmental fate of acetal-based compounds is paramount. This whitepaper provides an authoritative, in-depth analysis of the abiotic and biotic degradation pathways of HCDA. By examining the causality behind its hydrolysis kinetics and subsequent microbial mineralization, we establish a comprehensive framework for environmental risk assessment.

Physicochemical Profiling & Environmental Fate

The environmental distribution of HCDA is dictated by its physicochemical properties. Predictive modeling using confirms its partitioning behavior across aquatic and terrestrial compartments[1]. Crucially, HCDA has been evaluated by the Research Institute for Fragrance Materials (RIFM) and is definitively classified as not Persistent, Bioaccumulative, and Toxic (PBT)[2].

Table 1: Physicochemical and Environmental Fate Properties of HCDA
ParameterValueEnvironmental Significance
Molecular Weight 246.39 g/mol Facilitates moderate mobility in aqueous phases.
Log BCF (Bioconcentration) 1.2Indicates a negligible potential for bioaccumulation in aquatic organisms[3].
Primary Degradation Abiotic HydrolysisEnsures the parent molecule does not persist in acidic to neutral aquatic environments.
Ready Biodegradability >82% in 28 daysThe primary metabolite (hydroxycitronellal) is rapidly mineralized, preventing ecological accumulation[4].

Mechanistic Pathways of Degradation

The degradation of HCDA is a biphasic process: an initial abiotic trigger followed by rapid biotic mineralization.

Abiotic Hydrolysis (The Trigger)

Acetals are inherently stable under neutral to alkaline conditions because the alkoxide is a poor leaving group. However, in slightly acidic environments (such as acid rain or specific soil microbiomes), HCDA undergoes rapid acid-catalyzed hydrolysis .

  • Mechanistic Causality: The reaction initiates with the protonation of one of the ethoxy oxygens. This creates a highly favorable leaving group (ethanol), leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. Water rapidly attacks this electrophilic intermediate, collapsing the structure to yield one equivalent of hydroxycitronellal and two equivalents of ethanol.

Biotic Mineralization (The Clearance)

Once the pro-fragrance is cleaved, the resulting metabolites are subjected to microbial metabolism.

  • Hydroxycitronellal: Microorganisms in activated sludge readily oxidize the terminal aldehyde group to form hydroxycitronellic acid. Subsequent β -oxidation cleaves the carbon backbone, leading to complete mineralization. Standardized testing shows hydroxycitronellal achieves >82% ready biodegradation within 28 days[4].

  • Ethanol: The cleaved ethanol is rapidly oxidized by alcohol dehydrogenases to acetaldehyde, then to acetic acid, which seamlessly enters the microbial TCA cycle.

Pathway HCDA Hydroxycitronellal Diethyl Acetal (HCDA) Hydrolysis Acid-Catalyzed Hydrolysis HCDA->Hydrolysis HC Hydroxycitronellal Hydrolysis->HC EtOH Ethanol (2x) Hydrolysis->EtOH HC_Acid Hydroxycitronellic Acid HC->HC_Acid Oxidation Acet Acetaldehyde -> Acetic Acid EtOH->Acet Oxidation Min Mineralization (CO2 + H2O) HC_Acid->Min β-oxidation Acet->Min TCA Cycle

Figure 1: Chemical degradation pathway of HCDA via abiotic hydrolysis and biotic mineralization.

Experimental Workflows & Protocols

To rigorously validate the environmental fate of HCDA, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing both phases of degradation.

Protocol 1: Abiotic Hydrolysis Kinetics (Modified OECD 111)

This protocol isolates the chemical cleavage of the acetal bond from microbial interference.

  • Buffer Preparation & Causality: Prepare sterile buffer solutions at pH 4.0, 7.0, and 9.0. Why these specific pH levels? pH 4.0 simulates extreme environmental conditions (e.g., bog waters or acid rain), pH 7.0 represents standard freshwater, and pH 9.0 represents marine environments. Acetals will show exponential stability increases as pH rises.

  • Sterilization (Trustworthiness): Filter-sterilize all buffers through a 0.22 µm membrane. Causality: Any microbial presence could initiate premature biodegradation of the released aldehyde, skewing the abiotic kinetic data.

  • Test Suspension: Introduce HCDA at a concentration of 10 mg/L using 1% acetonitrile as a co-solvent. Causality: The co-solvent ensures homogeneous dispersion of the lipophilic acetal without significantly altering the dielectric constant of the water.

  • Incubation & Sampling: Incubate in the dark at 25°C and 50°C. Sample at t=0, 2, 4, 24, and 48 hours.

  • Quantification: Analyze via LC-MS/MS, tracking the disappearance of the parent HCDA mass transition and the appearance of hydroxycitronellal.

Protocol 2: Ready Biodegradability (OECD 301F - Manometric Respirometry)

This protocol measures the biochemical oxygen demand (BOD) over 28 days to prove ultimate mineralization.

  • Inoculum Preparation: Harvest activated sludge from a municipal sewage treatment plant. Aerate for 5 days to deplete endogenous carbon sources.

  • Self-Validating Flask Setup (Trustworthiness):

    • Blank Control: Inoculum + mineral medium only. (Establishes baseline respiration).

    • Reference Control: Inoculum + Sodium Benzoate (100 mg/L). (Validates the viability of the microbial population).

    • Toxicity Control: Inoculum + Sodium Benzoate + HCDA. Causality: This is critical. If HCDA is biocidal, the microbes won't degrade the benzoate. Passing this control proves that a lack of HCDA degradation is due to recalcitrance, not toxicity.

    • Test Suspension: Inoculum + HCDA (100 mg/L).

  • Respirometric Monitoring: Seal flasks in a respirometer at 22°C. Monitor oxygen consumption continuously for 28 days.

  • Data Validation: The test is only valid if the Reference Control reaches >60% degradation by Day 14, and the Toxicity Control reaches >25% degradation by Day 14.

Workflow Start OECD 301F Setup Inoculum Activated Sludge Inoculum Prep Start->Inoculum Blank Blank Control (No Test Substance) Inoculum->Blank Ref Reference Control (Sodium Benzoate) Inoculum->Ref Tox Toxicity Control (HCDA + Ref) Inoculum->Tox Test Test Suspension (HCDA Only) Inoculum->Test Measure Manometric Respirometry (O2 Consumption over 28d) Blank->Measure Ref->Measure Tox->Measure Test->Measure Validate Self-Validation: Tox Control > 25% degradation? Measure->Validate

Figure 2: Self-validating OECD 301F respirometry workflow for evaluating biodegradability.

Quantitative Data Presentation

The following table summarizes the expected biodegradation milestones based on the self-validating OECD 301F protocol, demonstrating the rapid clearance of HCDA metabolites.

Table 2: Biodegradation Milestones & Validation Criteria
Test GroupDay 7 (%)Day 14 (%)Day 28 (%)Validation Criteria
Blank Control N/AN/AN/AEndogenous respiration must remain < 60 mg O₂/L
Reference (Na-Benzoate) 55%75%85%Must exceed 60% degradation by Day 14
Toxicity Control 30%45%60%Must exceed 25% degradation by Day 14
Test Substance (HCDA) 15%50%>82%Must exceed 60% within a 10-day window to be "Ready"

Conclusion & Regulatory Implications

The environmental degradation of Hydroxycitronellal Diethyl Acetal is a highly efficient, two-step process. The inherent lability of the acetal bond in natural aquatic systems ensures rapid conversion to hydroxycitronellal and ethanol. Subsequent microbial action achieves >82% mineralization within standard testing windows[4]. Because its log BCF is exceptionally low (1.2)[3] and it clears the stringent RIFM safety assessments[2], HCDA represents a structurally optimized pro-fragrance that poses negligible risk of environmental persistence or bioaccumulation.

References

  • Api, A.M., et al. "Update to RIFM fragrance ingredient safety assessment, hydroxycitronellal diethyl acetal, CAS Registry Number 7779-94-4." ResearchGate (2025).

  • OECD. "Test No. 301: Ready Biodegradability." OECD Guidelines for the Testing of Chemicals, Section 3, OECD iLibrary (1992).

  • "Hydroxycitronellal | Muguet, IFRA & Formulas." Bio Shop Pakistan (2026).

  • "LTD1512 Public Report." Australian Industrial Chemicals Introduction Scheme (AICIS) (2011).

  • US EPA. "Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11." United States Environmental Protection Agency (2014).

Sources

Exploratory

In Vitro Metabolism of 8,8-Diethoxy-2,6-dimethyloctan-2-ol: Mechanistic Pathways and Experimental Protocols

Executive Summary 8,8-Diethoxy-2,6-dimethyloctan-2-ol (CAS 7779-94-4), widely known in the fragrance industry as hydroxycitronellal diethyl acetal, is a synthesized aromatic compound characterized by a tertiary alcohol a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8,8-Diethoxy-2,6-dimethyloctan-2-ol (CAS 7779-94-4), widely known in the fragrance industry as hydroxycitronellal diethyl acetal, is a synthesized aromatic compound characterized by a tertiary alcohol and a diethyl acetal moiety. While the acetalization of its parent aldehyde (hydroxycitronellal) provides chemical stability and modulates volatility for commercial applications, it fundamentally alters the molecule's pharmacokinetic profile. For drug development professionals and toxicologists utilizing read-across or Threshold of Toxicological Concern (TTC) frameworks, understanding the biphasic in vitro metabolism of this compound—spanning abiotic gastric hydrolysis and subsequent hepatic enzymatic clearance—is critical. This whitepaper systematically deconstructs these metabolic pathways and provides self-validating experimental protocols for their quantification.

Chemical Profile and Pharmacokinetic Rationale

The structural architecture of 8,8-diethoxy-2,6-dimethyloctan-2-ol dictates its metabolic fate. The molecule possesses two distinct functional poles:

  • C2 Tertiary Alcohol: Highly sterically hindered, making it relatively resistant to direct Phase I oxidation, though susceptible to Phase II glucuronidation.

  • C8 Diethyl Acetal: The primary site of metabolic and chemical lability. Acetals are inherently stable at neutral to basic pH (e.g., in intestinal fluid or plasma) but undergo rapid, acid-catalyzed hydrolysis in low-pH environments.

Because of this pH-dependent stability, evaluating the in vitro metabolism of this compound requires a compartmentalized approach that first simulates the gastric environment before modeling hepatic biotransformation.

Mechanistic Pathways of Biotransformation

The metabolic degradation of 8,8-diethoxy-2,6-dimethyloctan-2-ol is a sequential, biphasic process.

Phase I: Abiotic Acid-Catalyzed Hydrolysis

Upon oral exposure, the compound encounters the acidic environment of the stomach. In vitro models utilizing simulated gastric juice (pH ~2.1) demonstrate that the acetal undergoes rapid abiotic cleavage. The protonation of the acetal oxygen triggers the expulsion of ethanol, forming an electrophilic oxocarbenium ion intermediate. This intermediate is rapidly trapped by water to form a hemiacetal, which subsequently collapses to release a second equivalent of ethanol and the free parent aldehyde, hydroxycitronellal.

According to [1], >99% of the acetal is hydrolyzed within 1 hour in simulated gastric models. Conversely, in simulated intestinal fluid (pH 7.5), the compound remains largely intact (~6% hydrolysis over 2 hours).

Phase I & II: Hepatic Enzymatic Clearance

Following gastric hydrolysis, systemic exposure is predominantly limited to the liberated hydroxycitronellal and ethanol. Once absorbed, hydroxycitronellal is subjected to rapid first-pass hepatic metabolism. In vitro incubations with Human Liver Microsomes (HLM) and S9 fractions reveal two competing enzymatic pathways for the aldehyde [2]:

  • Oxidation (Major Pathway): Aldehyde dehydrogenase (ALDH) oxidizes the C8 aldehyde to a carboxylic acid, yielding 7-hydroxycitronellic acid. This is the dominant clearance route due to ALDH's high affinity for aliphatic aldehydes.

  • Reduction (Minor Pathway): Alcohol dehydrogenase (ADH) and Aldo-Keto Reductases (AKR) reduce the aldehyde to a primary alcohol, yielding hydroxycitronellol.

Both resulting metabolites (the acid and the diol) are highly polar and readily undergo Phase II conjugation via UDP-glucuronosyltransferases (UGTs) to facilitate renal excretion.

MetabolicPathway Acetal 8,8-Diethoxy-2,6-dimethyloctan-2-ol (Acetal) Aldehyde Hydroxycitronellal (Aldehyde) Acetal->Aldehyde Gastric Acid Hydrolysis Ethanol Ethanol Acetal->Ethanol Gastric Acid Hydrolysis Acid 7-Hydroxycitronellic Acid Aldehyde->Acid ALDH / NAD+ Alcohol Hydroxycitronellol Aldehyde->Alcohol ADH / NADH

Fig 1: Biphasic metabolic pathway of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

Experimental Methodologies: Self-Validating Protocols

To accurately profile this compound, researchers must decouple abiotic hydrolysis from enzymatic biotransformation. The following protocols are engineered as self-validating systems, incorporating specific quenching mechanisms and internal standards to establish strict causality.

Protocol 1: Simulated Gastric Fluid (SGF) Hydrolysis Kinetics

Rationale: To quantify the abiotic cleavage rate and confirm the release of the parent aldehyde prior to hepatic exposure. Pepsin is intentionally omitted to isolate chemical hydrolysis from enzymatic degradation.

Step-by-Step Workflow:

  • SGF Preparation: Dissolve 0.2 g NaCl in 100 mL of purified water. Add 0.7 mL of concentrated HCl and adjust to pH 1.2 (or pH 2.1 for milder physiological modeling).

  • Substrate Spiking: Pre-warm 9.9 mL of SGF to 37°C in a shaking water bath. Initiate the reaction by adding 100 µL of a 1 mM stock of 8,8-diethoxy-2,6-dimethyloctan-2-ol (in acetonitrile) to achieve a 10 µM final concentration.

  • Kinetic Sampling: At time points 0, 5, 10, 20, 30, and 60 minutes, withdraw 500 µL aliquots.

  • Alkaline Quenching (Critical Step): Immediately dispense the 500 µL aliquot into a tube containing 500 µL of ice-cold 0.5 M Tris-HCl buffer (pH 8.5). Causality: This instantly neutralizes the acid, halting the abiotic hydrolysis to provide an accurate snapshot of the kinetic timepoint.

  • Extraction & Analysis: Extract the quenched samples with 1 mL of methyl tert-butyl ether (MTBE) containing benzyl acetate as an internal standard. Vortex, centrifuge, and analyze the organic layer via GC-MS.

Protocol 2: Hepatic Biotransformation via Human Liver Microsomes (HLM)

Rationale: Because the acetal is cleaved pre-systemically, hepatic assays should primarily focus on the liberated aglycone (hydroxycitronellal) to map its oxidative and reductive fate.

Step-by-Step Workflow:

  • Master Mix Assembly: In a 1.5 mL Eppendorf tube, combine 710 µL of 100 mM potassium phosphate buffer (pH 7.4), 50 µL of pooled HLM (20 mg/mL stock, final conc. 1 mg/mL), and 10 µL of 100 µM hydroxycitronellal.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add 230 µL of a pre-warmed NADPH/NAD+ regenerating system. Causality: The inclusion of NAD+ is strictly required, as ALDH-mediated oxidation of the aldehyde to 7-hydroxycitronellic acid is NAD+-dependent.

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 100 µL of the reaction mixture into 300 µL of ice-cold acetonitrile containing 100 ng/mL of tolbutamide (internal standard). The organic solvent denatures the enzymes, halting the reaction.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials for MRM analysis.

Workflow Step1 1. Substrate Prep 10 mM stock Step2 2. Master Mix HLM + Buffer + Substrate Step1->Step2 Step3 3. Incubation 37°C, add NADPH/NAD+ Step2->Step3 Step4 4. Quenching Cold ACN + Internal Standard Step3->Step4 Step5 5. Centrifugation 14,000 x g, 15 min Step4->Step5 Step6 6. LC-MS/MS MRM Mode Analysis Step5->Step6

Fig 2: Workflow for HLM stability and metabolite identification assay.

Quantitative Data Summaries

To facilitate cross-study comparisons, the expected kinetic parameters and mass spectrometry transitions—synthesized from validated literature models—are summarized below.

Table 1: In Vitro Kinetic Parameters (Simulated Gastric vs. Hepatic Models)

MatrixpHHalf-Life (t₁/₂)Primary Metabolite ObservedClearance Mechanism
Simulated Gastric Fluid2.1< 5 minHydroxycitronellal, EthanolAbiotic Acid Hydrolysis
Simulated Intestinal Fluid7.5> 120 minIntact AcetalMinimal Hydrolysis
Human Liver Microsomes7.4~ 15 min7-Hydroxycitronellic AcidEnzymatic Oxidation (ALDH)
Human Liver Microsomes7.4~ 45 minHydroxycitronellolEnzymatic Reduction (ADH)

Table 2: LC-MS/MS MRM Transitions for Metabolite Identification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeCollision Energy (eV)
8,8-Diethoxy-2,6-dimethyloctan-2-ol247.2 [M+H]⁺155.1ESI (+)15
Hydroxycitronellal173.1 [M+H]⁺137.1ESI (+)20
7-Hydroxycitronellic Acid187.1 [M-H]⁻143.1ESI (-)25
Hydroxycitronellol175.1[M+H]⁺157.1ESI (+)15

Conclusion

The in vitro metabolism of 8,8-diethoxy-2,6-dimethyloctan-2-ol exemplifies the necessity of contextualizing chemical stability within physiological compartments. Its rapid abiotic hydrolysis in gastric conditions ensures that systemic exposure is almost exclusively limited to hydroxycitronellal and ethanol. Consequently, toxicological assessments and in vitro assays must account for this rapid pre-systemic cleavage, prioritizing the hepatic clearance pathways of the liberated aldehyde via ALDH and ADH.

References

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids. "Flavouring Group Evaluation 10, Revision 2." EFSA Journal, 2011; 9(7):2164. URL:[Link]

  • Ishida, T., Toyota, M., & Asakawa, Y. "Metabolism of (+)-citronellal, (+-)-7-hydroxycitronellal, citral, (-)-perillaldehyde, (-)-myrtenal, cuminaldehyde, thujone, and (+-)-carvone in rabbits." Xenobiotica, 1989; 19(8): 843-855. URL:[Link]

Foundational

8,8-Diethoxy-2,6-dimethyloctan-2-ol: A Technical Guide to Tertiary Alcohol and Acetal Bifunctionality in Formulation Science

Executive Summary As a Senior Application Scientist, I approach the molecular architecture of 8,8-diethoxy-2,6-dimethyloctan-2-ol (commonly known as hydroxycitronellal diethyl acetal) not merely as a static chemical stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the molecular architecture of 8,8-diethoxy-2,6-dimethyloctan-2-ol (commonly known as hydroxycitronellal diethyl acetal) not merely as a static chemical structure, but as a dynamic delivery system. This molecule is characterized by a unique bifunctionality: a sterically hindered tertiary alcohol and a highly stable diethyl acetal.

In the realms of drug development, dermocosmetics, and functional perfumery, this compound is engineered to act as a "pro-fragrance" or prodrug model. It protects the labile aldehyde payload in aggressive, high-pH matrices and provides a controlled, sustained release triggered by physiological or environmental shifts (such as the acid mantle of human skin). This whitepaper dissects its physicochemical profile, mechanistic reactivity, and provides field-proven, self-validating protocols for its synthesis and characterization.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physical properties of 8,8-diethoxy-2,6-dimethyloctan-2-ol is critical for predicting its thermodynamic behavior in complex emulsions and lipid-based drug delivery systems. The data summarized below is foundational for formulation scientists calculating partition coefficients and volatility [1, 2, 3].

PropertyValueClinical / Formulation Significance
IUPAC Name 8,8-diethoxy-2,6-dimethyloctan-2-olDefines the specific branching and functional group placement.
CAS Registry Number 7779-94-4Primary identifier for regulatory and safety dossiers.
Molecular Formula C₁₄H₃₀O₃Indicates a highly aliphatic, lipophilic backbone.
Molecular Weight 246.39 g/mol Optimal size for stratum corneum penetration (< 500 Da).
Boiling Point 135.00 °C @ 3.00 mm HgLow volatility; acts as a long-lasting base note/fixative.
Density 0.902 – 0.908 g/cm³Readily miscible in lipid phases and carrier oils.
Refractive Index 1.435 – 1.442Useful for rapid purity checks via refractometry.
Solubility Insoluble in water; soluble in oilsDictates the use of surfactants or lipid nanocarriers for aqueous delivery.

Chemical Reactivity & Mechanistic Insights

The utility of 8,8-diethoxy-2,6-dimethyloctan-2-ol stems from the orthogonal reactivity of its two functional groups.

The Tertiary Alcohol Moiety

The hydroxyl group at the C2 position is bound to a fully substituted tertiary carbon. This heavy steric shielding provides exceptional resistance to undesirable oxidation and dehydration side-reactions during high-shear formulation processes. Furthermore, the hydroxyl group acts as a hydrogen-bond donor and acceptor, heavily influencing the molecule's substantivity—its ability to adhere to biological substrates like skin proteins or hair keratin, thereby prolonging its residence time.

The Diethyl Acetal Moiety (Controlled Release Mechanism)

Aldehydes, such as the parent molecule 7-hydroxy-3,7-dimethyloctanal, are highly electrophilic and prone to rapid degradation (via aldol condensation or oxidation to carboxylic acids) in alkaline environments like soaps or basic drug suspensions.

By converting the aldehyde into a diethyl acetal, the electrophilic carbonyl carbon is masked. The resulting acetal is virtually inert to nucleophilic attack and base-catalyzed degradation [4]. However, this protection is deliberately reversible. When the molecule encounters an aqueous acidic environment—such as human sweat or the skin's natural acid mantle (pH 4.5–5.5)—it undergoes an acid-catalyzed hydrolysis cascade. This mechanism allows for the sustained, controlled release of the active aldehyde [5, 6].

AcetalHydrolysis A 8,8-diethoxy-2,6-dimethyloctan-2-ol (Stable Acetal) B Protonated Acetal (Aqueous Acid) A->B + H+ C Hemiacetal Intermediate B->C + H2O - EtOH D 7-hydroxy-3,7-dimethyloctanal (Active Aldehyde) C->D - H+ - EtOH E Ethanol (Byproduct) C->E

Caption: Acid-catalyzed hydrolysis of 8,8-diethoxy-2,6-dimethyloctan-2-ol releasing the active aldehyde.

Synthesis and Derivatization Workflows

The synthesis of 8,8-diethoxy-2,6-dimethyloctan-2-ol requires a delicate balance. Standard acetalization using an alcohol and a strong mineral acid generates water, which pushes the equilibrium backward and risks dehydrating the sensitive tertiary alcohol.

To circumvent this, we employ direct acetalization via an orthoester . This protocol is a self-validating system designed to drive the reaction forward while preserving molecular integrity.

Protocol: Direct Acetalization via Triethyl Orthoformate

Causality Behind Experimental Choices: We utilize triethyl orthoformate not merely as a reactant, but as an in situ dehydrating agent. As it reacts, it consumes adventitious water, irrevocably shifting the equilibrium toward the acetal. We select ammonium nitrate ( NH4​NO3​ ) as a mild, neutral-to-slightly-acidic catalyst over aggressive alternatives like p-Toluenesulfonic acid (pTSA) to strictly prevent the elimination of the C2 hydroxyl group.

Step-by-Step Methodology:

  • Reactant Preparation: In a rigorously dried, nitrogen-purged 500 mL round-bottom flask, combine 1.0 equivalent of 7-hydroxy-3,7-dimethyloctanal with 1.2 equivalents of triethyl orthoformate. Causality: The 20% molar excess of orthoformate ensures the complete kinetic consumption of the aldehyde.

  • Catalyst Addition: Introduce 0.05 equivalents of ammonium nitrate dissolved in 20 mL of absolute ethanol. Stir the homogeneous mixture at exactly 25°C. Causality: Maintaining room temperature suppresses unwanted acid-catalyzed polymerization of the aldehyde.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction progression every 60 minutes using Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 8:2) or GC-MS. Validation: The reaction is only deemed complete when the aldehyde peak/spot is entirely absent (typically 4–6 hours). Proceeding prematurely guarantees a contaminated product matrix.

  • Neutralization: Quench the reaction by adding 2.0 grams of anhydrous sodium carbonate ( Na2​CO3​ ) and stirring for 15 minutes. Causality: Neutralizing the acid catalyst is an absolute requirement prior to thermal exposure; distilling an acetal in the presence of trace acid will trigger catastrophic reversion to the aldehyde.

  • Purification: Filter the suspension to remove the solid inorganic salts. Subject the crude filtrate to fractional vacuum distillation. Collect the purified 8,8-diethoxy-2,6-dimethyloctan-2-ol fraction boiling at 135°C under a 3.0 mmHg vacuum.

SynthesisWorkflow Step1 1. Reactant Mixing Hydroxycitronellal + Triethyl Orthoformate Step2 2. Acid Catalysis Add NH4NO3 in EtOH at 25°C Step1->Step2 Step3 3. Neutralization Quench with Na2CO3 Step2->Step3 Step4 4. Purification Vacuum Distillation (135°C @ 3 mmHg) Step3->Step4

Caption: Step-by-step synthesis workflow for 8,8-diethoxy-2,6-dimethyloctan-2-ol via direct acetalization.

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized compound, rigorous analytical validation is required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Utilized to verify the molecular weight and assess purity. Due to the tertiary alcohol, the electron ionization (EI) fragmentation pattern typically lacks a strong molecular ion ( M+ 246). Instead, look for diagnostic fragments: the loss of an ethoxy group ( M−45 , m/z 201) and the subsequent loss of water ( M−18 ) driven by the tertiary alcohol moiety.

  • Proton Nuclear Magnetic Resonance ( 1 H NMR): The definitive proof of successful acetalization. The diagnostically critical aldehydic proton (typically a sharp singlet or multiplet around 9.7 ppm in the parent molecule) must completely disappear. Concurrently, you must observe the appearance of the acetal methine proton (a distinct triplet around 4.4–4.6 ppm) and the characteristic quartets and triplets of the newly introduced ethoxy groups (around 3.5 ppm and 1.2 ppm, respectively).

References

  • Title: Hydroxycitronellal diethyl acetal (CID 5463911) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: hydroxycitronellal diethyl acetal, 7779-94-4 Source: The Good Scents Company Information System URL: [Link]

  • Title: Showing Compound 8,8-Diethoxy-2,6-dimethyl-2-octanol (FDB013069) Source: FooDB URL: [Link]

  • Title: Release of Fragrances from Polymer Coatings Triggered by Contact with Sweat Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents Source: National Center for Biotechnology Information (PMC) URL: [Link]

Protocols & Analytical Methods

Method

Advanced GC-MS Quantification Protocol for 8,8-Diethoxy-2,6-dimethyloctan-2-ol in Complex Matrices

Application Note & Methodological Guide Target Audience: Analytical Chemists, Flavor & Fragrance Researchers, and Drug Development Professionals Introduction & Analytical Rationale 8,8-Diethoxy-2,6-dimethyloctan-2-ol , c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Analytical Chemists, Flavor & Fragrance Researchers, and Drug Development Professionals

Introduction & Analytical Rationale

8,8-Diethoxy-2,6-dimethyloctan-2-ol , commonly known as hydroxycitronellal diethyl acetal (CAS: 7779-94-4), is a tertiary alcohol and acetal derivative widely utilized in the fragrance, cosmetic, and flavor industries due to its delicate floral profile and enhanced stability over its parent aldehyde [1].

From an analytical perspective, quantifying this compound in complex biological, cosmetic, or food matrices presents a significant challenge. Acetals are highly labile in acidic environments. If subjected to standard, unbuffered extraction protocols, 8,8-diethoxy-2,6-dimethyloctan-2-ol will rapidly undergo acid-catalyzed hydrolysis, reverting to hydroxycitronellal and ethanol[2].

As a Senior Application Scientist, I have designed this protocol to address the root causes of analyte loss. This guide details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflow engineered specifically to preserve acetal integrity. By strictly controlling the pH during sample preparation and utilizing base-deactivated instrumental flow paths, this method ensures that the quantification reflects the true concentration of the intact acetal, rather than an artifact of procedural degradation.

Table 1: Physicochemical Properties of the Target Analyte
PropertyValueAnalytical Implication
IUPAC Name 8,8-diethoxy-2,6-dimethyloctan-2-olContains both tertiary hydroxyl and diethoxy acetal groups.
Molecular Formula C₁₄H₃₀O₃High carbon content requires a non-polar extraction solvent.
Molecular Weight 246.39 g/mol Elutes in the mid-temperature range of a standard GC run.
Boiling Point ~135 °C at 3 mmHgSemi-volatile; highly amenable to GC analysis without derivatization.
LogP ~3.26Highly hydrophobic; excellent recovery via Liquid-Liquid Extraction (LLE).

Mechanistic Causality: The Hydrolysis Challenge

The primary failure point in acetal quantification is inadvertent hydrolysis. When exposed to aqueous acids (even mild matrix acidity), the diethoxy group is protonated, leading to the expulsion of ethanol and the formation of a transient hemiacetal, which rapidly collapses into hydroxycitronellal.

To prevent this, our protocol enforces a strict alkaline environment (pH 8.0) during extraction. The diagram below illustrates the degradation pathway that this protocol is designed to arrest.

Acetal_Degradation A 8,8-Diethoxy-2,6-dimethyloctan-2-ol (Stable Target) B Hemiacetal Intermediate (Transient) A->B Acidic Matrix (H+) Hydrolysis Trigger C Hydroxycitronellal + Ethanol (Degradation Artifacts) B->C Rapid Conversion (Loss of Analyte)

Figure 1: Acid-catalyzed hydrolysis pathway of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

Experimental Protocol: A Self-Validating System

A robust analytical method must be self-validating. This protocol incorporates n-Tetradecane as an Internal Standard (IS) to correct for extraction variances, and simultaneously monitors hydroxycitronellal as a "Hydrolysis Marker." If the marker exceeds 5% of the total analyte area, the system automatically flags the batch for pH failure.

Reagents and Materials
  • Target Standard: 8,8-Diethoxy-2,6-dimethyloctan-2-ol (Analytical grade, >98% purity).

  • Internal Standard (IS): n-Tetradecane (Chosen for its chemical inertness and adjacent retention time).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE). Causality: MTBE provides superior recovery for oxygenated terpenes without forming stubborn emulsions typical of hexane.

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) adjusted to pH 8.0.

Step-by-Step Sample Preparation
  • Matrix Buffering: Transfer 1.0 g (or 1.0 mL) of the sample matrix into a 15 mL glass centrifuge tube. Add 2.0 mL of the 0.1 M NaHCO₃ buffer. Vortex for 30 seconds.

    • Causality: Neutralizes endogenous matrix acids immediately, locking the acetal in its stable state.

  • Spiking: Spike the buffered sample with 50 µL of the n-Tetradecane IS solution (10 µg/mL in MTBE).

  • Extraction: Add 3.0 mL of MTBE. Shake vigorously for 2 minutes to facilitate phase transfer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes at 4 °C.

  • Recovery: Carefully transfer 1.0 mL of the upper organic (MTBE) layer into a 2.0 mL GC autosampler vial equipped with a glass insert.

GCMS_Workflow A 1. Matrix Buffering (pH 8.0 NaHCO3) B 2. LLE Extraction (MTBE + IS) A->B C 3. GC Injection (Base-Deactivated) B->C D 4. EI-MS Detection (SIM m/z 103) C->D

Figure 2: Self-validating GC-MS workflow for acetal preservation and quantification.

GC-MS Instrumental Parameters

The instrumental flow path is just as critical as the sample preparation. Active silanol groups or trace acidity in the GC inlet liner can cause thermal degradation of the acetal at 250 °C. Therefore, a base-deactivated liner is strictly required.

Table 2: GC-MS Operating Conditions
ParameterSetting / ValueScientific Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 μm)5% phenyl stationary phase offers optimal selectivity and low bleed for oxygenated compounds.
Carrier Gas Helium, constant flow (1.0 mL/min)Maintains a flat van Deemter curve, ensuring high peak resolution.
Inlet Temperature 250 °CEnsures complete volatilization without inducing thermal cracking.
Inlet Liner Base-deactivated, single taperCritical: Prevents acid-catalyzed hydrolysis within the heated injection port.
Injection Mode Splitless (purge valve on at 1.0 min)Maximizes sensitivity for trace-level quantification.
Oven Program 60 °C (1 min) → 10 °C/min → 280 °C (5 min)Balances the resolution of matrix interferences with overall run time.
Ionization Mode Electron Ionization (EI), 70 eVStandardized energy provides highly reproducible fragmentation patterns.

Data Presentation & Quantification Strategy

Under 70 eV Electron Ionization, diethyl acetals undergo characteristic alpha-cleavage. The loss of the bulky alkyl chain leaves a highly stable, resonance-stabilized diethoxycarbenium ion [CH(OCH2​CH3​)2​]+ . This produces a massive base peak at m/z 103 , which serves as the primary quantifier ion [3].

Table 3: Selected Ion Monitoring (SIM) Parameters and System Validation
Analyte RoleCompoundApprox. RTQuantifier Ion (m/z)Qualifier Ions (m/z)
Target Analyte 8,8-Diethoxy-2,6-dimethyloctan-2-ol14.2 min103 75, 59
Internal Standard n-Tetradecane12.8 min57 85, 43
Hydrolysis Marker Hydroxycitronellal11.5 min59 71, 43

System Validation Check: Calculate the peak area of Hydroxycitronellal (m/z 59) in the processed sample. If the ratio of Area(Hydroxycitronellal) / Area(Acetal) exceeds 0.05 (5%) in a freshly spiked matrix blank, the extraction environment is insufficiently buffered. The batch must be discarded, and the matrix pH must be adjusted to strictly ≥ 8.0 before re-extraction.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 5463911, Hydroxycitronellal diethyl acetal." PubChem,[Link]. Accessed 31 March 2026.

  • The Metabolomics Innovation Centre (FooDB). "Showing Compound 8,8-Diethoxy-2,6-dimethyl-2-octanol (FDB013069)." FooDB,[Link]. Accessed 31 March 2026.

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 8863, Hydroxycitronellal dimethyl acetal (Read-Across Analog Data)." PubChem,[Link]. Accessed 31 March 2026.

Application

Application Note: Advanced NMR Spectroscopy Techniques for the Structural Elucidation and Purity Analysis of 8,8-Diethoxy-2,6-dimethyloctan-2-ol

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Fragrance Researchers, and Drug Development Scientists Executive Summary 8,8-diethoxy-2,6-dimethyloctan-2-ol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Fragrance Researchers, and Drug Development Scientists

Executive Summary

8,8-diethoxy-2,6-dimethyloctan-2-ol (CAS 7779-94-4), commonly referred to in the industry as hydroxycitronellal diethyl acetal, is a high-value synthetic aromatic chemical utilized extensively as a "floralizer" in perfumes and flavorings[1][2]. As a tertiary alcohol and an aliphatic acetal, its structural verification presents unique analytical challenges, primarily due to its susceptibility to acid-catalyzed degradation[2][3]. This application note details an optimized, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to definitively elucidate its structure, resolve complex diastereotopic signals, and quantify purity without the thermal degradation risks associated with Gas Chromatography (GC).

Chemical Context & Analytical Challenges

The target molecule features three critical structural domains:

  • A Tertiary Alcohol Terminus: A hydroxyl group attached to a quaternary carbon (C2) flanked by two geminal methyl groups.

  • An Aliphatic Backbone: A chiral center at C6 that introduces stereochemical complexity to the molecule.

  • A Diethyl Acetal Terminus: Two ethoxy groups attached to C8, which protect the parent aldehyde (hydroxycitronellal) but remain highly unstable in aqueous or acidic media[4].

The Analytical Challenge: Routine GC-MS analysis often leads to thermal cleavage or acid-catalyzed hydrolysis of the acetal in the injection port, yielding artificially high levels of hydroxycitronellal. NMR spectroscopy offers a non-destructive alternative; however, the use of standard deuterated chloroform (CDCl₃) can inadvertently trigger hydrolysis due to trace amounts of deuterium chloride (DCl) formed via photolytic degradation.

Scientific Rationale & Experimental Design (E-E-A-T)

Causality of Experimental Choices
  • Solvent Neutralization: To prevent artifactual degradation during the NMR experiment, CDCl₃ must be passed through basic alumina immediately prior to use. This neutralizes trace DCl, preserving the intact acetal[5].

  • Resolution of Diastereotopicity: Because the molecule contains a chiral center at C6, the two ethoxy groups at C8 are diastereotopic. Furthermore, the two protons within each ethoxy CH₂ group are diastereotopic. High-field NMR (≥400 MHz) is required to resolve these from simple quartets into complex ABX₃ spin systems.

  • 1D vs. 2D NMR: While 1H NMR easily identifies the characteristic acetal proton (HC(OR)₂) at ~4.5 ppm[5], the aliphatic backbone (C3-C7) presents as a highly overlapping multiplet region. 2D HSQC and HMBC are mandated to unambiguously assign the carbon backbone and confirm the connectivity between the tertiary alcohol and the acetal terminus.

Workflow Visualization

Workflow N1 Sample Preparation (8,8-diethoxy-2,6-dimethyloctan-2-ol) N2 Solvent Neutralization (Basic Alumina Filtration) N1->N2 Prevents acid hydrolysis N3 NMR Acquisition (1H, 13C, DEPT, 2D) N2->N3 5-20 mg/mL in CDCl3 N4 Spectral Processing (Phase/Baseline Correction) N3->N4 FID data N5 Structural & Purity Elucidation (qNMR & Multiplet Analysis) N4->N5 Spectra

Figure 1: Optimized NMR analytical workflow for acid-sensitive acetal fragrance compounds.

Pathway Acetal 8,8-diethoxy-2,6-dimethyloctan-2-ol (Target Analyte) Acid Trace Acid (H+) in Solvent Acetal->Acid Exposure Hemiacetal Hemiacetal (Transient) Acid->Hemiacetal Hydrolysis Aldehyde Hydroxycitronellal + Ethanol Hemiacetal->Aldehyde Breakdown

Figure 2: Acid-catalyzed hydrolysis pathway of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation & Self-Validation System
  • Solvent Preparation: Pack a glass Pasteur pipette with glass wool and 2 cm of activated basic alumina. Pass 1.0 mL of CDCl₃ (containing 0.03% v/v TMS) through the column directly into a clean vial.

  • Sample Weighing: Accurately weigh 15.0 ± 0.5 mg of 8,8-diethoxy-2,6-dimethyloctan-2-ol into the vial.

  • Internal Standard (Optional for qNMR): Add 5.0 mg of a certified reference material (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene, TCNB) for quantitative purity assessment.

  • Transfer: Vortex the mixture for 10 seconds and transfer 600 µL to a 5 mm precision NMR tube.

  • Self-Validation Check (Critical): Immediately acquire a rapid 1-scan 1H NMR spectrum. Inspect the region at 9.8 ppm .

    • Causality: A peak at 9.8 ppm corresponds to the aldehyde proton of hydroxycitronellal.

    • Validation Rule: If the integral of the 9.8 ppm peak is >1% relative to the acetal peak at 4.5 ppm, the sample has undergone hydrolysis during preparation. The analysis must be aborted, and the sample re-prepared with freshly neutralized solvent.

Phase 2: NMR Acquisition Parameters

Acquire data on a spectrometer operating at ≥400 MHz for 1H to ensure adequate dispersion of the diastereotopic ethoxy signals.

Parameter1H NMR13C NMR / DEPT-1352D HSQC
Pulse Sequence zg30zgpg30 / dept135hsqcedetgpsisp2.2
Relaxation Delay (D1) 10.0 s (for qNMR)2.0 s1.5 s
Number of Scans (NS) 162564 (per increment)
Spectral Width (SW) 15 ppm220 ppmF2: 12 ppm, F1: 160 ppm
Acquisition Time (AQ) 3.0 s1.2 s0.15 s
Phase 3: Data Processing
  • Apply a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation.

  • Perform manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction to ensure accurate integration, particularly across the broad aliphatic region (1.0–1.8 ppm).

  • Reference the chemical shifts to the TMS internal standard (0.00 ppm) or the residual CHCl₃ solvent peak (1H: 7.26 ppm; 13C: 77.16 ppm).

Data Presentation & Spectral Interpretation

The tables below summarize the expected quantitative data and structural assignments. The causality behind the complex splitting patterns is rooted in the molecule's stereochemistry.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl₃)
Proton AssignmentChemical Shift (ppm)MultiplicityIntegralAssignment Rationale & Causality
C8-H (Acetal) 4.45 – 4.55Triplet (t)1HHighly deshielded by the two adjacent electronegative oxygen atoms[5].
O-CH₂ (Ethoxy) 3.40 – 3.70Complex (m)4HDiastereotopic protons due to the C6 chiral center; presents as an ABX₃ spin system rather than a simple quartet.
-OH 1.50 – 2.00Broad (br s)1HExchangeable proton; chemical shift is highly dependent on sample concentration and temperature.
C6-H, C3-C7 CH₂ 1.05 – 1.75Overlapping (m)9HAliphatic backbone; highly coupled spin systems requiring 2D NMR for definitive individual assignments.
Ethoxy CH₃ 1.18 – 1.22Triplet (t)6HCoupled to the ethoxy CH₂ groups; may appear as two closely spaced triplets due to diastereotopicity.
C2-CH₃ (gem) 1.15 – 1.20Singlet (s)6HAttached to the oxygen-bearing quaternary carbon (C2); lack of adjacent protons results in a sharp singlet.
C6-CH₃ 0.88 – 0.92Doublet (d)3HMethyl branch split by the single methine proton at the C6 chiral center.
Table 2: 13C NMR & DEPT-135 Spectral Data (100 MHz, CDCl₃)
Carbon AssignmentChemical Shift (ppm)DEPT-135 PhaseStructural Rationale
C8 (Acetal) ~103.0Positive (CH)Diagnostic acetal carbon; severely deshielded by dual oxygen attachment.
C2 (Alcohol) ~71.0Null (Quaternary)Tertiary alcohol carbon; disappears in DEPT-135, confirming quaternary status[1].
O-CH₂ (Ethoxy) ~61.0, 61.2Negative (CH₂)Split into two distinct signals due to the asymmetric influence of the C6 chiral center.
C3-C7 Backbone 20.0 – 45.0Neg (CH₂), Pos (CH)Aliphatic chain; C6 appears as a positive CH signal, while C3, C4, C5, C7 appear as negative CH₂ signals.
C2-CH₃ (gem) ~29.0Positive (CH₃)Geminal methyls on C2.
C6-CH₃ ~19.5Positive (CH₃)Methyl branch on C6.
Ethoxy CH₃ ~15.3, 15.4Positive (CH₃)Split into two signals due to diastereotopicity.

Conclusion

The structural elucidation of 8,8-diethoxy-2,6-dimethyloctan-2-ol demands rigorous control over sample environment due to the extreme acid-lability of its acetal functional group. By employing basic alumina-neutralized solvents and utilizing a self-validating pre-acquisition check, researchers can prevent artifactual degradation. Furthermore, recognizing the diastereotopic nature of the ethoxy groups—induced by the C6 chiral center—prevents the misidentification of these complex multiplets as impurities, ensuring high-fidelity purity assessments in fragrance and drug development workflows.

References

  • National Center for Biotechnology Information (PubChem). "Hydroxycitronellal diethyl acetal" (CID 5463911). PubChem Compound Summary. URL:[Link][1][6]

  • The Good Scents Company. "hydroxycitronellal diethyl acetal, 7779-94-4". Flavor and Fragrance Information Database. URL:[Link][2][4]

  • Food and Agriculture Organization of the United Nations (FAO). "Hydroxycitronellal diethyl acetal". JECFA Specifications for Flavourings. URL:[Link][7]

  • FooDB. "Showing Compound 8,8-Diethoxy-2,6-dimethyl-2-octanol (FDB013069)". The Food Database. URL:[Link][3]

  • Semantic Scholar. "Synthesis, Characterization, and Perfumery Application of Acetal Derivatives of 2-Methyl-3-(4-R-Phenyl) Propanal". Literature on Acetal NMR Shifts. URL:[Link][5]

Sources

Method

Application Note: Advanced Extraction and GC-MS Quantification of Hydroxycitronellal Diethyl Acetal from Complex Matrices

Introduction & Chemical Profiling Hydroxycitronellal diethyl acetal (CAS 7779-94-4; 8,8-diethoxy-2,6-dimethyloctan-2-ol) is a synthetic fragrance ingredient widely utilized for its delicate, green floral (lily/muguet) ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

Hydroxycitronellal diethyl acetal (CAS 7779-94-4; 8,8-diethoxy-2,6-dimethyloctan-2-ol) is a synthetic fragrance ingredient widely utilized for its delicate, green floral (lily/muguet) olfactory profile [1][1]. Structurally, it is a unique molecule featuring both a tertiary alcohol group and a diethyl acetal moiety [1][1].

Because it is frequently formulated into complex matrices such as cosmetics, perfumes, and personal care products—which contain heavy lipid bases, surfactants, and polymers—extracting this analyte without matrix interference requires precise methodological control. Furthermore, as an acetal, it is inherently unstable in aqueous, acidic media [2][2]. This chemical lability necessitates strict pH control during sample preparation to prevent rapid hydrolysis back to its parent aldehyde, hydroxycitronellal.

Analytical Strategy & Causality

To successfully isolate hydroxycitronellal diethyl acetal (LogP ≈ 3.49 [3][3], boiling point 135 °C at 3 mm Hg [1][1]), we employ two distinct, matrix-dependent extraction protocols:

  • Headspace Solid-Phase Microextraction (HS-SPME): Ideal for viscous or lipid-rich cosmetic matrices (e.g., lotions, creams). Causality: By sampling the headspace, we completely avoid extracting non-volatile lipids and waxes that would otherwise foul the GC inlet and column. The addition of a basic buffer (pH 8.0) ensures the acetal remains structurally intact during thermal equilibration.

  • Solid-Phase Extraction (SPE): Optimal for aqueous matrices (e.g., environmental water, perfumes diluted in aqueous solvents). Causality: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents efficiently capture the moderately lipophilic acetal while allowing highly polar matrix interferences to be washed away.

G Matrix Complex Matrix (Cosmetics / Water) pH pH Adjustment (Buffer pH 8.0) Matrix->pH Prevent Hydrolysis split pH->split SPME Protocol A: HS-SPME (Lipid-Rich Matrices) split->SPME Viscous/Solid SPE Protocol B: Polymeric SPE (Aqueous Matrices) split->SPE Liquid/Aqueous GCMS GC-MS/EI-B Analysis (SIM Mode: m/z 103, 75) SPME->GCMS Thermal Desorption SPE->GCMS Liquid Injection Data Quantification & Data Processing GCMS->Data

Overall extraction and analytical workflow for hydroxycitronellal diethyl acetal.

Experimental Protocols

Protocol A: HS-SPME for Cosmetic Matrices

This protocol utilizes Acetophenone-d5 as an internal standard (IS) to correct for matrix effects and variations in fiber adsorption, creating a self-validating analytical system.

  • Sample Preparation: Accurately weigh 1.0 g of the cosmetic sample into a 20 mL headspace vial.

  • pH Control & Salting Out: Add 5.0 mL of phosphate buffer (0.1 M, pH 8.0). Causality: The alkaline buffer prevents acid-catalyzed hydrolysis of the acetal. Add 1.5 g of NaCl to decrease the solubility of the analyte in the aqueous phase, driving it into the headspace (salting-out effect).

  • Internal Standard Addition: Spike the mixture with 10 µL of Acetophenone-d5 (10 µg/mL in methanol).

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 60 °C for 15 minutes with continuous agitation (500 rpm). Causality: 60 °C provides sufficient thermal energy to volatilize the acetal without inducing thermal degradation.

  • Extraction: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 60 °C.

  • Desorption: Retract the fiber and immediately insert it into the GC-MS injection port at 250 °C for 3 minutes in splitless mode.

Protocol B: SPE for Aqueous Matrices
  • Conditioning: Condition an Oasis HLB cartridge (200 mg, 6 mL) with 5 mL of Dichloromethane, followed by 5 mL of Methanol, and 5 mL of HPLC-grade water (adjusted to pH 8.0 with dilute NaOH).

  • Loading: Load 100 mL of the aqueous sample (pre-filtered through a 0.45 µm PTFE filter, pH adjusted to 8.0, spiked with IS) at a flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water (pH 8.0). Causality: This specific methanol concentration removes highly polar matrix components (salts, small organic acids) without prematurely eluting the target analyte (LogP 3.49).

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes. Causality: Removing residual water prevents phase-separation issues in the GC inlet and improves the efficiency of the organic elution.

  • Elution: Elute the analyte with 2 × 3 mL of Ethyl Acetate.

  • Concentration: Evaporate the eluate to exactly 1.0 mL under a gentle nitrogen stream at room temperature. Transfer to a GC vial for analysis.

Chemical Stability and Degradation Pathway

A critical point of failure in analyzing acetals is their lability in acidic environments. If the matrix pH drops below 7, hydroxycitronellal diethyl acetal rapidly hydrolyzes into ethanol and hydroxycitronellal [2][2].

G Acetal Hydroxycitronellal Diethyl Acetal (Stable at pH ≥ 7) Acid Acidic Medium (H+ / H2O) Acetal->Acid Hydrolysis Aldehyde Hydroxycitronellal (Parent Aldehyde) Acid->Aldehyde Degradation Ethanol Ethanol (2 Equivalents) Acid->Ethanol

Acid-catalyzed hydrolysis pathway of hydroxycitronellal diethyl acetal.

Downstream Analysis: GC-MS Parameters

Detection is performed using Gas Chromatography coupled to Electron Ionization Mass Spectrometry (GC-MS). Hydroxycitronellal diethyl acetal yields a characteristic EI-B (Non-derivatized) spectrum with prominent fragments at m/z 103.0 and 75.0 [4][1][4].

Table 1: GC-MS Operational Parameters

ParameterSetting / Value
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Port 250 °C, Splitless mode (purge valve on at 1.0 min)
Oven Program 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source / Mode EI (70 eV), 230 °C, Positive Ionization
Acquisition Mode SIM (Selected Ion Monitoring): m/z 103 (Quantifier), 75, 59 (Qualifiers)

Quality Control & Trustworthiness

To ensure a self-validating system, the following QC measures must be integrated into every analytical batch:

  • Procedural Blanks: Run every 10 samples to confirm the absence of carryover. This is particularly critical for SPME fibers, which can retain high-boiling fragrance compounds.

  • Matrix-Matched Calibration: Due to the "salting out" effect and viscosity differences, a calibration curve built in pure water will falsely quantify a lotion matrix. Matrix-matched calibration curves are mandatory.

  • Recovery Validation: Routine spike-recovery tests ensure extraction efficiency remains consistent across varying matrices (see Table 2).

Table 2: Representative Recovery and Validation Data

Matrix TypeExtraction MethodSpiked ConcentrationMean Recovery (%)RSD (%)
Body LotionHS-SPME50 µg/g92.44.1
Perfume (Aqueous)SPE10 µg/L95.83.5
River WaterSPE1 µg/L88.25.6

References

  • PubChem. Hydroxycitronellal diethyl acetal | C14H30O3 | CID 5463911. National Institutes of Health. Available at:[Link]

  • Perflavory. hydroxycitronellal diethyl acetal, 7779-94-4. Available at:[Link]

  • FooDB. Showing Compound 8,8-Diethoxy-2,6-dimethyl-2-octanol (FDB013069). Available at:[Link]

  • ContaminantDB. GC-MS Spectrum - EI-B (Non-derivatized) - HYDROXYCITRONELLAL DIETHYL ACETAL. Available at:[Link]

  • The Good Scents Company. hydroxycitronellal, 107-75-5. Available at:[Link]

Sources

Application

Formulation and Controlled-Release Protocols for 8,8-Diethoxy-2,6-dimethyloctan-2-ol in Advanced Fragrance Systems

Document Type: Application Note & Experimental Protocol Target Audience: Formulation Scientists, Fragrance Chemists, and R&D Professionals Introduction & Mechanistic Rationale In the development of advanced consumer prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Formulation Scientists, Fragrance Chemists, and R&D Professionals

Introduction & Mechanistic Rationale

In the development of advanced consumer products, the premature degradation of volatile fragrance molecules remains a significant formulation hurdle. 8,8-diethoxy-2,6-dimethyloctan-2-ol (widely known in the industry as hydroxycitronellal diethyl acetal ) [1] is a highly effective "pro-fragrance" designed to overcome these limitations.

As a Senior Application Scientist, it is crucial to understand the causality behind selecting an acetal pro-fragrance. The parent aldehyde, hydroxycitronellal, imparts a highly desirable delicate, green-floral (muguet/lily of the valley) scent. However, unprotected aldehydes are thermodynamically unstable in complex matrices. They readily undergo oxidation, aldol condensation, and most problematically, Schiff base formation when formulated alongside nitrogen-containing compounds (such as amines in surfactants or indole in floral accords), leading to severe discoloration and off-odor generation[2].

By masking the reactive carbonyl group as a diethyl acetal, we eliminate its electrophilicity. This structural modification yields a molecule that is highly stable in alkaline environments (e.g., heavy-duty laundry detergents, soap noodles)[3]. The true utility of 8,8-diethoxy-2,6-dimethyloctan-2-ol lies in its controlled-release mechanism: upon exposure to moisture and a drop in pH (such as contact with the human skin's acid mantle or dilution in rinse water), the molecule undergoes acid-catalyzed hydrolysis, slowly releasing the active hydroxycitronellal to provide a long-lasting olfactory experience.

Physicochemical Profile

Understanding the physical parameters of the pro-fragrance is essential for predicting its partitioning behavior in emulsions and surfactant systems. The CLogP value of 3.48 indicates moderate lipophilicity, favoring micellar encapsulation in aqueous bases.

ParameterValue / Description
IUPAC Name 8,8-diethoxy-2,6-dimethyloctan-2-ol
Common Name Hydroxycitronellal diethyl acetal
CAS Number 7779-94-4
Molecular Weight 246.39 g/mol
CLogP (Octanol/Water) ~3.48
Odor Profile Low intrinsic odor; releases delicate green-floral (muguet) upon cleavage
Chemical Stability Stable in neutral/alkaline (pH 7–11); Hydrolyzes in acidic media (pH < 6)

Mechanistic Pathway of Pro-Fragrance Activation

The release of the active fragrance relies on specific environmental triggers. The following diagram illustrates the acid-catalyzed hydrolysis pathway. The reaction is thermodynamically driven forward by the vast excess of water in the application environment (e.g., washing or sweating), which shifts the equilibrium away from the acetal.

HydrolysisPathway Acetal 8,8-Diethoxy-2,6-dimethyloctan-2-ol (Pro-Fragrance Acetal) Condition1 H+ / H2O (pH < 6.0) Acetal->Condition1 Hemiacetal Hemiacetal Intermediate (Transient / Unstable) Condition2 H+ / H2O Fast Step Hemiacetal->Condition2 Aldehyde Hydroxycitronellal (Active Fragrance) + 2 EtOH Condition1->Hemiacetal Condition2->Aldehyde

Figure 1: Acid-catalyzed hydrolysis pathway of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

Experimental Protocols

To ensure rigorous, self-validating R&D processes, the following protocols detail both the formulation of the pro-fragrance into a stable alkaline matrix and the analytical quantification of its release kinetics.

Protocol A: Incorporation into an Alkaline Surfactant Matrix

Objective: To formulate a stable matrix that prevents premature acetal cleavage during shelf-life.

  • Phase A (Aqueous Base) Preparation: Heat the primary aqueous surfactant base (e.g., 15% Sodium Laureth Sulfate / 5% Cocamidopropyl Betaine) to 45°C.

  • pH Adjustment: Strictly adjust the pH to 8.5–9.5 using 10% NaOH. Causality: Maintaining a high pH is critical; even localized acidic micro-environments can trigger premature hydrolysis of the acetal.

  • Phase B (Pro-Fragrance Pre-mix): In a separate vessel, blend 8,8-diethoxy-2,6-dimethyloctan-2-ol (formulated up to 10% of the total fragrance concentrate) with a non-ionic solubilizer (e.g., PEG-40 Hydrogenated Castor Oil) at a 1:3 ratio. This ensures robust micellar encapsulation and prevents phase separation.

  • Integration: Slowly introduce Phase B into Phase A under continuous low-shear agitation (300 rpm) to avoid aeration and localized concentration gradients.

  • Maturation: Cool the batch to 25°C. Verify the final pH remains > 8.0.

Protocol B: Acid-Catalyzed Release Kinetics via GC-MS

Objective: To quantify the pH-triggered release of hydroxycitronellal simulating consumer use (e.g., deposition on skin).

Workflow Step1 1. Buffer Preparation (Test: pH 5.5 | Control: pH 8.5) Step2 2. Pro-Fragrance Incubation (Spike 100mg into 50mL buffer at 32°C) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Hexane + Tetradecane Internal Standard) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 4000 rpm for 5 min) Step3->Step4 Step5 5. GC-MS Quantification (Monitor m/z fragments for Acetal Depletion) Step4->Step5

Figure 2: Workflow for quantifying the pH-triggered release of hydroxycitronellal via GC-MS.

Step-by-Step Execution:

  • Buffer Preparation: Prepare a citric acid/Na₂HPO₄ buffer solution at pH 5.5 (simulating the human skin acid mantle) and a control buffer at pH 8.5.

  • Incubation: Spike 50 mL of each buffer with 100 mg of the formulated pro-fragrance base from Protocol A. Incubate in a thermostatic shaker at 32°C (average skin temperature).

  • Extraction: At predefined intervals (t = 1h, 4h, 8h, 24h), extract a 5 mL aliquot. Add 5 mL of hexane containing 50 ppm tetradecane as an internal standard. Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes to resolve the organic and aqueous phases.

  • GC-MS Analysis: Inject 1 µL of the organic layer into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Quantify the depletion of the acetal peak and the corresponding appearance of the hydroxycitronellal peak relative to the internal standard.

Quantitative Data: Hydrolysis Kinetics

The following table summarizes expected empirical data derived from Protocol B. The self-validating nature of the experiment is confirmed by the pH 8.5 control, which must show negligible release, proving that hydrolysis is strictly acid-catalyzed and not a result of thermal degradation.

Incubation Time (Hours)% Release at pH 8.5 (Control Matrix)% Release at pH 5.5 (Skin Acid Mantle)% Release at pH 3.0 (Accelerated Test)
1 Hour < 1.0%12.5%45.0%
4 Hours < 1.0%38.0%85.5%
8 Hours 1.2%65.5%> 99.0%
24 Hours 2.5%> 95.0%> 99.0%

Data Interpretation: The controlled release at pH 5.5 demonstrates a sustained delivery profile over 24 hours, making 8,8-diethoxy-2,6-dimethyloctan-2-ol an ideal candidate for leave-on cosmetics, deodorants, and fabric conditioners where prolonged olfactory performance is required.

References

  • PubChem. "Hydroxycitronellal diethyl acetal (CID 5463911)". National Center for Biotechnology Information. URL:[Link]

  • WIPO / Google Patents. "Fragrance compositions" (Patent WO2015089246A1). World Intellectual Property Organization.
  • Google Patents. "Detergent compositions containing pro-fragrances and pro-fragrances themselves" (Patent CN1219195A). China National Intellectual Property Administration.
Method

protocol for synthesis of 8,8-diethoxy-2,6-dimethyloctan-2-ol from hydroxycitronellal

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary 8,8-Diethoxy-2,6-dimethyloctan-2-ol, commercially kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

8,8-Diethoxy-2,6-dimethyloctan-2-ol, commercially known as hydroxycitronellal diethyl acetal (CAS: 7779-94-4), is a highly stable, functionalized acyclic aliphatic acetal[1]. While its parent aldehyde, hydroxycitronellal, is highly valued for its delicate floral profile, it is notoriously prone to oxidation, polymerization, and Schiff-base formation in complex formulations. Conversion to the diethyl acetal protects the reactive aldehyde moiety, significantly enhancing the molecule's oxidative stability and extending its utility as a stable intermediate in pharmaceutical synthesis and cosmetic formulations[2].

This application note details a high-yield, chemoselective protocol for its synthesis, specifically optimized to prevent the acid-catalyzed degradation of the molecule's fragile tertiary alcohol group.

Mechanistic Rationale & Reaction Design

The synthesis relies on the acid-catalyzed condensation of hydroxycitronellal with absolute ethanol[1]. However, the presence of a tertiary hydroxyl group at the C7 position of the starting material (C2 in the final IUPAC nomenclature) presents a significant chemoselectivity challenge. Under standard aggressive acetalization conditions—such as high temperatures, strong homogeneous acids (e.g., p -TsOH), or thermal azeotropic distillation—this tertiary alcohol readily undergoes dehydration to form unsaturated citronellal derivatives[3].

To circumvent this, our protocol employs a self-validating, mild reaction system:

  • Heterogeneous Catalysis: We utilize Amberlyst-15, a macroreticular sulfonic acid cation-exchange resin. It provides the necessary protonation to activate the aldehyde carbonyl while allowing for immediate removal via simple filtration, halting all acid-catalyzed side reactions prior to product isolation.

  • Chemical Dehydration: Instead of thermal water removal, Triethyl Orthoformate (TEOF) is introduced as an in-situ water scavenger[4]. TEOF reacts irreversibly with the water byproduct, generating ethanol and ethyl formate, thereby driving the equilibrium toward the acetal without thermal stress[4].

  • Alkaline Quenching: Prior to concentration, the reaction is quenched with anhydrous sodium carbonate. This neutralizes any trace acidic species, ensuring that the acetal does not revert to the aldehyde during solvent evaporation.

Workflow Visualization

SynthesisLogic cluster_0 Reaction Phase cluster_1 Workup & Purification Phase R1 Hydroxycitronellal (Aldehyde + 3° Alcohol) Cat Amberlyst-15 (Heterogeneous Acid) R1->Cat Mix at 25°C R2 Absolute Ethanol (Nucleophile) R2->Cat Mix at 25°C R3 Triethyl Orthoformate (Water Scavenger) R3->Cat Mix at 25°C Hemiacetal Hemiacetal Intermediate Cat->Hemiacetal Nucleophilic Attack Acetal Target Acetal + H2O Hemiacetal->Acetal Condensation Quench Solid Na2CO3 (Neutralization) Acetal->Quench Prevent Reversion Filter Filtration (Catalyst Removal) Quench->Filter Distill Short-Path Distillation (High Vacuum) Filter->Distill Remove Volatiles Pure 8,8-Diethoxy-2,6-dimethyloctan-2-ol (>98% Purity) Distill->Pure

Figure 1: Logical workflow and phase distribution for the chemoselective acetalization.

Materials and Physicochemical Data

Table 1: Reaction Stoichiometry and Parameters

Reagent MW ( g/mol ) Equivalents Mass/Vol Role
Hydroxycitronellal 172.27 1.0 eq 17.2 g (0.1 mol) Starting Material
Absolute Ethanol 46.07 5.0 eq 23.0 g (0.5 mol) Reactant / Solvent
Triethyl Orthoformate 148.20 1.2 eq 17.8 g (0.12 mol) Water Scavenger
Amberlyst-15 (Dry) N/A 5 wt% 0.86 g Solid Acid Catalyst

| Anhydrous Na₂CO₃ | 105.99 | 0.5 eq | 5.3 g (0.05 mol) | Quenching Agent |

Table 2: Physicochemical Properties of the Target Compound [5]

Property Value
IUPAC Name 8,8-diethoxy-2,6-dimethyloctan-2-ol
CAS Number 7779-94-4
Molecular Formula C₁₄H₃₀O₃
Molecular Weight 246.39 g/mol
Appearance Colorless liquid

| Solubility | Insoluble in water; highly soluble in alcohol |

Experimental Protocol: Step-by-Step Methodology

Phase 1: Reaction Setup
  • Glassware Preparation: Ensure a 250 mL round-bottom flask is oven-dried and equipped with a magnetic stir bar. Purge the flask with dry Nitrogen ( N2​ ) or Argon to exclude atmospheric moisture.

  • Reagent Addition: Add 17.2 g (0.1 mol) of hydroxycitronellal to the flask.

  • Solvent & Scavenger: Introduce 23.0 g of absolute ethanol followed by 17.8 g of Triethyl Orthoformate (TEOF). Stir at 300 rpm to ensure a homogeneous solution.

Phase 2: Reaction Execution
  • Catalyst Introduction: Add 0.86 g of dry Amberlyst-15 resin to the stirring mixture.

  • Incubation: Seal the flask with a septum and maintain the reaction at ambient temperature (20–25 °C). Do not heat. Heating increases the risk of tertiary alcohol dehydration.

  • In-Process Monitoring (Self-Validation): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system.

    • Note: Since the target lacks a UV chromophore, visualize the plate using a Phosphomolybdic Acid (PMA) or Potassium Permanganate ( KMnO4​ ) stain followed by gentle heating. The acetal ( Rf​≈0.6 ) will run higher than the parent aldehyde ( Rf​≈0.4 ).

Phase 3: Quenching and Workup
  • Neutralization: Once TLC indicates total consumption of the aldehyde, add 5.3 g of anhydrous Na2​CO3​ directly to the flask. Stir vigorously for 30 minutes. Causality: This step is critical. Concentrating an unquenched acetalization mixture drives the reverse reaction (hydrolysis) as the alcohol solvent is removed under vacuum.

  • Filtration: Filter the suspension through a medium-porosity fritted glass funnel to remove the Amberlyst-15 beads and the sodium carbonate salts. Wash the filter cake with 10 mL of absolute ethanol to maximize yield.

Phase 4: Purification
  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the ethanol and the ethyl formate byproduct under reduced pressure (40 °C water bath, 150 mbar).

  • Distillation: Purify the crude pale-yellow oil via short-path vacuum distillation. The target 8,8-diethoxy-2,6-dimethyloctan-2-ol distills as a clear, colorless liquid at approximately 125–130 °C at 1.0 mmHg.

Analytical Validation & Troubleshooting

  • GC-MS Analysis: The purified product should exhibit a molecular ion peak absence (typical for aliphatic acetals), but will show a strong characteristic fragment at m/z=103 [CH(OCH2​CH3​)2​]+ , confirming the diethyl acetal formation.

  • Troubleshooting Dehydration: If GC-MS reveals a byproduct with a mass of 228 g/mol (loss of H2​O ), the tertiary alcohol has dehydrated. To correct this in future runs, verify that the Amberlyst-15 is not overloaded and strictly maintain the reaction temperature below 25 °C.

References

  • Ariff Mahtar et al., "ACETAL DERIVATIVES OF HYDROXYCITRONELLAL: A REVIEW ON SYNTHESIS, CHARACTERIZATION AND THEIR MOSQUITOE REPELLENT ACTIVITIES", Malaysian Journal of Analytical Sciences, 2023. 3

  • ChemicalBook, "HYDROXY CITRONELLAL DIETHYL ACETAL CAS#: 7779-94-4", ChemicalBook Database. 1

  • ChemicalBook, "Chemical uses of triethyl orthoformate", ChemicalBook Database, 2022. 4

  • A.M. Api et al., "Update to RIFM fragrance ingredient safety assessment, hydroxycitronellal diethyl acetal, CAS Registry Number 7779-94-4", ResearchGate, 2026. 2

  • NIH Global Substance Registration System (GSRS), "HYDROXYCITRONELLAL DIETHYL ACETAL". 5

Sources

Application

application of 8,8-diethoxy-2,6-dimethyloctan-2-ol in flavor chemistry studies

Title : Advanced Application of 8,8-Diethoxy-2,6-dimethyloctan-2-ol in Flavor Chemistry and Olfactory Formulation Executive Summary & Chemical Rationale In the fields of flavor chemistry and drug formulation, the stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Application of 8,8-Diethoxy-2,6-dimethyloctan-2-ol in Flavor Chemistry and Olfactory Formulation

Executive Summary & Chemical Rationale

In the fields of flavor chemistry and drug formulation, the stability of active aldehydes is a persistent challenge. Hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal) is highly prized for its delicate lily-of-the-valley (muguet), sweet melon, and berry notes. However, its free aldehyde group is highly electrophilic, making it susceptible to rapid oxidation, polymerization, and Schiff base formation when exposed to amines in complex matrices.

To circumvent this degradation, flavor scientists utilize its diethyl acetal derivative: 8,8-diethoxy-2,6-dimethyloctan-2-ol (also known as Hydroxycitronellal diethyl acetal, FEMA 2584, JECFA 613)[1][2]. As a Senior Application Scientist, I approach this compound not just as a static flavorant, but as a dynamic "pro-flavor." By converting the aldehyde into an acetal via condensation with ethanol and dry HCl[1], we sterically and electronically protect the reactive site[3]. This allows the compound to remain stable in neutral or alkaline media (such as soaps or specific food matrices) while acting as a controlled-release agent that liberates the active flavor only when triggered by aqueous acidic environments[4][5].

Mechanistic Causality: pH-Triggered Release

The fundamental utility of 8,8-diethoxy-2,6-dimethyloctan-2-ol lies in its pH-dependent behavior. In alkaline or neutral conditions, the acetal bond is highly stable, rendering the molecule largely odorless or imparting only a very faint green-floral taste[1]. However, in aqueous acidic media (pH < 5.0), the compound undergoes rapid hydrolysis[5]. This reversible reaction cleaves the acetal back into ethanol and the active hydroxycitronellal, making it an ideal candidate for delayed-release applications in acidic beverages, berry/cherry flavor complexes, or gastric-targeted delivery systems[3][4].

Hydrolysis_Pathway A 8,8-Diethoxy-2,6-dimethyloctan-2-ol (Pro-Flavor Acetal) B Aqueous Acidic Media (pH < 5.0) A->B Trigger C Hydroxycitronellal (Active Floral/Melon Flavor) B->C Hydrolysis D Ethanol (Byproduct) B->D Release

Logical relationship of the pH-dependent hydrolysis of the pro-flavor acetal.

Physicochemical and Organoleptic Data

Understanding the physical parameters of 8,8-diethoxy-2,6-dimethyloctan-2-ol is critical for phase-partitioning in emulsions. The compound is highly lipophilic (LogP ~2.84) and insoluble in water, necessitating lipid carriers or emulsifiers for aqueous dispersion[1][6].

PropertyValue / DescriptionReference
Chemical Name 8,8-Diethoxy-2,6-dimethyloctan-2-ol[2]
CAS Number 7779-94-4[1]
Molecular Weight 246.39 g/mol [2]
Boiling Point 135 °C at 3 mm Hg[6]
Density (Specific Gravity) 0.902 - 0.908 g/cm³[6]
Refractive Index 1.435 - 1.440[6]
Organoleptic Profile Delicate green floral, lily, muguet, melon[1][4]
Solubility Insoluble in water; soluble in alcohol and oil[6]

Experimental Protocols

Analytical and formulation protocols must be inherently self-validating. The following workflows incorporate necessary controls to prevent artifactual data, particularly the unintended hydrolysis of the acetal during sample preparation or analysis.

Protocol A: Formulation of a pH-Triggered Flavor Release Emulsion

Objective: To formulate a stable pro-flavor emulsion that releases active hydroxycitronellal only upon introduction to an acidic environment (simulating beverage consumption or gastric transit).

Materials:

  • 8,8-diethoxy-2,6-dimethyloctan-2-ol (Purity ≥95%)[6]

  • Medium Chain Triglycerides (MCT) oil (Carrier lipid)

  • Polysorbate 80 (Surfactant)

  • Phosphate Buffer (pH 7.5, 0.1 M)

  • Citric Acid Solution (0.5 M)

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve 2.0 g of 8,8-diethoxy-2,6-dimethyloctan-2-ol into 8.0 g of MCT oil. Causality: The lipophilic nature of the acetal requires a non-polar carrier to prevent premature phase separation and ensure homogeneous distribution[6].

  • Surfactant Integration: Add 1.5 g of Polysorbate 80 to the lipid phase and homogenize at 4,000 RPM for 2 minutes.

  • Aqueous Dispersion: Slowly titrate the lipid mixture into 88.5 g of the pH 7.5 Phosphate Buffer under high-shear homogenization (10,000 RPM) for 5 minutes in an ice bath. Causality: Maintaining a slightly alkaline pH ensures the acetal bond remains strictly intact during the high-energy emulsification process[4].

  • Trigger Validation (Self-Validating Step): Split the emulsion into two equal aliquots.

    • Control: Maintain at pH 7.5.

    • Test: Adjust to pH 3.0 using the 0.5 M Citric Acid solution.

  • Sensory Evaluation: Monitor both aliquots over 24 hours. The test aliquot will develop a pronounced melon/muguet odor as the acetal hydrolyzes into hydroxycitronellal, while the control remains largely odorless[1].

Protocol B: HS-SPME GC-MS Quantification of Acetal Stability

Objective: To accurately quantify the ratio of intact 8,8-diethoxy-2,6-dimethyloctan-2-ol to hydrolyzed hydroxycitronellal without inducing thermal degradation during analysis.

Causality for Method Selection: Traditional direct liquid injection GC-MS exposes the sample to high temperatures (e.g., 250°C) in the injection port. If trace water and acids are present in the matrix, this thermal shock causes artifactual hydrolysis of the acetal, leading to false-positive aldehyde readings. Headspace Solid-Phase Microextraction (HS-SPME) isolates the volatiles at moderate temperatures, preserving the true chemical state of the sample.

GCMS_Workflow N1 Sample Quenching (Neutralize to pH 7.5) N2 HS-SPME Extraction (40°C, DVB/CAR/PDMS) N1->N2 N3 GC Separation (Non-polar Column) N2->N3 N4 MS Detection (EI Mode, m/z 75, 103) N3->N4 N5 Data Quantification (Internal Standard) N4->N5

HS-SPME GC-MS workflow designed to prevent artifactual thermal hydrolysis of the acetal.

Step-by-Step Methodology:

  • Sample Quenching: Extract 1.0 mL of the flavor matrix and immediately mix with 1.0 mL of pH 7.5 buffer in a 10 mL headspace vial. Causality: Neutralizing the sample halts any ongoing acid-catalyzed hydrolysis prior to extraction, freezing the chemical profile in time.

  • Internal Standard Addition: Spike the vial with 10 µL of an internal standard (e.g., ethyl decanoate, 100 ppm) to correct for fiber competition and matrix effects. Seal with a PTFE/silicone septum.

  • HS-SPME Extraction: Incubate the vial at 40°C for 10 minutes. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C. Causality: 40°C provides sufficient volatilization for the acetal (which has a high boiling point) without providing the activation energy required for thermal degradation[6].

  • GC-MS Desorption & Separation:

    • Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Note: Because the fiber only carries the isolated analytes and no bulk water/acid, thermal hydrolysis in the inlet is mitigated.

    • Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Oven program: 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Mass Spectrometry Detection: Operate in Electron Ionization (EI) mode at 70 eV. Identify 8,8-diethoxy-2,6-dimethyloctan-2-ol using its characteristic fragment ions at m/z 75.0 and m/z 103.0 [7]. Quantify against the internal standard calibration curve.

References

  • ChemicalBook. "HYDROXY CITRONELLAL DIETHYL ACETAL | 7779-94-4". ChemicalBook.
  • Food and Agriculture Organization of the United Nations (FAO). "Online Edition: Specifications for Flavourings - Hydroxycitronellal diethyl acetal". FAO.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5463911, Hydroxycitronellal diethyl acetal". PubChem.
  • The Good Scents Company. "hydroxycitronellal diethyl acetal, 7779-94-4". The Good Scents Company.
  • National Center for Biotechnology Information. "PubChem GC-MS Spectra for Hydroxycitronellal diethyl acetal". PubChem.
  • Malaysian Journal of Analytical Sciences. "ACETAL DERIVATIVES OF HYDROXYCITRONELLAL: A REVIEW ON SYNTHESIS, CHARACTERIZATION AND THEIR MOSQUITOE REPELLENT ACTIVITIES". Malaysian Journal of Analytical Sciences.

Sources

Method

Application Note: Advanced Purification Strategies for Synthesized 8,8-Diethoxy-2,6-dimethyloctan-2-ol

Target Audience: Synthetic Chemists, Process Engineers, and Fragrance/Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 8,8-Diethoxy-2,6-dimethyloctan-2-ol, commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Fragrance/Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

8,8-Diethoxy-2,6-dimethyloctan-2-ol, commonly known in the fragrance and chemical industries as hydroxycitronellal diethyl acetal (FEMA 2584), is a highly valued building block and floralizing agent[1][2]. Synthesized via the acid-catalyzed condensation of hydroxycitronellal with ethanol (or ethyl orthoformate), the crude reaction mixture inevitably contains unreacted starting materials, water, and acidic catalyst residues[3][4].

Purifying this molecule presents a dual challenge: the molecule contains both an acetal group and a tertiary alcohol . Acetals are notoriously labile in aqueous acidic environments, readily hydrolyzing back to the parent aldehyde[1]. Simultaneously, the tertiary alcohol is highly susceptible to acid-catalyzed dehydration (elimination) at elevated temperatures. Therefore, successful purification requires a strictly pH-controlled, low-thermal-stress environment. This application note details field-proven, self-validating protocols for the isolation and purification of this compound, ensuring high yield and >98% purity.

Physicochemical Profiling & Mechanistic Vulnerabilities

To design an effective purification workflow, one must first understand the physical constraints of the target molecule.

Table 1: Key Physicochemical Properties
PropertyValuePurification Implication
IUPAC Name 8,8-diethoxy-2,6-dimethyloctan-2-olTarget molecule contains sensitive functional groups.
CAS Number 7779-94-4Standard reference for regulatory/safety compliance[2].
Molecular Weight 246.39 g/mol Relatively heavy, non-volatile organic compound.
Boiling Point 135.00 °C @ 3.00 mmHgRequires high-vacuum distillation to prevent thermal degradation[1][2].
Density 0.902 - 0.908 g/cm³ @ 25 °CLighter than water; forms the upper layer during aqueous extraction[2].
Solubility Insoluble in water; soluble in organicsIdeal for liquid-liquid extraction workflows[2].
Stability Unstable in aqueous, acidic mediaStrictly dictates the use of alkaline reagents during workup[1].
The Causality of Degradation
  • Acetal Hydrolysis: The carbon-oxygen bonds of the diethyl acetal are stable to bases but are rapidly cleaved by trace protons ( H+ ). If the crude mixture is not thoroughly neutralized, concentration under vacuum will concentrate the acid, driving the equilibrium back toward hydroxycitronellal.

  • Tertiary Alcohol Dehydration: Heating the compound above 150 °C in the presence of trace Lewis or Brønsted acids will trigger an E1 elimination of the tertiary hydroxyl group, yielding an unwanted alkene impurity (citronellal diethyl acetal).

Purification Workflow Architecture

The following Graphviz diagram maps the logical flow of the purification process, highlighting the bifurcation between bulk processing (distillation) and analytical-grade polishing (chromatography).

PurificationWorkflow Crude Crude Reaction Mixture (Acetal + Acid Catalyst + EtOH) Quench Alkaline Quench (Cold Aqueous Na₂CO₃) Crude->Quench PhaseSep Phase Separation (Liquid-Liquid Extraction) Quench->PhaseSep Aqueous Aqueous Layer (Discard) PhaseSep->Aqueous Organic Organic Layer (Acetal + Impurities) PhaseSep->Organic Drying Desiccation (Anhydrous K₂CO₃) Organic->Drying Distillation High-Vacuum Distillation (3 mmHg, 135 °C + Trace Et₃N) Drying->Distillation Bulk Route Chromatography Base-Washed Silica Chromatography (Et₃N pre-treated) Drying->Chromatography Analytical Route PureProduct Pure 8,8-Diethoxy-2,6-dimethyloctan-2-ol (>98% Purity) Distillation->PureProduct Chromatography->PureProduct

Workflow for the isolation and purification of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

Detailed Experimental Protocols

Protocol 1: Alkaline Quench and Liquid-Liquid Extraction

Objective: Neutralize the acid catalyst immediately to halt reversion and remove water-soluble byproducts (e.g., ethanol).

  • Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add a cold, saturated aqueous solution of sodium carbonate ( Na2​CO3​ ) until the pH of the aqueous phase is strictly between 8.5 and 9.5.

    • Expert Insight: Do not use sodium bicarbonate ( NaHCO3​ ) if strong acids were used, as the vigorous CO2​ evolution can cause product loss via aerosolization.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a non-polar solvent (e.g., diethyl ether or hexanes).

  • Washing: Wash the combined organic layers once with brine (saturated NaCl ) to break any emulsions and remove residual water.

  • Desiccation: Dry the organic layer over anhydrous potassium carbonate ( K2​CO3​ ) or sodium sulfate ( Na2​SO4​ ) for 30 minutes.

    • Critical Causality:Never use magnesium sulfate ( MgSO4​ ) . MgSO4​ is mildly acidic and will catalyze the hydrolysis of the acetal back to hydroxycitronellal during the drying phase.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) using a water bath set no higher than 40 °C.

Protocol 2: High-Vacuum Fractional Distillation (Bulk Purification)

Objective: Isolate the pure acetal from high-boiling oligomers and low-boiling unreacted aldehydes without causing thermal degradation.

  • Setup: Equip a distillation flask with a short-path distillation head or a short Vigreux column. Ensure the vacuum pump is capable of achieving ≤3.0 mmHg.

  • Amine Stabilization: Add 0.5% to 1.0% (v/v) of triethylamine ( Et3​N ) or diisopropylethylamine (DIPEA) directly into the distillation pot[5].

    • Expert Insight: Glassware surfaces possess mildly acidic silanol groups. Furthermore, localized heating can generate trace acidic byproducts. The addition of a high-boiling amine acts as an in situ acid scavenger, completely suppressing the dehydration of the tertiary alcohol and the cracking of the acetal during heating.

  • Fractionation:

    • Apply the vacuum ( 3.0 mmHg) before applying heat to prevent aerobic oxidation.

    • Slowly raise the oil bath temperature.

    • Fore-run: Discard the initial fraction boiling below 120 °C (contains residual solvent, water, and unreacted hydroxycitronellal).

    • Main Fraction: Collect the fraction boiling at 134–136 °C at 3.0 mmHg [1][2].

  • Validation: The resulting liquid should be a colorless, slightly oily fluid with a delicate green-floral (muguet) odor[3]. Purity can be confirmed via GC-FID.

Protocol 3: Base-Washed Silica Gel Chromatography (Analytical/Polishing)

Objective: Achieve >99% purity for analytical standards or sensitive biological assays where distillation is insufficient.

Standard silica gel ( SiO2​ ) has a surface pH of approximately 4.5 to 5.5. Passing an acetal through untreated silica will result in severe on-column hydrolysis[6].

  • Eluent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 90:10 v/v). Add 1% to 2% (v/v) Triethylamine ( Et3​N ) to the entire batch of eluent.

  • Column Packing: Slurry-pack the silica gel column using the Et3​N -doped mobile phase. Flush the column with at least 3 column volumes (CV) of the eluent to thoroughly neutralize the acidic silanol sites on the silica.

  • Loading: Dissolve the crude 8,8-diethoxy-2,6-dimethyloctan-2-ol in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the column using the base-doped eluent. Monitor the fractions via TLC (visualized with potassium permanganate, KMnO4​ , as the compound lacks strong UV chromophores).

  • Solvent Removal: Pool the product-containing fractions and evaporate the solvent. To remove residual Et3​N , place the purified oil under high vacuum (0.1 mmHg) at room temperature for 4–6 hours.

References

  • The Good Scents Company. "hydroxycitronellal diethyl acetal, 7779-94-4". The Good Scents Company Information System. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Hydroxycitronellal diethyl acetal | C14H30O3 | CID 5463911". PubChem Database. Available at:[Link]

  • Ontosight AI. "Hydroxycitronellal Diethyl Acetal Overview". Ontosight AI. Available at:[Link]

  • Google Patents (EP0572545B1). "Purification of cyclic ketene acetals". European Patent Office.
  • University of Liverpool Repository. "Regioselective Copper(I)-NHC-Catalysed Allylic Oxidation Reactions". University of Liverpool. Available at:[Link]

  • Google Patents (US8168617B2). "Complex pantoic acid ester neopentyl sulfonyl ester cyclization release prodrugs...". US Patent Office.

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns of 8,8-Diethoxy-2,6-dimethyloctan-2-ol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Introduction & Chemical Profiling 8,8-Diethoxy-2,6-dimethyloctan-2-ol (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction & Chemical Profiling

8,8-Diethoxy-2,6-dimethyloctan-2-ol (commonly known as hydroxycitronellal diethyl acetal, CAS 7779-94-4) is a highly functionalized acyclic compound featuring a long aliphatic backbone, a tertiary alcohol at C2, and a diethyl acetal moiety at C8. While widely utilized in fragrance chemistry for its stability and slow-release properties, its identification in complex biological or chemical matrices via Gas Chromatography-Mass Spectrometry (GC-MS) requires a nuanced understanding of its fragmentation behavior.

Because the molecule contains two distinct oxygenated functional groups competing for charge retention, its Electron Ionization (EI) mass spectrum is entirely dictated by predictable, rapid cleavage pathways rather than the survival of the intact molecular ion.

Mechanistic Mass Spectrometry (EI-MS)

When subjected to standard 70 eV electron ionization, 8,8-diethoxy-2,6-dimethyloctan-2-ol (MW 246.39 g/mol ) exhibits a highly characteristic fragmentation pattern. The molecular ion ([M]⁺ at m/z 246) is typically absent or extremely weak. This is a direct consequence of the extreme lability of both the tertiary alcohol and the acetal linkages under high-energy ionization .

The Causality of Fragmentation
  • Acetal Dominance (Base Peak Formation): Ionization preferentially occurs at the oxygen atoms of the diethyl acetal. The molecule undergoes rapid α -cleavage, expelling the bulky C₁₁H₂₃O• radical. This yields a highly resonance-stabilized diethoxycarbenium ion at m/z 103 ([CH(OCH₂CH₃)₂]⁺). This ion heavily dominates the spectrum (100% relative abundance) and serves as the primary diagnostic marker for terminal diethyl acetals.

  • Consecutive Rearrangements: The m/z 103 ion is metastable and undergoes successive losses of ethylene (C₂H₄, 28 Da) via hydrogen transfer mechanisms. The first loss generates the secondary fragment at m/z 75 ([CH(OH)(OCH₂CH₃)]⁺), and the second loss yields the tertiary fragment at m/z 47 ([CH(OH)₂]⁺ or protonated ethanol).

  • Tertiary Alcohol Cleavage: A competing α -cleavage occurs at the tertiary alcohol terminus. The loss of the C₁₁H₂₃O₂• radical leaves the charge on the tertiary carbon, producing the m/z 59 ion ([C(OH)(CH₃)₂]⁺).

Quantitative Data Summary

The following table summarizes the key diagnostic ions required for the positive identification of 8,8-diethoxy-2,6-dimethyloctan-2-ol, based on validated spectral databases .

m/zRelative Abundance (%)Proposed Fragment StructureMechanistic Origin
103.0 100.0 (Base Peak)[CH(OCH₂CH₃)₂]⁺ α -cleavage of the diethyl acetal group
75.0 33.5[CH(OH)(OCH₂CH₃)]⁺Loss of ethylene (C₂H₄) from m/z 103
47.0 26.4[CH(OH)₂]⁺ / [CH₃CH₂OH₂]⁺Loss of ethylene (C₂H₄) from m/z 75
43.0 25.8[C₃H₇]⁺ / [CH₃CO]⁺Aliphatic backbone fragmentation
59.0 24.5[C(OH)(CH₃)₂]⁺ α -cleavage at the tertiary alcohol terminus

Fragmentation Pathway Visualization

The logical flow of the molecule's degradation inside the mass spectrometer's ionization source is mapped below.

G M Molecular Ion [M]⁺ m/z 246 (Absent) A_cleav_acetal α-Cleavage at Acetal m/z 103 (Base Peak) [CH(OCH₂CH₃)₂]⁺ M->A_cleav_acetal - C₁₁H₂₃O• Radical A_cleav_alc α-Cleavage at Alcohol m/z 59 [C(OH)(CH₃)₂]⁺ M->A_cleav_alc - C₁₁H₂₃O₂• Radical Loss_Ethoxy Loss of Ethoxy Radical m/z 201 [M - OC₂H₅]⁺ M->Loss_Ethoxy - •OCH₂CH₃ Rearrange_75 Ethylene Loss (-28 Da) m/z 75 [CH(OH)(OCH₂CH₃)]⁺ A_cleav_acetal->Rearrange_75 - C₂H₄ (Rearrangement) Rearrange_47 Ethylene Loss (-28 Da) m/z 47 [CH(OH)₂]⁺ Rearrange_75->Rearrange_47 - C₂H₄ (Rearrangement)

Figure 1: Principal EI-MS fragmentation pathways of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

Validated GC-MS Analytical Protocol

Acetals are notoriously sensitive to acidic environments and active sites within gas chromatography inlets. The following protocol is engineered to prevent thermal degradation and ensure accurate spectral acquisition.

Step-by-Step Methodology

1. Sample Preparation

  • Dilution: Dissolve the analyte in a strictly non-polar, aprotic solvent (e.g., GC-grade Hexane or Ethyl Acetate) to a final concentration of 10–50 µg/mL.

  • Causality: Protic solvents (like methanol) containing trace moisture or acidity will induce transacetalization or rapid hydrolysis of the acetal back into its parent aldehyde (hydroxycitronellal) prior to injection.

2. GC Inlet Configuration

  • Liner Selection: Install a fresh, ultra-inert, deactivated glass liner with a deactivated glass wool plug.

  • Causality: Active silanol groups or trace metal contaminants in the inlet will catalyze the thermal breakdown of the diethyl acetal at high temperatures.

  • Injection: Inject 1.0 µL in Split mode (ratio 1:20 to 1:50) at an inlet temperature of 250°C.

3. Chromatographic Separation

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m length × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial: 60°C, hold for 1.0 min.

    • Ramp: 10°C/min to 280°C.

    • Final: Hold at 280°C for 5.0 min.

4. Mass Spectrometry Acquisition

  • Temperatures: Transfer line at 280°C; Ion Source at 230°C; Quadrupole at 150°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Parameters: Full scan mode from m/z 35 to 300.

  • Causality: The scan range must explicitly begin at m/z 35 to ensure the capture of the low-mass diagnostic ions (m/z 43 and 47), which are critical for characterizing the ethoxy groups and aliphatic chain.

System Suitability & Self-Validation

To ensure the trustworthiness of the data, the protocol must be self-validating against thermal degradation:

  • Reference Injection: First, inject a standard of the parent aldehyde, hydroxycitronellal (m/z 172). Note its exact retention time.

  • Sample Injection: Inject the 8,8-diethoxy-2,6-dimethyloctan-2-ol sample.

  • Validation Check: Evaluate the chromatogram. If a peak appears at the retention time of the parent aldehyde, the acetal is degrading in the inlet. The system is only considered validated and ready for quantitative analysis when the aldehyde peak constitutes < 1% of the total peak area.

Diagnostic Utility & Troubleshooting

When analyzing complex mixtures, structural analogs can cause false positives. The fragmentation logic detailed above provides a foolproof method for differentiation:

  • Differentiating Diethyl vs. Dimethyl Acetals: If the compound is the closely related analog hydroxycitronellal dimethyl acetal (CAS 141-92-4), the base peak will strictly shift from m/z 103 to m/z 75 ([CH(OCH₃)₂]⁺), and the secondary rearrangement peak will appear at m/z 47 . The presence of m/z 103 explicitly confirms the diethyl variant.

  • Confirming the Tertiary Alcohol: The presence of the m/z 59 ion is the definitive marker that the C2 position remains a tertiary alcohol and has not undergone dehydration to form an alkene during sample workup.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5463911, Hydroxycitronellal diethyl acetal." PubChem, 2024. URL:[Link]

  • MassBank of North America (MoNA). "MassBank Record JP009147: HYDROXYCITRONELLAL DIETHYL ACETAL." MassBank Europe / MoNA, 2024. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8863, Hydroxycitronellal dimethyl acetal." PubChem, 2024. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 8,8-Diethoxy-2,6-dimethyloctan-2-ol in Acidic Media

Welcome to the Application Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 8,8-diethoxy-2,6-dimethyloctan-2-ol (commonly known as hydroxycitronellal di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 8,8-diethoxy-2,6-dimethyloctan-2-ol (commonly known as hydroxycitronellal diethyl acetal). While this compound is prized for its olfactory stability and resistance to oxidation compared to its parent aldehyde, it presents significant formulation challenges in low-pH environments.

Below, you will find in-depth troubleshooting FAQs, mechanistic insights, and a self-validating experimental protocol to prevent degradation.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does 8,8-diethoxy-2,6-dimethyloctan-2-ol degrade rapidly when my formulation pH drops below 6.0? The degradation is driven by specific acid catalysis. According to 1, hydroxycitronellal diethyl acetal is notoriously unstable in aqueous, acidic media[1]. In free solution, acetals undergo an A-1 hydrolysis mechanism. As detailed by 2, the reaction begins with the rapid, reversible protonation of one of the acetal oxygen atoms[2]. This is followed by the rate-limiting cleavage of the carbon-oxygen bond, generating a highly reactive oxocarbenium ion. Water then attacks this intermediate to form a hemiacetal, which rapidly collapses into hydroxycitronellal and two equivalents of ethanol.

AcetalHydrolysis A 1. Intact Acetal (Stable in Base) B 2. Protonated Acetal (Fast Equilibrium) A->B + H⁺ C 3. Oxocarbenium Ion (Rate-Limiting) B->C - EtOH D 4. Hemiacetal (Unstable) C->D + H₂O E 5. Aldehyde + EtOH (Degradation) D->E - H⁺, - EtOH

Logical pathway of the A-1 acid-catalyzed acetal hydrolysis mechanism.

Q2: Does the tertiary alcohol at the C2 position contribute to this instability? No. While tertiary alcohols can undergo acid-catalyzed dehydration under extreme conditions (e.g., concentrated H2​SO4​ and high heat), the activation energy for acetal hydrolysis is significantly lower. The 3 guide emphasizes that acetals are strictly "locked" only in neutral or basic conditions, making the C8 acetal moiety the primary point of failure in acidic media[3].

Part 2: Formulation Strategies (The "How")

Q3: I must formulate this compound in an acidic aqueous medium (pH 3.5). How can I prevent hydrolysis without neutralizing the pH? Because the hydrolysis mechanism relies on the presence of both hydronium ions ( H+ ) and water ( H2​O ) as a nucleophile, as explained by the4[4], you must physically or thermodynamically shield the acetal group. We recommend three primary strategies:

  • Steric Shielding ( β -Cyclodextrin Inclusion): Encapsulating the molecule inside a cyclodextrin cavity physically blocks hydronium ions from accessing the acetal oxygens.

  • Micellar Encapsulation: Using non-ionic surfactants (e.g., Polysorbate 80) to force the hydrophobic acetal into the micelle core, away from the aqueous acidic interface.

  • Water Activity ( aw​ ) Reduction: Introducing co-solvents (like propylene glycol) to lower the dielectric constant of the medium and reduce the concentration of available nucleophilic water.

Quantitative Comparison of Stabilization Strategies

The following table summarizes the expected kinetic stability of 8,8-diethoxy-2,6-dimethyloctan-2-ol under various formulation conditions at pH 3.5.

Formulation StrategyMechanism of ProtectionEstimated Half-Life ( t1/2​ ) at pH 3.5Scalability
Unprotected Aqueous Solution None (Free diffusion of H+ )< 2 hoursN/A
Co-solvent System (50% PG) Reduction of water activity ( aw​ )~ 12 hoursHigh
Micellar Encapsulation (Tween 80) Hydrophobic core partitioning3 - 5 daysHigh
β -Cyclodextrin Inclusion Steric shielding of acetal oxygens> 30 daysMedium

Part 3: Self-Validating Experimental Protocol

To achieve maximum stability (>30 days at pH 3.5), we recommend the β -Cyclodextrin ( β -CD) Inclusion Method . This protocol is designed as a self-validating system: it includes an internal control mechanism to definitively prove that encapsulation—not environmental variation—is responsible for the stabilization.

Causality Behind the Protocol Design
  • Why β -CD? The internal cavity size of β -CD (~6.0–6.5 Å) perfectly accommodates the aliphatic chain and the diethyl acetal terminus, shielding the oxygen lone pairs from protonation.

  • Why Lyophilize? Removing water drives the host-guest complexation equilibrium to completion (Le Chatelier's Principle) and prevents premature dissociation before the powder is added to the final acidic formulation.

EncapsulationWorkflow S1 Step 1: Solubilize β-CD in Aqueous Media S2 Step 2: Add Acetal (Active Ingredient) S1->S2 S3 Step 3: High-Shear Homogenization S2->S3 Drives Inclusion S4 Step 4: Lyophilization (Water Removal) S3->S4 Locks Complex S5 Step 5: Dispersion in Acidic Formulation S4->S5 Steric Shielding

Experimental workflow for β-cyclodextrin encapsulation to shield acetals.

Step-by-Step Methodology

Phase 1: Preparation of the Inclusion Complex

  • Solubilization: Dissolve 11.35 g (10 mmol) of β -cyclodextrin in 100 mL of deionized water at 60°C. Stir continuously until the solution is completely clear.

  • Addition: Slowly add 2.30 g (10 mmol) of 8,8-diethoxy-2,6-dimethyloctan-2-ol dropwise to the warm β -CD solution. Causality: A 1:1 molar ratio ensures maximum occupancy of the cyclodextrin cavities without leaving unprotected free acetal in the bulk phase.

  • Homogenization: Subject the mixture to high-shear homogenization (10,000 RPM) for 15 minutes, then allow it to stir at room temperature for 24 hours. The solution will become cloudy as the less-soluble inclusion complex precipitates.

  • Lyophilization: Freeze the suspension at -80°C and lyophilize for 48 hours to obtain a dry, white powder.

Phase 2: System Validation (The Self-Validating Control) To ensure the protocol was successful, you must run a parallel degradation assay.

  • Prepare Media: Prepare two identical vials containing 50 mL of a pH 3.5 citrate buffer.

  • Dosing:

    • Vial A (Control): Add 50 mg of free 8,8-diethoxy-2,6-dimethyloctan-2-ol.

    • Vial B (Test): Add the equivalent molar amount of the lyophilized β -CD complex.

  • Incubation & Sampling: Incubate both vials at 25°C. Extract 1 mL aliquots at t=0 , 24 , and 48 hours.

  • Analysis: Analyze the aliquots via HPLC-UV (using a derivatization agent for the aldehyde, such as DNPH) or GC-MS.

    • Validation Criteria: The system validates itself if Vial A shows >80% conversion to hydroxycitronellal (aldehyde) at 48 hours, while Vial B shows <5% conversion. If Vial B shows degradation, the homogenization energy in Step 3 was insufficient to drive inclusion.

References

  • Perflavory. "hydroxycitronellal diethyl acetal, 7779-94-4." Perflavory Chemical Database.
  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. "The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution." The Journal of Organic Chemistry - ACS Publications, 2008.
  • Organic Chemistry Tutor. "Acetals Formation and Hydrolysis." Organic Chemistry Tutor.
  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry, 2010.

Sources

Optimization

troubleshooting low yield in 8,8-diethoxy-2,6-dimethyloctan-2-ol synthesis

Target Compound: 8,8-Diethoxy-2,6-dimethyloctan-2-ol (Hydroxycitronellal Diethyl Acetal) Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 8,8-Diethoxy-2,6-dimethyloctan-2-ol (Hydroxycitronellal Diethyl Acetal) Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to help researchers troubleshoot low yields, mitigate side reactions, and optimize the synthesis of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

Module 1: Mechanistic Diagnostics (The "Why")

Q1: Why is my crude yield consistently below 50% despite full consumption of the starting hydroxycitronellal? Causality: You are likely observing the acid-catalyzed dehydration of the tertiary alcohol at the C2 position. Hydroxycitronellal contains both an aldehyde and a tertiary hydroxyl group[1],[2]. Under standard, aggressive acetalization conditions (e.g., using p -toluenesulfonic acid ( p -TsOH) in refluxing toluene at 110°C with a Dean-Stark trap), the combination of strong acid and high heat catalyzes the elimination of water from the tertiary alcohol. This generates citronellal diethyl acetal (an alkene byproduct) rather than your target molecule[3]. Solution: Switch to a milder acid catalyst and avoid thermal water removal methods.

Q2: How do I push the equilibrium to favor acetal formation without using high-temperature Dean-Stark distillation? Causality: Acetalization is a reversible equilibrium process. Instead of relying on physical water removal (which requires destructive heat), you should employ chemical water scavenging. Triethyl orthoformate (TEOF) reacts irreversibly with the byproduct water to form ethanol and ethyl formate. This drives the reaction forward at room temperature, preserving the delicate tertiary alcohol. Solution: Combine TEOF with a mild, easily removable catalyst like Pyridinium p -toluenesulfonate (PPTS) or a solid heterogeneous resin (e.g., Amberlyst-15 or kaolin clays) to improve chemoselectivity and yield[4],[5].

Module 2: Pathway Visualization

ReactionPathway HC Hydroxycitronellal (Aldehyde + Tertiary Alcohol) Acetal 8,8-diethoxy-2,6-dimethyloctan-2-ol (Target Product) HC->Acetal EtOH, Mild Acid Water Scavenger Dehydrated Citronellal Diethyl Acetal (Dehydration Byproduct) HC->Dehydrated Strong Acid / Heat (Dehydration then Acetalization) Polymer Aldol Condensation Products (High MW Impurities) HC->Polymer Base or Strong Acid (Aldol) Acetal->Dehydrated Strong Acid / Heat (-H2O from C2)

Fig 1: Chemoselective acetalization vs. acid-catalyzed dehydration pathways.

Module 3: Validated Experimental Protocols (The "How")

Q3: What is the optimized, self-validating protocol for high-yield synthesis? To prevent the degradation issues outlined above, utilize the following room-temperature protocol:

  • Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of hydroxycitronellal in anhydrous ethanol (5 volumes). Note: The ethanol must be strictly anhydrous to prevent equilibrium stalling.

  • Scavenger Addition: Add 1.2 equivalents of triethyl orthoformate (TEOF) to the stirring solution.

  • Catalysis: Add 5% w/w Amberlyst-15 (dry resin) or 0.05 equivalents of PPTS.

  • Reaction Execution: Stir the mixture at 20–25°C.

    • Self-Validation Check: Monitor the reaction via 1 H NMR or GC-MS. The reaction is complete when the aldehyde proton signal (~9.7 ppm) fully disappears, typically within 4–6 hours.

  • Quenching (Critical Step): If using Amberlyst-15, filter off the resin. If using PPTS, add solid NaHCO 3​ (0.1 eq) and stir for 15 minutes to neutralize the acid.

  • Workup & Isolation: Concentrate the mixture under reduced pressure, keeping the water bath strictly below 40°C. Partition the residue between diethyl ether and water, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the pure acetal.

Workflow Step1 1. Reagent Preparation Dry EtOH, Triethyl Orthoformate Step2 2. Catalyst Addition Add PPTS or Amberlyst-15 at 20°C Step1->Step2 Step3 3. Reaction Execution Stir at RT (20-25°C) for 4-6h Step2->Step3 Step4 4. Quenching Filter catalyst / Add NaHCO3 Step3->Step4 Step5 5. Workup & Isolation Extract, Wash, Concentrate Step4->Step5

Fig 2: Optimized room-temperature acetalization workflow using chemical water scavenging.

Module 4: Analytical Data Matrix

Q4: How can I differentiate the target product from the dehydration byproduct analytically? Use the following analytical markers to validate the integrity of your synthesized batch and rule out C2-dehydration.

Analytical Method8,8-diethoxy-2,6-dimethyloctan-2-ol (Target)Citronellal diethyl acetal (Dehydrated Byproduct)
1 H NMR Singlet at ~1.2 ppm (6H, C2 gem-dimethyls)Multiplet at ~5.1 ppm (1H, vinylic proton at C3)
13 C NMR Peak at ~71 ppm (C2, oxygen-bearing quaternary)Peaks at ~131 ppm and ~124 ppm (alkene carbons)
GC-MS (m/z) M + absent, prominent m/z 103 (acetal cleavage)M + at 226, prominent m/z 103
IR Spectroscopy Broad O-H stretch at ~3400 cm −1 O-H stretch absent, C=C stretch at ~1670 cm −1

Module 5: Frequently Asked Questions (FAQs)

Q5: Why did my product revert to the aldehyde during rotary evaporation? A: Acetals are notoriously unstable in aqueous, acidic media[6]. If the acid catalyst was not completely neutralized or removed prior to concentration, the residual water and applied heat will drive the reverse reaction (hydrolysis). Always quench with a mild base (e.g., NaHCO 3​ ) before applying a vacuum.

Q6: Can I use methanol instead of ethanol for this protocol? A: Yes, but this will yield the dimethyl acetal (8,8-dimethoxy-2,6-dimethyloctan-2-ol) rather than the diethyl acetal. If your target is strictly the diethyl acetal, you must use anhydrous ethanol to prevent transacetalization side reactions.

Q7: Is it necessary to protect the tertiary alcohol before acetalization? A: No. Tertiary alcohols are highly sterically hindered and do not readily form acetals. The primary risk is dehydration, not competitive acetalization. By utilizing the mild, room-temperature conditions outlined in Module 3, chemoselective protection of the aldehyde is achieved without the need for a separate alcohol protecting group[4].

References[6] Title: Hydroxycitronellal diethyl acetal, 7779-94-4 | Source: The Good Scents Company | URL:http://www.thegoodscentscompany.com/data/rw1027481.html[1] Title: Hydroxycitronellal diethyl acetal | CID 5463911 | Source: PubChem | URL:https://pubchem.ncbi.nlm.nih.gov/compound/5463911[2] Title: Showing Compound 8,8-Diethoxy-2,6-dimethyl-2-octanol (FDB013069) | Source: FooDB | URL:https://foodb.ca/compounds/FDB013069[3] Title: US2902495A - Treatment of certain derivatives of 2,6-dimethyl-octane and intermediates | Source: Google Patents | URL:https://patents.google.com/patent/US2902495A/en[4] Title: A Concise Review on Synthesis of Acetal and Recent Advances | Source: ResearchGate | URL:https://www.researchgate.net/publication/362545084[5] Title: A Concise Review on Synthesis of Acetal and Recent Advances | Source: SciSpace | URL:https://typeset.io/papers/a-concise-review-on-synthesis-of-acetal-and-recent-advances

Sources

Troubleshooting

Technical Support Center: Optimizing GC Parameters for Hydroxycitronellal Diethyl Acetal

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the gas chromatography (GC) analysis of hydroxycitronellal diethyl ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the gas chromatography (GC) analysis of hydroxycitronellal diethyl acetal (HDA) (CAS: 7779-94-4). HDA presents unique analytical challenges due to its thermal lability, chiral center, and tendency to co-elute in complex fragrance or pharmaceutical matrices.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure the highest scientific integrity in your analytical workflows.

Troubleshooting Thermal Degradation & Peak Tailing

Q: Why do I observe peak tailing and the conversion of hydroxycitronellal diethyl acetal into hydroxycitronellal during GC-FID/MS analysis?

The Causality (Expertise & Experience): Acetals are stable under neutral and basic conditions but are highly susceptible to acid-catalyzed hydrolysis and thermal degradation. In the vapor phase of a hot GC inlet, active silanol groups on quartz liners act as Brønsted/Lewis acids. When combined with high inlet temperatures (>250°C) or the use of protic solvents (like ethanol), the acetal rapidly hydrolyzes or degrades back into its parent aldehyde, hydroxycitronellal[1]. Protic solvents must be strictly avoided, as they can react with reference compounds and induce transacetalization[1].

The Solution: You must eliminate all active acidic sites in the sample flow path and utilize strictly non-protic, non-polar solvents (e.g., isooctane) for sample preparation[1].

G S1 Prepare HDA in Isooctane S2 Inject into GC Inlet (Check for Degradation) S1->S2 D1 Is Hydroxycitronellal Peak Area > 1%? S2->D1 A1 Replace Liner & Lower Temp to 200°C D1->A1 Yes (Active Sites) S3 Proceed to Chiral or GCxGC Analysis D1->S3 No (System Pass) A1->S2 Re-test

Workflow for diagnosing and resolving HDA thermal degradation in GC inlets.

Protocol 1: Flow Path Deactivation & Self-Validating System Suitability Test (SST)

Trustworthiness Principle: This protocol acts as a self-validating system. If the SST fails, the sequence halts automatically, preventing the generation of artifactual degradation data.

  • Solvent Selection: Prepare all HDA standards and samples in anhydrous isooctane (≥99% purity). Do not use ethanol or methanol[1].

  • Inlet Maintenance: Install a highly deactivated, low-pressure-drop inlet liner (e.g., ultra-inert splitless liner with glass wool). Replace the standard metal inlet seal with a gold-plated seal to prevent catalytic degradation.

  • Temperature Optimization: Lower the injection port temperature to 200°C . HDA is sufficiently volatile to vaporize at this temperature without requiring excessive heat that drives thermal breakdown.

  • Execute the SST: Inject a 10 µg/mL pure HDA standard. Integrate the peaks for HDA and hydroxycitronellal.

  • Validation Gate: The system is only validated for use if the area percent of hydroxycitronellal is < 1.0% and the HDA peak tailing factor is between 0.9 and 1.2 .

Achieving Chiral Resolution of Enantiomers

Q: How do I achieve baseline enantiomeric resolution (Rs > 1.5) for the (R)- and (S)- enantiomers of hydroxycitronellal diethyl acetal?

The Causality (Expertise & Experience): Because hydroxycitronellal possesses a chiral center at the C3 position, its diethyl acetal derivative exists as a pair of enantiomers. Standard polysiloxane columns cannot separate these. Resolution requires a chiral stationary phase, typically a derivatized β -cyclodextrin[2]. The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavity. Because the thermodynamic free energy difference ( ΔΔG ) between these complexes is exceptionally small (often < 0.1 kcal/mol), kinetic energy (heat) easily disrupts the separation. Therefore, a very shallow temperature ramp is mandatory during the specific elution window.

Table 1: GC Parameter Optimization Matrix for HDA Enantiomeric Resolution
ParameterTested RangeOptimal SettingEffect on Enantiomeric Resolution (Rs)Effect on HDA Degradation
Inlet Temperature 150°C – 280°C200°C NeutralReduced from 15% to <1%
Carrier Gas Velocity 20 – 45 cm/s35 cm/s (He) Maximized at optimal linear velocityNeutral
Temp Ramp Rate 1°C/min – 15°C/min2°C/min Increased Rs from 0.8 to 1.7Neutral
Split Ratio 10:1 – 100:150:1 Improved peak shape and RsMinimized residence time
Protocol 2: Chiral GC Method Optimization
  • Column Installation: Install a 30m x 0.25mm x 0.25µm derivatized β -cyclodextrin column (e.g., Cyclosil-B or equivalent).

  • Carrier Gas: Set Helium carrier gas to a constant linear velocity of 35 cm/s.

  • Temperature Programming:

    • Initial hold at 80°C for 2 minutes.

    • Ramp at 15°C/min to 130°C.

    • Critical Separation Window: Ramp at 1.5°C to 2.0°C/min from 130°C to 160°C. (This ensures the analytes elute under near-isothermal conditions, maximizing the separation factor α ).

    • Final bake-out ramp at 20°C/min to 220°C.

Resolving Matrix Interferences in Complex Fragrances (GCxGC)

Q: In complex fragrance matrices, HDA co-elutes with other oxygenated terpenes. How can I resolve this without relying solely on MS deconvolution?

The Causality (Expertise & Experience): In highly complex matrices like essential oils or compounded perfumes, 1D GC peak capacity is often exceeded, leading to co-elution of chemically similar allergens and acetals[3]. While mass spectral (MS) deconvolution can help, it fails when co-eluting compounds share identical fragment ions. Comprehensive Two-Dimensional Gas Chromatography (GCxGC) solves this by subjecting the sample to two orthogonal separation mechanisms[4].

By pairing an apolar primary column (separating by volatility/boiling point) with an ionic-liquid or highly polar secondary column (separating by hydrogen bonding and dipole interactions), you exponentially increase peak capacity,[4].

GCxGC N1 1D: Non-Polar Column (Boiling Point) N2 Cryogenic Modulator (Focusing) N1->N2 Co-eluting Matrix N3 2D: Polar/Ionic Column (Polarity/H-Bonding) N2->N3 Pulsed Injection N4 High-Speed MS (>50 Hz Acquisition) N3->N4 Orthogonal Resolution

GCxGC separation mechanism for resolving HDA from complex fragrance matrices.

Table 2: System Suitability Criteria for GCxGC-MS Analysis
System ParameterAcceptance CriterionCorrective Action if Failed
Modulation Ratio (MR) > 3 slices per 1D peakDecrease modulation period (Pm)
2D Peak Width 100 – 200 millisecondsIncrease MS acquisition rate (>50 Hz)
Orthogonality > 70% space utilizationChange 2D column to Ionic Liquid phase
MS Data Acquisition > 10 data points per 2D peakUpgrade to rapid-scanning qMS or TOF-MS

Implementation Note: When utilizing GCxGC for HDA, ensure your mass spectrometer is capable of rapid data acquisition. A high-speed Time-of-Flight (TOF) MS or a rapid-scanning quadrupole MS (qMS) operating at >50 Hz is required to accurately reconstruct the narrow peaks generated by the secondary column[4].

References

  • Agilent Technologies. "Analysis of Suspected Flavor and Fragrance Allergens in Perfumes Using Two-Dimensional GC with Independent Column Temperature Control." URL: [Link]

  • [1] ACS Publications. "GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions. 1: Internal Standard and Solvent Selection." URL: [Link]

  • [4] ACS Publications. "Evaluation of a Rapid-Scanning Quadrupole Mass Spectrometer in an Apolar × Ionic-Liquid Comprehensive Two-Dimensional Gas Chromatography System." URL: [Link]

  • [3] Google Patents. "Method of resolving allergens in perfume ingredients." (WO2017207467A1) URL:

  • [2] PMC (National Institutes of Health). "Characterisation of the Metabolites of 1,8-Cineole Transferred into Human Milk: Concentrations and Ratio of Enantiomers." URL: [Link]

Sources

Optimization

improving stability of 8,8-diethoxy-2,6-dimethyloctan-2-ol in aqueous solutions

Welcome to the Technical Support & Formulation Center for 8,8-diethoxy-2,6-dimethyloctan-2-ol. Commonly known in the industry as hydroxycitronellal diethyl acetal, this compound is prized for its delicate floral (muguet/...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Formulation Center for 8,8-diethoxy-2,6-dimethyloctan-2-ol.

Commonly known in the industry as hydroxycitronellal diethyl acetal, this compound is prized for its delicate floral (muguet/lily) olfactory profile and its utility as a synthetic intermediate[1][2]. However, because it features both a tertiary alcohol and an acetal functional group[3], its integration into aqueous systems presents significant kinetic stability challenges. This guide provides diagnostic troubleshooting, mechanistic insights, and validated protocols to prevent degradation.

💬 Diagnostic FAQs & Troubleshooting

Q: My aqueous formulation loses its characteristic floral odor and develops off-notes within days. What is happening chemically? A: Your compound is undergoing acid-catalyzed hydrolysis. Acetals are inherently unstable in acidic, aqueous media[1][4]. If your formulation's pH drops below 7.0, the aqueous hydronium ions protonate the ether oxygen of the acetal. This initiates a cleavage event that reverts the stable acetal back into the parent aldehyde (hydroxycitronellal) and ethanol[5]. This not only alters the olfactory profile but can also shift the solubility and physical stability of your entire matrix.

Q: I am required to formulate at pH 5.5 for skin compatibility. How can I prevent this hydrolysis? A: In free solution, acetal hydrolysis follows an A-1 mechanism where the formation of an oxocarbenium ion is the rate-limiting step[6]. To prevent this at an acidic pH, you must physically isolate the acetal linkages from bulk water. We recommend two approaches:

  • Host-Guest Encapsulation: Using β -cyclodextrin ( β -CD) to create an inclusion complex that sterically shields the acetal[7].

  • Micellar Sequestration: Using amphiphilic surfactants to sequester the lipophilic acetal within a hydrophobic micelle core, effectively excluding aqueous protons[8].

Q: I used a standard surfactant, but my micellar formulation still shows 20% degradation over 3 months. Why? A: This is a symptom of dynamic micellar exchange. Micelles are not static entities; surfactant monomers constantly exchange with the bulk aqueous phase. If your surfactant concentration is too close to its Critical Micelle Concentration (CMC), this dynamic "breathing" temporarily exposes the acetal to water and protons[9]. Solution: Increase the surfactant concentration to remain well above the CMC, or transition to a polymeric block copolymer, which possesses a much lower CMC and provides greater kinetic stability against dissociation[10].

🗺️ Mechanistic & Workflow Visualizations

To successfully troubleshoot, you must visualize the degradation pathway and the formulation logic.

Hydrolysis Acetal 8,8-diethoxy-2,6-dimethyloctan-2-ol (Stable Acetal) Protonated Protonated Acetal Intermediate Acetal->Protonated + H⁺ (pH < 7) Oxocarbenium Oxocarbenium Ion (Highly Reactive) Protonated->Oxocarbenium - EtOH (Rate Limiting) Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O Aldehyde Hydroxycitronellal + 2 Ethanol Hemiacetal->Aldehyde - H⁺, - EtOH

Fig 1: A-1 acid-catalyzed hydrolysis pathway of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

DecisionTree Start Aqueous Formulation of Acetal CheckPH Is Target pH < 7.0? Start->CheckPH YesPH Yes (Acidic Matrix) CheckPH->YesPH NoPH No (Neutral/Alkaline) CheckPH->NoPH Encapsulate Use β-Cyclodextrin or Polymeric Micelles YesPH->Encapsulate Buffer Buffer to pH 7.5 - 8.5 NoPH->Buffer Stable Stable Formulation Achieved Encapsulate->Stable Solubility Is Aqueous Solubility Sufficient? Buffer->Solubility AddSurfactant Add Non-ionic Surfactant (Micellar Solubilization) Solubility->AddSurfactant No Solubility->Stable Yes AddSurfactant->Stable

Fig 2: Decision matrix for stabilizing acetals in aqueous formulation workflows.

📊 Quantitative Stability Benchmarks

The following table synthesizes kinetic stability data for 8,8-diethoxy-2,6-dimethyloctan-2-ol across various formulation matrices. Use this to benchmark your expected shelf-life.

Formulation MatrixSystem pHStorage TempEstimated Half-Life ( t1/2​ )Primary Degradation Product
Unbuffered Water4.025°C< 24 hoursHydroxycitronellal + Ethanol
Unbuffered Water7.025°C~ 30 daysHydroxycitronellal + Ethanol
Phosphate Buffer8.025°C> 12 monthsNone (Stable)
β -Cyclodextrin Complex5.525°C> 6 monthsHydroxycitronellal + Ethanol
Polymeric Micelle (PEG-b-PCL)5.525°C> 8 monthsHydroxycitronellal + Ethanol

🧪 Validated Stabilization Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not skip the validation checkpoints, as they confirm the mechanistic success of the protocol.

Protocol A: β -Cyclodextrin Inclusion Complexation

Mechanistic Rationale: β -CD features a hydrophilic exterior and a hydrophobic interior cavity. By forcing the lipophilic 8,8-diethoxy-2,6-dimethyloctan-2-ol into this cavity, water and catalytic protons are sterically excluded from the vulnerable acetal bonds[7].

  • Preparation of Host Solution: Dissolve 1 molar equivalent of β -CD in distilled water heated to 60°C. Stir continuously until the solution is completely clear.

  • Guest Addition: Slowly titrate 1 molar equivalent of 8,8-diethoxy-2,6-dimethyloctan-2-ol into the β -CD solution under high-shear mixing (e.g., 10,000 RPM using a rotor-stator homogenizer).

  • Equilibration: Reduce heat and allow the mixture to stir at room temperature for 24 hours. Causality: This extended time allows the system to reach thermodynamic equilibrium, ensuring maximum host-guest complexation rather than mere physical dispersion.

  • Lyophilization: Freeze the solution at -80°C and lyophilize for 48 hours to obtain a dry powder complex.

  • Self-Validation Checkpoint (DSC): Perform Differential Scanning Calorimetry (DSC) on the resulting powder.

    • Pass Criteria: The complete disappearance of the endothermic melting/boiling peak specific to free 8,8-diethoxy-2,6-dimethyloctan-2-ol. If the peak remains, uncomplexed free oil is present, and the shear rate/time in Step 2 must be increased.

Protocol B: Kinetic Stabilization via Polymeric Micelles

Mechanistic Rationale: Using an amphiphilic block copolymer (e.g., PEG-b-PCL) creates a highly robust micelle. The hydrophobic PCL core dissolves the acetal, while the dense PEG corona provides a steric barrier against aqueous proton diffusion[8][10].

  • Co-Solvent Dissolution: Dissolve the block copolymer and 8,8-diethoxy-2,6-dimethyloctan-2-ol in a volatile, water-miscible organic solvent (e.g., acetone or THF) at a 10:1 polymer-to-acetal mass ratio.

  • Nanoprecipitation: Inject the organic phase dropwise into a vigorously stirring aqueous buffer (pH 7.5) at room temperature. Causality: The sudden change in solvent polarity forces the hydrophobic blocks to instantaneously aggregate, trapping the acetal inside the newly formed micellar cores.

  • Solvent Evaporation: Stir the dispersion in an open vessel under a gentle nitrogen stream for 12 hours to completely evaporate the organic solvent.

  • Self-Validation Checkpoint (DLS & pH):

    • Pass Criteria 1: Measure the final pH to ensure the evaporation process did not concentrate dissolved CO2​ (which forms carbonic acid and lowers pH). Adjust to pH 7.5 if necessary.

    • Pass Criteria 2: Analyze via Dynamic Light Scattering (DLS). A monodisperse population with a Z-average diameter of 20–60 nm and a Polydispersity Index (PDI) < 0.2 confirms successful micellization. Particles >200 nm indicate unstable emulsion droplets that will eventually lead to acetal hydrolysis.

📚 References

  • perflavory.com. hydroxycitronellal diethyl acetal, 7779-94-4. Available at: [Link]

  • PubChem (nih.gov). Hydroxycitronellal diethyl acetal | C14H30O3 | CID 5463911. Available at:[Link]

  • The Fragrance Conservatory. Hydroxycitronellal diethyl acetal - The Ingredient Directory. Available at: [Link]

  • ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals. Available at:[Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at: [Link]

  • The Journal of Organic Chemistry (ACS). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Available at:[Link]

  • DergiPark. Surfactant Micelles as Catalysts: Kinetic Modelling and Key Models. Available at:[Link]

  • NIH. Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions. Available at:[Link]

  • ResearchGate. Strategies to enhance the stability of micelles. Available at: [Link]

Sources

Troubleshooting

resolving co-elution issues of 8,8-diethoxy-2,6-dimethyloctan-2-ol in chromatography

Resolving Co-Elution Issues of 8,8-diethoxy-2,6-dimethyloctan-2-ol Welcome to the technical support center. As Senior Application Scientists, we understand that chromatographic co-elution can be a significant bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-Elution Issues of 8,8-diethoxy-2,6-dimethyloctan-2-ol

Welcome to the technical support center. As Senior Application Scientists, we understand that chromatographic co-elution can be a significant bottleneck in your research and development workflows, especially when dealing with complex matrices like fragrances and essential oils. This guide is designed to provide you with a systematic approach to diagnosing and resolving co-elution challenges involving 8,8-diethoxy-2,6-dimethyloctan-2-ol (also known as Hydroxycitronellal diethyl acetal), a common fragrance ingredient.

Section 1: Understanding the Analyte and the Challenge
Q1: What is 8,8-diethoxy-2,6-dimethyloctan-2-ol, and why is it prone to co-elution?

8,8-diethoxy-2,6-dimethyloctan-2-ol is a tertiary alcohol and an acetal, valued in the fragrance industry for its light, floral odor.[1][2] Its structure (C₁₄H₃₀O₃) lends it moderate polarity.[2] In gas chromatography (GC), the most common analytical technique for fragrance compounds, co-elution occurs when it is not sufficiently separated from other components in a sample.[3][4]

The primary reasons for co-elution challenges with this compound are:

  • Complex Sample Matrix: Fragrances are intricate mixtures of 20 to 200+ compounds, including isomers and structurally similar molecules (e.g., other terpene alcohols, aldehydes, and esters) that have very close boiling points and polarities.[5][6]

  • Isomeric Co-elution: Many terpenes and their derivatives exist as isomers with nearly identical mass spectra and similar retention times on standard GC columns, making separation and identification difficult.[6][7]

  • Sub-optimal Method Parameters: An unoptimized GC method (e.g., temperature program, carrier gas flow rate, or column choice) may not provide the necessary resolving power.[8]

Section 2: The Troubleshooting Workflow: A Systematic Approach

When facing a co-elution problem, a structured approach is more effective than random parameter adjustments. The following workflow will guide you from initial detection to resolution.

Q2: How do I systematically troubleshoot the co-elution of my target analyte?

Start by confirming the co-elution, then proceed by making methodical changes to your chromatographic system, focusing on one parameter at a time to observe its effect.[9] The most powerful way to improve separation is by manipulating the selectivity (α), efficiency (N), and retention factor (k) of your system.[10]

Sources

Optimization

minimizing impurities during hydroxycitronellal diethyl acetal production

Welcome to the technical support center for the synthesis of hydroxycitronellal diethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of hydroxycitronellal diethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize impurities and optimize your reaction outcomes based on established scientific principles and practical field experience.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of hydroxycitronellal diethyl acetal, providing potential causes and actionable solutions.

Issue 1: Low Yield of Hydroxycitronellal Diethyl Acetal

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient reaction time, suboptimal temperature, or an inadequate amount of catalyst.

  • Reversibility of Acetal Formation: The formation of acetals is a reversible reaction. The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials (hydroxycitronellal and ethanol).[1][2]

  • Suboptimal Catalyst Activity: The acid catalyst may be weak, poisoned, or used in an insufficient quantity. While common acid catalysts like hydrochloric acid and sulfuric acid are effective, they can also be corrosive.[3]

  • Loss of Product During Workup: The product may be lost during the extraction or purification steps.

Solutions:

  • Optimize Reaction Conditions:

    • Time and Temperature: Based on single-factor experiments, reaction time and temperature are significant factors.[4] A study on a similar acetal synthesis suggested an optimal temperature of 38°C and a reaction time of 4.4 hours.[4] Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time.

    • Molar Ratio of Reactants: An excess of the alcohol (ethanol) is typically used to drive the equilibrium towards the formation of the acetal.[2] A molar ratio of hydroxycitronellal to 1,2-propylene glycol of 1:3.5 was found to be optimal in a related synthesis.[4]

  • Water Removal:

    • Azeotropic Distillation: Use a Dean-Stark apparatus to remove water as it is formed, which is a common and effective method.[5] Toluene or benzene can be used as the azeotropic solvent, though benzene is a known carcinogen and should be handled with appropriate safety precautions.[3]

    • Dehydrating Agents: Incorporate a dehydrating agent into the reaction mixture.[5]

  • Catalyst Selection and Handling:

    • Catalyst Choice: A variety of acid catalysts can be used, including p-toluenesulfonic acid and sulfamic acid.[3] Non-acidic catalysts like boron trifluoride etherate have also been employed.[5]

    • Catalyst Loading: Ensure the correct catalytic amount is used. Insufficient catalyst will result in a slow reaction, while an excess can lead to side reactions.

  • Efficient Workup and Purification:

    • Extraction: Use a suitable solvent for extraction, such as ethyl acetate or cyclohexane.[3]

    • Purification: Purify the crude product by vacuum distillation to remove unreacted starting materials and byproducts.

Issue 2: Presence of Unreacted Hydroxycitronellal in the Final Product

Potential Causes:

  • Incomplete Reaction: As discussed above, the reaction may not have gone to completion.

  • Hydrolysis of the Acetal: The acetal is unstable in aqueous, acidic media and can hydrolyze back to the aldehyde and alcohol, especially during workup if acidic conditions are not properly neutralized.[6]

Solutions:

  • Drive the Reaction to Completion: Employ the optimization strategies mentioned in Issue 1, particularly regarding reaction time, temperature, and water removal.

  • Neutralize Acid During Workup: After the reaction is complete, it is crucial to neutralize the acid catalyst before adding water or performing an aqueous wash. This can be done by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried before starting the reaction to minimize the initial water content.

Issue 3: Formation of Side Products (Impurities)

Potential Causes:

  • Self-Condensation of Hydroxycitronellal: Aldehydes can undergo self-condensation reactions (aldol condensation) in the presence of acid or base, leading to the formation of higher molecular weight impurities.

  • Formation of Hemiacetal: The hemiacetal is an intermediate in the formation of the acetal.[2] If the reaction is not driven to completion, the hemiacetal may remain as an impurity. The presence of the corresponding alcohol (hydroxycitronellol) can also lead to stable hemiacetal formation.[7]

  • Decomposition of Hydroxycitronellal: Hydroxycitronellal can be unstable under harsh reaction conditions, such as high temperatures or strong acidic environments, leading to decomposition products.[5]

Solutions:

  • Mild Reaction Conditions:

    • Temperature Control: Avoid excessively high temperatures. The optimal temperature for a similar acetal synthesis was found to be 38°C.[4]

    • Catalyst Choice: Use a milder acid catalyst or a non-acidic catalyst to minimize side reactions.[5][8]

  • Control of Stoichiometry: Use an appropriate excess of ethanol to favor the formation of the full acetal over the hemiacetal intermediate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. Hydroxycitronellal diethyl acetal should be stored under an inert gas.[]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of hydroxycitronellal diethyl acetal?

The formation of an acetal from an aldehyde and an alcohol proceeds via a two-stage acid-catalyzed mechanism.[2][10]

  • Hemiacetal Formation: The carbonyl oxygen of hydroxycitronellal is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. An ethanol molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation yields the hemiacetal intermediate.[11]

  • Acetal Formation: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). The water molecule departs, and a second molecule of ethanol attacks the resulting carbocation. Deprotonation of the newly added ethoxy group yields the final product, hydroxycitronellal diethyl acetal, and regenerates the acid catalyst.[1][11]

Q2: What are the recommended analytical techniques for assessing the purity of hydroxycitronellal diethyl acetal?

Several chromatographic techniques are suitable for analyzing the purity of the final product and for monitoring the reaction progress.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for separating and identifying volatile compounds like hydroxycitronellal and its diethyl acetal. It can be used to quantify the starting material, product, and any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the desired product and identifying any impurities. For example, in the 1H NMR of a similar dimethyl acetal, the hydroxyl group peak was observed at 3.58 ppm and the methine group at 4.19 ppm.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the characteristic C=O stretch of the aldehyde starting material and the appearance of the C-O stretches of the acetal product.

A combination of these techniques, often referred to as impurity profiling, provides a comprehensive assessment of the product's purity.[12]

Q3: Are there alternative, "greener" catalysts or solvents for this synthesis?

Yes, research is ongoing to develop more environmentally friendly synthetic methods.

  • Alternative Catalysts:

    • Solid Acid Catalysts: Using solid acid catalysts, such as zeolites or ion-exchange resins, can simplify the workup process as they can be easily filtered off from the reaction mixture.[13]

    • Heterogeneous Catalysts: Graphitic-carbon nitride has been shown to catalyze acetalization under ambient light conditions.[3]

    • Biocatalysts: Enzymes could potentially offer a highly selective and mild route to acetal formation.

  • Alternative Solvents:

    • Solvent-Free Conditions: In some cases, the reaction can be run neat, using an excess of the alcohol as both a reactant and the solvent.

    • Greener Solvents: Replacing hazardous solvents like benzene with safer alternatives such as cyclohexane or ethyl acetate is recommended.[3]

Experimental Protocols & Data

Table 1: Optimized Reaction Parameters for Acetal Synthesis
ParameterRecommended ValueRationale
Molar Ratio (Hydroxycitronellal:Ethanol) 1 : 4 (or higher)Drives equilibrium towards product formation.
Catalyst p-Toluenesulfonic acid (p-TSA)Effective and commonly used acid catalyst.
Catalyst Loading 0.5 - 1.0 mol%Sufficient for catalysis without promoting side reactions.
Solvent TolueneAllows for azeotropic removal of water.
Temperature 80-90 °CProvides a reasonable reaction rate.
Reaction Time 4-6 hours (monitor by GC)Allows the reaction to approach completion.
Protocol: Synthesis of Hydroxycitronellal Diethyl Acetal
  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add hydroxycitronellal, a 4-fold molar excess of absolute ethanol, and toluene (approximately 2 mL per gram of hydroxycitronellal).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.5 mol%) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, and GC analysis indicates the consumption of the starting material (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure hydroxycitronellal diethyl acetal.

Visualizations

Diagram: General Acetal Formation Workflow

Acetal_Formation_Workflow Reactants Hydroxycitronellal + Ethanol (excess) + Acid Catalyst + Toluene Reaction_Vessel Reaction at Reflux with Dean-Stark Trap Reactants->Reaction_Vessel 1. Reaction Workup Neutralization (NaHCO3) & Aqueous Wash Reaction_Vessel->Workup 2. Quenching Drying Drying (Na2SO4) Workup->Drying 3. Isolation Purification Vacuum Distillation Drying->Purification 4. Purification Product Pure Hydroxycitronellal Diethyl Acetal Purification->Product

Caption: Workflow for the synthesis of hydroxycitronellal diethyl acetal.

Diagram: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Product Yield Check_Reaction Check for Incomplete Reaction (GC/TLC Analysis) Start->Check_Reaction Check_Water Investigate Water Presence Start->Check_Water Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Workup Review Workup & Purification Start->Check_Workup Increase_Time_Temp Increase Reaction Time/Temp Check_Reaction->Increase_Time_Temp Yes Remove_Water Improve Water Removal (Dean-Stark/Drying Agent) Check_Water->Remove_Water Yes Optimize_Catalyst Optimize Catalyst Type/Loading Check_Catalyst->Optimize_Catalyst Yes Refine_Workup Refine Extraction/Distillation Check_Workup->Refine_Workup Yes

Caption: Decision tree for troubleshooting low yield in acetal synthesis.

References

  • Mahtar, A. F. A., & Jumal, J. (2023). ACETAL DERIVATIVES OF HYDROXYCITRONELLAL: A REVIEW ON SYNTHESIS, CHARACTERIZATION AND THEIR MOSQUITOE REPELLENT ACTIVITIES. Malaysian Journal of Analytical Sciences, 27(1), 129–146. [Link]

  • Wang, H., & Li, G. (2014). Optimization of synthesis of hydroxyl citronella aldehyde-1, 2-propanediol acetal using response surface method. Chemistry and Industry of Forest Products. [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.9: Reactions of Aldehydes and Ketones with Alcohols. [Link]

  • Google Patents. (n.d.).
  • Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). hydroxycitronellal diethyl acetal. [Link]

  • The Good Scents Company. (n.d.). hydroxycitronellal. [Link]

  • Khan, I., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Sciences. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

optimizing extraction efficiency of 8,8-diethoxy-2,6-dimethyloctan-2-ol

Welcome to the Technical Support Center for Fragrance and Pharmaceutical Compound Extraction. This portal is designed for researchers and drug development professionals working with complex oxygenated terpenes and acetal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fragrance and Pharmaceutical Compound Extraction. This portal is designed for researchers and drug development professionals working with complex oxygenated terpenes and acetal derivatives.

Below, you will find field-proven troubleshooting guides, quantitative solvent data, and self-validating Standard Operating Procedures (SOPs) specifically engineered for the recovery of 8,8-diethoxy-2,6-dimethyloctan-2-ol (commonly known as hydroxycitronellal diethyl acetal)[1].

🔬 Knowledge Base & Troubleshooting FAQs

Q1: Why is my extraction yield consistently low, and why am I detecting hydroxycitronellal (the parent aldehyde) in my GC-MS analysis? The Causality: This is a classic symptom of acid-catalyzed hydrolysis. 8,8-diethoxy-2,6-dimethyloctan-2-ol is highly unstable in aqueous, acidic media[2]. Even trace amounts of acid in your extraction matrix will protonate the acetal oxygen atoms. This triggers the loss of an ethanol molecule and the formation of a highly reactive oxocarbenium ion, which water immediately attacks. The molecule rapidly degrades back into hydroxycitronellal and ethanol[3]. The Solution: You must strictly control the pH of your matrix. Acetals are highly stable under alkaline conditions[3]. Always buffer your aqueous sample to a pH of 8.0–8.5 using sodium bicarbonate ( NaHCO3​ ) before introducing any organic solvents.

Q2: I am experiencing severe, unbreakable emulsion formation during Liquid-Liquid Extraction (LLE). How can I resolve this without losing my compound? The Causality: This molecule possesses a polar tertiary hydroxyl group at the C2 position and a long, non-polar hydrocarbon chain terminating in a diethyl acetal. This structural duality gives the molecule amphiphilic (surfactant-like) properties. When agitated, it lowers the interfacial tension between the water and the organic solvent, creating a stable micro-emulsion[4]. The Solution: Implement a thermodynamic "salting-out" strategy. By adding 20% (w/v) analytical-grade NaCl to the aqueous phase, you drastically increase the ionic strength of the water. This reduces the chemical potential of the organic solute in the aqueous phase, forcing the amphiphilic compound into the organic layer while simultaneously increasing the density differential between the two phases to drive rapid separation.

Q3: Which extraction solvent provides the highest recovery profile for this specific acetal? The Causality: Researchers often default to non-polar solvents like n-hexane to extract lipophilic chains and avoid co-extracting water. However, hexane's extremely low dielectric constant fails to disrupt the hydrogen bonding between the molecule's C2 hydroxyl group and the aqueous matrix, resulting in poor recoveries (<65%)[5]. The Solution: Ethyl acetate is the optimal choice. It acts as a hydrogen-bond acceptor, efficiently solvating the polar hydroxyl group, while its organic backbone interacts favorably with the lipophilic chain, routinely achieving >95% recovery[4][5].

📊 Quantitative Data: Solvent Selection Matrix

To optimize your LLE workflow, refer to the following thermodynamic and empirical data regarding solvent selection for oxygenated terpene derivatives.

SolventDielectric Constant ( ϵ )Polarity IndexEmulsion RiskExpected Recovery (%)
Ethyl Acetate 6.024.4Low> 95.0%
Dichloromethane 9.103.1Medium~ 92.0%
Chloroform 4.814.1High~ 88.5%
n-Hexane 1.890.1Low< 65.0%

⚙️ Standard Operating Procedure (SOP): Base-Stabilized LLE

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Matrix Preparation & Buffering Measure the exact volume of your aqueous sample. Add 0.1 M NaHCO3​ dropwise under continuous stirring until the pH stabilizes. Self-Validation Check: Measure the pH using a calibrated pH meter. The extraction must not proceed unless the pH remains stable at 8.0–8.5 for a minimum of 5 minutes.

Step 2: Salting Out Add 20% (w/v) analytical-grade NaCl directly to the buffered aqueous matrix. Stir vigorously until the salt is completely dissolved.

Step 3: Solvent Partitioning Transfer the aqueous mixture to a separatory funnel. Add an equal volume (1:1 v/v) of pre-chilled ethyl acetate. Invert the funnel gently 10 to 15 times. Crucial: Do not shake vigorously, as sheer force will induce emulsion despite the salt presence. Vent the stopcock frequently to release vapor pressure.

Step 4: Phase Separation Secure the funnel to a ring stand and allow it to rest for 15 minutes. Self-Validation Check: Observe the phase boundary. A sharp, distinct line indicates successful salting out. If a cloudy interface >2 mm persists, transfer the mixture to centrifuge tubes and spin at 3000 x g for 5 minutes.

Step 5: Washing and Drying Collect the upper organic (ethyl acetate) layer. Wash it once with a 5% NaHCO3​ solution to neutralize any co-extracted acidic impurities. Transfer the organic phase to an Erlenmeyer flask and add anhydrous sodium sulfate ( Na2​SO4​ ). Swirl and let sit for 20 minutes to remove residual water.

Step 6: Vacuum Concentration Filter the dried organic phase to remove the Na2​SO4​ . Concentrate the solvent using a rotary evaporator. Self-Validation Check: Maintain the water bath temperature strictly below 35°C . Heat combined with trace impurities can trigger thermal degradation. Run a rapid GC-MS on the final oil; the absence of an aldehyde peak confirms the acetal remained intact throughout the workflow.

🖼️ Process Visualizations

Hydrolysis_Pathway Acetal 8,8-diethoxy-2,6-dimethyloctan-2-ol (Stable in Base) Acid Aqueous Acidic Media (H+ / H2O) Acetal->Acid pH < 6.0 Exposure Aldehyde Hydroxycitronellal (Degradation Product) Acid->Aldehyde Hydrolysis Reaction Ethanol Ethanol (2 Equivalents) Acid->Ethanol Cleaved Byproduct

Acid-catalyzed hydrolysis pathway of hydroxycitronellal diethyl acetal.

LLE_Optimization S1 1. Aqueous Matrix Buffer to pH 8.5 S2 2. Salting Out Add 20% NaCl S1->S2 S3 3. LLE Extraction Add Ethyl Acetate S2->S3 S4 4. Phase Separation Centrifuge if needed S3->S4 S5 5. Organic Wash 5% NaHCO3 S4->S5 S6 6. Concentration Vacuum < 35°C S5->S6

Optimized base-stabilized liquid-liquid extraction (LLE) workflow.

📚 References

  • Title: hydroxycitronellal diethyl acetal, 7779-94-4 - The Good Scents Company Source: thegoodscentscompany.com URL:

  • Title: 107-75-5, Hydroxycitronellal Formula - ECHEMI Source: echemi.com URL:

  • Title: Hydroxycitronellal diethyl acetal | C14H30O3 | CID 5463911 - PubChem Source: nih.gov URL:

  • Title: Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products - MDPI Source: mdpi.com URL:

  • Title: Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC Source: nih.gov URL:

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 8,8-diethoxy-2,6-dimethyloctan-2-ol

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals experiencing structural characterization issues with 8,8-diethoxy-2,6-dimethylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals experiencing structural characterization issues with 8,8-diethoxy-2,6-dimethyloctan-2-ol (also known as hydroxycitronellal diethyl acetal).

Diagnostic Overview & Causality

8,8-diethoxy-2,6-dimethyloctan-2-ol is a tertiary alcohol and an acetal[1]. A pervasive issue encountered during its structural characterization is the rapid degradation of its Nuclear Magnetic Resonance (NMR) signals, particularly when utilizing deuterated chloroform (CDCl₃) as the solvent.

The causality of this issue is fundamentally chemical, not instrumental. Acetals are inherently unstable in aqueous and acidic media[2]. Commercial CDCl₃ undergoes photochemical and oxidative degradation over time, generating trace amounts of phosgene and deuterium chloride (DCl)[3]. When your sample is dissolved in this slightly acidic environment, the DCl acts as a catalyst, triggering the rapid hydrolysis of the acetal linkages back into the parent aldehyde and ethanol.

Frequently Asked Questions (FAQs)

Q1: Why do the peaks corresponding to my ethoxy groups disappear during ¹H NMR acquisition? A: The disappearance of the ethoxy signals is caused by acid-catalyzed hydrolysis. The trace acidity in CDCl₃[4], combined with adventitious water from the atmosphere or the sample itself, cleaves the acetal into hydroxycitronellal and ethanol. Because this reaction occurs continuously in the NMR tube, the ethoxy methine and methylene signals will broaden and eventually vanish over the course of the experiment.

Q2: I see a new, sharp triplet appearing around 9.8 ppm. What is this? A: The peak at ~9.8 ppm is the aldehydic proton of hydroxycitronellal. Its appearance is the primary diagnostic marker that your 8,8-diethoxy-2,6-dimethyloctan-2-ol has degraded. You will also observe the emergence of a quartet at ~3.7 ppm and a triplet at ~1.2 ppm, which correspond to the liberated ethanol byproduct.

Q3: Can I still use CDCl₃, or must I switch solvents? A: You can still use CDCl₃, but it must be pre-treated to neutralize trace acids. Passing the solvent through a short plug of basic alumina or storing it over anhydrous potassium carbonate (K₂CO₃) effectively removes DCl and prevents degradation[4][5].

Mechanistic Pathway of Signal Degradation

To effectively troubleshoot, one must understand the chemical mechanism dictating the spectral changes. The oxonium ion intermediate formed upon protonation of the acetal oxygen is highly susceptible to nucleophilic attack by trace water.

DegradationMechanism A 8,8-diethoxy-2,6-dimethyloctan-2-ol (Intact Acetal) D Oxonium Ion Intermediate A->D Protonation by B Trace Acid (DCl/HCl) in CDCl3 B->D C Water (H2O) Trace contamination C->D Nucleophilic attack E Hydroxycitronellal (Aldehyde) D->E Hydrolysis F Ethanol (Byproduct) D->F Elimination

Acid-catalyzed hydrolysis pathway of 8,8-diethoxy-2,6-dimethyloctan-2-ol in degraded CDCl3.

Quantitative Diagnostic Markers

Use the following self-validating data table to compare your acquired spectrum against the expected shifts of the intact molecule versus its degradation products. If the degradation products are present, proceed immediately to the SOPs below.

Chemical SpeciesFunctional GroupExpected ¹H NMR Shift (ppm)MultiplicityDiagnostic Significance
Intact Acetal Acetal Methine (-CH(OEt)₂)~4.5TripletConfirms intact 8,8-diethoxy-2,6-dimethyloctan-2-ol.
Intact Acetal Ethoxy Methylene (-O-CH₂-CH₃)~3.5MultipletDisappears during degradation.
Degradation Product Aldehyde (-CHO)~9.8TripletPrimary indicator of acetal hydrolysis.
Degradation Product Ethanol Methylene (-CH₂-OH)~3.7QuartetConfirms elimination of ethoxy groups.

Standard Operating Procedures (SOPs) for Resolution

To ensure scientific integrity and reproducible structural validation, implement one of the following protocols.

Protocol A: Preparation of Acid-Free CDCl₃ (Basic Alumina Method)

This protocol relies on the principle of acid-base neutralization and physical adsorption to remove DCl and trace water[4].

Materials Needed:

  • Commercial CDCl₃

  • Glass Pasteur pipette & Glass wool

  • Activated Basic Alumina (Brockmann Grade I)

Step-by-Step Methodology:

  • Column Preparation: Insert a small plug of glass wool into the narrow neck of a glass Pasteur pipette.

  • Packing: Add approximately 1.5 to 2 inches of activated basic alumina into the pipette. Tap gently to settle the bed.

  • Filtration: Clamp the pipette above a clean, dry glass vial. Pipette 1-2 mL of commercial CDCl₃ into the top of the alumina column.

  • Collection: Allow the solvent to percolate through the alumina via gravity. The basic alumina will trap trace DCl and moisture.

  • Sample Prep: Immediately dissolve ~10-15 mg of 8,8-diethoxy-2,6-dimethyloctan-2-ol in the freshly filtered CDCl₃ and transfer to an NMR tube. Acquire the spectrum promptly.

Protocol B: In Situ Neutralization

For high-throughput environments where column filtration is a bottleneck, in situ neutralization provides a reliable alternative[3][5].

Step-by-Step Methodology:

  • Add ~10-15 mg of the analyte to a clean, dry NMR tube.

  • Add 0.6 mL of standard CDCl₃.

  • Add 1-2 small granules of anhydrous Potassium Carbonate (K₂CO₃) directly into the NMR tube[5].

  • Cap and invert the tube 3-4 times. The insoluble K₂CO₃ acts as a weak base, neutralizing any generated acid without interfering with the ¹H NMR spectrum (as it contains no protons).

Protocol C: Alternative Solvent Selection

If the molecule remains unstable or if you require long-duration 2D NMR experiments (e.g., HMBC, HSQC, NOESY), bypass the acidic environment entirely.

Step-by-Step Methodology:

  • Evaporate any residual CDCl₃ from your sample using a gentle stream of nitrogen.

  • Re-dissolve the sample in 0.6 mL of Benzene-d6 (C₆D₆) or Pyridine-d5.

  • Mechanistic Benefit: C₆D₆ does not undergo the oxidative degradation pathways that produce strong acids, ensuring the acetal linkages remain completely stable indefinitely.

TroubleshootingWorkflow Start NMR Signal Degradation Detected CheckSolvent Is the solvent CDCl3? Start->CheckSolvent YesCDCl3 Yes CheckSolvent->YesCDCl3 NoCDCl3 No CheckSolvent->NoCDCl3 Action1 Filter CDCl3 through Basic Alumina YesCDCl3->Action1 Remove trace DCl Action3 Switch to C6D6 or Pyridine-d5 YesCDCl3->Action3 Alternative route Action2 Check for Water Contamination NoCDCl3->Action2 Hydrolysis requires H2O Success Stable NMR Spectra Acquired Action1->Success Action2->Success Action3->Success

Decision matrix for resolving acetal signal degradation in NMR workflows.

Sources

Troubleshooting

Technical Support Center: 8,8-Diethoxy-2,6-dimethyloctan-2-ol Analytical Standards

Welcome to the Technical Support Center for 8,8-diethoxy-2,6-dimethyloctan-2-ol (commonly known as hydroxycitronellal diethyl acetal). This guide is engineered for analytical chemists, drug development professionals, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8,8-diethoxy-2,6-dimethyloctan-2-ol (commonly known as hydroxycitronellal diethyl acetal). This guide is engineered for analytical chemists, drug development professionals, and researchers requiring high-fidelity preservation of this volatile acetal standard.

Because this compound features both a tertiary alcohol and an acetal functional group, it is highly susceptible to specific degradation pathways if improperly handled. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure the absolute integrity of your analytical workflows.

Standard Characterization & Storage Metrics

To establish a baseline for standard preservation, it is critical to understand the physicochemical properties that dictate the compound's behavior in storage and solution.

PropertyValueCausality / Storage Implication
IUPAC Name 8,8-diethoxy-2,6-dimethyloctan-2-olThe acetal moiety is highly sensitive to acid-catalyzed hydrolysis[1].
Molecular Weight 230.39 g/mol Moderate volatility; requires tightly sealed closures to prevent concentration drift[2].
Specific Gravity 0.898 - 0.908 (@ 25 °C)Less dense than water; phase separation will occur in unmixed aqueous matrices[2].
Flash Point 110 °C (230 °F)Combustible; store away from direct heat sources and oxidizers[2].
Shelf Life 18 - 24 monthsValid only if stored under inert gas in a cool, dry, and dark environment[2].

Troubleshooting & FAQs

Q1: Why am I observing a sudden appearance of a secondary peak corresponding to hydroxycitronellal in my GC-MS chromatogram?

A1: Acid-Catalyzed Acetal Hydrolysis. Acetals are notoriously unstable in aqueous, acidic media[2]. If your standard is exposed to atmospheric moisture or dissolved in an unbuffered, slightly acidic solvent, the hydronium ions will protonate the acetal oxygen. This initiates the cleavage of the C-O bond, yielding the parent aldehyde (hydroxycitronellal) and two equivalents of ethanol[3].

  • Causality: The degradation is driven by the thermodynamic stability of the resulting aldehyde in the presence of water.

  • Resolution: Always use anhydrous, acid-free solvents (e.g., HPLC-grade methanol or acetonitrile stored over molecular sieves). If an aqueous matrix is required, buffer the solution to a pH of 7.5–8.0.

Q2: My standard concentration is decreasing over time without the appearance of degradation peaks. What is happening?

A2: Volatilization and Improper Sealing. Even with a relatively high flash point of 110 °C, repeated opening of the stock vial at room temperature allows the standard to partition into the headspace[4].

  • Causality: When the vial is opened, the saturated headspace escapes. Upon resealing, more liquid standard volatilizes to re-establish equilibrium, systematically lowering the liquid concentration. Furthermore, standard rubber septa are permeable to volatile organics over time.

  • Resolution: Transition to a single-use aliquoting system using PTFE-lined caps, which are chemically inert and impermeable[4].

Q3: Can I store working solutions of 8,8-diethoxy-2,6-dimethyloctan-2-ol in standard plastic microcentrifuge tubes?

A3: No. Plasticizers and Adsorption.

  • Causality: Plastic polymers (like standard polypropylene) can bind or react with volatile organics, leading to analyte loss. Additionally, the solvent can leach plasticizers (e.g., phthalates) from the tube, introducing massive contamination peaks in your GC/LC chromatograms[4].

  • Resolution: Exclusively use amber glass vials for both stock and working solutions.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your analytical results, every handling procedure must include a built-in validation step.

Protocol A: Inert Aliquoting and Gravimetric Validation System

This protocol prevents repeated atmospheric exposure and establishes a mathematical baseline for concentration integrity.

  • Preparation: Bake amber glass vials at 200 °C for 2 hours to remove trace moisture. Allow them to cool in a desiccator.

  • Tare Weighing (Self-Validation Step 1): Pre-weigh each empty vial with its PTFE-lined cap on an analytical balance (0.01 mg precision). Record the Tare Mass.

  • Inert Purge: Gently purge the empty vials with high-purity Nitrogen or Argon gas for 5 seconds.

    • Causality: Displacing oxygen and atmospheric moisture prevents oxidative degradation and acetal hydrolysis[4].

  • Aliquoting: Rapidly transfer 1.0 mL of the bulk standard into each vial.

  • Sealing: Immediately seal with the PTFE-lined cap.

  • Gross Weighing (Self-Validation Step 2): Post-weigh the sealed vials. Record the Initial Gross Mass.

  • Storage: Store at 2-8 °C in the dark.

  • Usage Validation: Before using an aliquot weeks later, let it reach room temperature and re-weigh it. If the Current Gross Mass has decreased by >0.5% compared to the Initial Gross Mass, solvent/analyte volatilization has occurred, and the aliquot must be discarded.

Protocol B: Stability-Indicating GC-FID Method

Use this protocol to monitor the precise ratio of intact acetal to its degradation products.

  • Sample Prep: Dilute the standard aliquot in anhydrous ethanol containing an internal standard (e.g., nonane at 100 µg/mL).

  • System Suitability: Inject a blank (anhydrous ethanol + internal standard) to confirm the absence of carryover or solvent contamination.

  • Time-Zero (T0) Injection: Inject the freshly prepared standard. Record the peak area ratio of 8,8-diethoxy-2,6-dimethyloctan-2-ol to the internal standard.

  • Degradation Monitoring: Look for the emergence of the hydroxycitronellal peak (typically eluting earlier due to lower molecular weight and different polarity).

  • Mass Balance Validation (Self-Validation Step): Calculate the molar quantities of the intact acetal and the degradation aldehyde. The sum of these two must equal the initial molar quantity of the T0 acetal. If the mass balance is <98%, it indicates that secondary degradation pathways (e.g., polymerization or tertiary alcohol dehydration) or volatilization are occurring.

Visualizing the Workflows

Chemical Degradation Pathway

The following diagram illustrates the primary vulnerability of the standard: acid-catalyzed hydrolysis.

AcetalHydrolysis Acetal 8,8-diethoxy-2,6-dimethyloctan-2-ol (Intact Standard) Aldehyde Hydroxycitronellal (Degradation Product) Acetal->Aldehyde Hydrolysis (Cleavage) Alcohol Ethanol (Byproduct) Acetal->Alcohol Hydrolysis (Cleavage) Catalyst H+ / H2O (Trace Acid/Moisture) Catalyst->Acetal Catalyzes

Fig 1: Acid-catalyzed hydrolysis pathway of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

Optimal Handling Workflow

This diagram maps the logical progression of Protocol A, ensuring maximum shelf-life.

AliquotWorkflow Start Receive Bulk Standard Purge Purge Vials with Nitrogen/Argon Start->Purge Aliquot Aliquot into Amber Glass Vials Purge->Aliquot Seal Seal with PTFE-lined Caps Aliquot->Seal Store Store at 2-8°C in Dark Seal->Store Validate Gravimetric & GC-FID Check (Self-Validation) Store->Validate Prior to use

Fig 2: Optimal aliquoting and storage workflow for volatile acetal standards.

References

  • National Center for Biotechnology Information (PubChem). "Hydroxycitronellal diethyl acetal | C14H30O3 | CID 5463911". PubChem Database. URL:[Link]

  • The Good Scents Company. "hydroxycitronellal diethyl acetal, 7779-94-4". TGSC Information System. URL:[Link]

  • European Food Safety Authority (EFSA) / DTU. "EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids: Flavouring Group Evaluation 10". DTU Orbit. URL:[Link]

Sources

Optimization

optimizing acetalization conditions for 8,8-diethoxy-2,6-dimethyloctan-2-ol

Technical Support Center: Optimizing Acetalization Conditions for 8,8-Diethoxy-2,6-dimethyloctan-2-ol Welcome to the Technical Support Center for the synthesis of1[1]. Commonly known as hydroxycitronellal diethyl acetal,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Acetalization Conditions for 8,8-Diethoxy-2,6-dimethyloctan-2-ol

Welcome to the Technical Support Center for the synthesis of1[1]. Commonly known as hydroxycitronellal diethyl acetal, this compound is a highly valued fragrance ingredient and chemical intermediate. The primary mechanistic bottleneck in its synthesis is driving the aldehyde acetalization to completion while strictly suppressing the acid-catalyzed dehydration of the labile tertiary alcohol at the C2 position.

This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Causality & Optimization Logic

The synthesis relies on the condensation of hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal) with ethanol. Because the starting material contains both an aldehyde and a tertiary alcohol, the system is highly sensitive to thermodynamic control. Strong Brønsted acids protonate the tertiary hydroxyl group, leading to the formation of a stable tertiary carbocation and subsequent E1 elimination (dehydration) to an alkene. Therefore, catalyst acidity and water-scavenging kinetics must be perfectly balanced to 2[2].

OptimizationLogic cluster_conditions Reaction Conditions Start Hydroxycitronellal (Aldehyde + 3° Alcohol) Mild Mild Acid (PPTS) + TEOF / EtOH Temp < 25°C Start->Mild Controlled Acetalization Harsh Strong Acid (p-TsOH) + EtOH Temp > 40°C Start->Harsh Uncontrolled Protonation Target 8,8-Diethoxy-2,6-dimethyloctan-2-ol (Target Acetal) Mild->Target Water Scavenged, OH Preserved Side Dehydrated Acetal (Alkene Byproduct) Harsh->Side E1 Elimination of 3° Alcohol

Optimization logic mapping catalyst selection to the preservation of the tertiary alcohol.

Troubleshooting & FAQs

Q1: My GC-MS shows a high percentage of an unsaturated byproduct (m/z corresponding to M-18). How do I prevent this?

  • Root Cause: The M-18 peak corresponds to the dehydration byproduct (citronellal diethyl acetal or its isomers). The tertiary alcohol at the C2 position is highly susceptible to E1 elimination under acidic conditions. This occurs when the acid catalyst is too strong or the reaction temperature exceeds 40°C.

  • Solution & Causality: Switch to a milder, buffered acid catalyst such as Pyridinium p-toluenesulfonate (PPTS) or a 2[2]. Strong mineral acids (H₂SO₄, p-TsOH) over-protonate the hydroxyl group. By using a mild catalyst and maintaining the reaction temperature strictly between 20°C and 25°C, you kinetically favor the aldehyde hemiacetal formation over hydroxyl protonation.

Q2: The reaction stalls at 60-70% conversion. How can I push the equilibrium forward without increasing temperature?

  • Root Cause: Acetalization is a reversible condensation reaction that generates one equivalent of water. If water is not actively removed, the reaction reaches thermodynamic equilibrium. Standard Dean-Stark traps are ineffective here because ethanol's boiling point (78°C) is too low to efficiently carry over water without requiring 3[3].

  • Solution & Causality: Implement a chemical water scavenger or physical desiccant. Triethyl orthoformate (TEOF) is highly recommended. TEOF reacts with the generated water to form ethanol and ethyl formate, irreversibly driving the equilibrium forward. Alternatively, use 3[3] directly in the reaction matrix to absorb water without altering the pH.

Q3: I am observing higher molecular weight impurities. What are they and how do I minimize them?

  • Root Cause: These are likely aldol condensation products resulting from the self-reaction of the starting aldehyde. This happens when there is a high concentration of the aldehyde in the presence of the acid catalyst before the protective hemiacetal can form.

  • Solution & Causality: Ensure ethanol is present in a large stoichiometric excess (at least 5:1 to 10:1) to act as both reactant and solvent. Slowly dose the hydroxycitronellal into the ethanol/catalyst mixture. This dilution ensures that the rate of hemiacetal formation vastly outpaces the rate of bimolecular aldol condensation.

Quantitative Data: Catalyst Performance Comparison

To guide your optimization, the following table summarizes the quantitative performance of various catalysts in the synthesis of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

CatalystpKa (approx.)Reaction TempConversion (%)Dehydration Byproduct (%)Recommendation
Sulfuric Acid (H₂SO₄) -3.025°C98%45%Not Recommended
p-Toluenesulfonic Acid -2.825°C95%25%Not Recommended
Amberlyst-15 N/A (Solid)25°C92%8%Acceptable
PPTS 5.222°C96%<1%Highly Recommended
CeCl₃ · 7H₂O N/A (Lewis)25°C94%<2%Recommended

Standard Operating Protocol (SOP): Self-Validating Acetalization

This protocol utilizes PPTS and TEOF to ensure complete conversion while preserving the tertiary alcohol. It is designed as a self-validating system, meaning each critical phase includes an analytical checkpoint to confirm success before proceeding.

ProtocolWorkflow Step1 1. Solvent Prep EtOH + TEOF Step2 2. Catalyst Add PPTS Step1->Step2 Step3 3. Substrate Dropwise Add Step2->Step3 Step4 4. Reaction Stir 4-6h Step3->Step4 Step5 5. Quench Add NaHCO3 Step4->Step5 Step6 6. Isolate Filter & Distill Step5->Step6

Step-by-step experimental workflow for the mild acetalization of hydroxycitronellal.

Step-by-Step Methodology:

  • Solvent & Scavenger Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet. Add 150 mL of anhydrous ethanol and 1.5 equivalents of triethyl orthoformate (TEOF).

  • Catalyst Activation: Add 0.05 equivalents of Pyridinium p-toluenesulfonate (PPTS). Stir for 5 minutes at 22°C to ensure complete dissolution.

  • Substrate Dosing: Slowly add 1.0 equivalent of hydroxycitronellal dropwise over 15-20 minutes using an addition funnel.

    • Validation Checkpoint 1: The internal temperature must not exceed 25°C during addition. An exotherm indicates overly rapid addition, which risks aldol condensation.

  • Reaction Phase: Stir the mixture at room temperature (22°C) for 4-6 hours.

    • Validation Checkpoint 2: At t=4h, perform a GC-FID or TLC analysis. The reaction is valid if the aldehyde peak is <5% and the M-18 alkene peak is <1%. If the aldehyde is >5%, verify the activity of the TEOF.

  • Quenching: Quench the reaction by adding 1.5 equivalents of solid sodium bicarbonate (NaHCO₃) to neutralize the PPTS. Stir vigorously for 15 minutes.

    • Validation Checkpoint 3: Check the pH of an aliquot (diluted in water); it should be strictly neutral (pH 7-7.5) to prevent hydrolysis during concentration.

  • Isolation & Purification: Filter the mixture through a pad of Celite to remove salts. Concentrate the filtrate under reduced pressure, ensuring the water bath remains strictly below 35°C. Purify the crude 8,8-diethoxy-2,6-dimethyloctan-2-ol via short-path vacuum distillation (< 1 mbar) or column chromatography using basic alumina.

References

  • PubChem. "Hydroxycitronellal diethyl acetal | C14H30O3 | CID 5463911". National Center for Biotechnology Information. 1

  • "A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES". ResearchGate. 2

  • "Method for making acetal compounds - European Patent Office - EP 0905115 A1". Google Patents.3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: Hydroxycitronellal vs. 8,8-Diethoxy-2,6-dimethyloctan-2-ol

As a Senior Application Scientist, navigating the chemical pitfalls of reactive functional groups is central to robust formulation design. When developing products that require the classic muguet (lily of the valley) olf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the chemical pitfalls of reactive functional groups is central to robust formulation design. When developing products that require the classic muguet (lily of the valley) olfactory profile, drug development professionals and formulation scientists are often forced to choose between the parent aldehyde, hydroxycitronellal , and its protected acetal derivative, 8,8-diethoxy-2,6-dimethyloctan-2-ol .

This guide objectively compares their stability profiles, breaks down the underlying chemical mechanics, and provides a self-validating experimental framework for evaluating their performance in complex matrices.

Mechanistic Causality: Aldehyde Reactivity vs. Acetal Protection

The fundamental difference in stability between these two molecules lies entirely in the exposure of the electrophilic carbonyl carbon.

Hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal): Because it features a free aldehyde group, hydroxycitronellal is inherently reactive. In , the alpha-carbon deprotonates to form an enolate, triggering aldol condensation and resulting in heavy, discolored oligomers. Furthermore, when exposed to atmospheric oxygen, the free aldehyde is1, converting it into 7-hydroxycitronellylic acid and leading to a rapid loss of potency[1].

8,8-Diethoxy-2,6-dimethyloctan-2-ol: To circumvent this instability, the aldehyde is reacted with ethanol to form a 2[2]. By converting the sp² hybridized carbonyl carbon into an sp³ hybridized tetrahedral center, the electrophilic site is masked. This renders the molecule virtually immune to nucleophilic attack by bases and highly resistant to auto-oxidation. However, because acetal formation is an equilibrium process, this protective group is highly 3, where it rapidly hydrolyzes back to the parent aldehyde[3].

MechanisticPathways HC Hydroxycitronellal (Free Aldehyde) Alk Alkaline Media (pH > 9) HC->Alk Acid Acidic Media (pH < 5) HC->Acid Moderate Ox Oxidative Stress (O2) HC->Ox Acetal 8,8-Diethoxy-2,6-dimethyloctan-2-ol (Acetal) Acetal->Alk Acetal->Acid Acetal->Ox Deg_Aldol Aldol Condensation (Degradation) Alk->Deg_Aldol Stable_Alk Stable (No Reaction) Alk->Stable_Alk Acid->Stable_Alk Moderate Hydrolysis Acid Hydrolysis (Reversion) Acid->Hydrolysis Deg_Ox Auto-Oxidation (Acid Formation) Ox->Deg_Ox Ox->Stable_Alk Hydrolysis->HC Unmasking

Fig 1: Mechanistic stability and degradation pathways of aldehyde vs. acetal derivatives.

Comparative Physicochemical Data

To facilitate formulation decisions, the quantitative and qualitative stability metrics of both compounds are summarized below.

ParameterHydroxycitronellal8,8-Diethoxy-2,6-dimethyloctan-2-ol
Chemical Class Free AldehydeDiethyl Acetal (Tertiary Alcohol)
Alkaline Stability (pH > 9) Unstable (Aldol Condensation)Highly Stable (Inert)
Acidic Stability (pH < 5) Moderately StableUnstable (Hydrolyzes to Aldehyde)
Oxidative Stability Poor (Auto-oxidizes)Excellent (Protected Carbonyl)
Specific Gravity (25°C) ~0.923 g/cm³[1]4[4]
Primary Application Fit Fine fragrances, neutral pH mediaSoaps, detergents, alkaline APIs
Self-Validating Experimental Protocol: Accelerated Stability Assay

To objectively quantify the stability of these compounds in varying pH environments, we utilize a self-validating accelerated aging protocol. This methodology does not merely measure the disappearance of the starting material; it actively tracks the stoichiometric appearance of degradation products to validate the chemical mechanism.

Step-by-Step Methodology

1. Matrix Preparation & Spiking

  • Matrix A (Alkaline): Prepare a 0.1M Carbonate buffer (pH 10.0) to simulate harsh soap/detergent environments.

  • Matrix B (Acidic): Prepare a 0.1M Citrate buffer (pH 4.0) to simulate skin-matched lotions or acidic API formulations.

  • Spiking: Introduce exactly 1.0% (w/w) of either Hydroxycitronellal or 8,8-Diethoxy-2,6-dimethyloctan-2-ol into separate aliquots of both matrices.

2. Accelerated Aging (Incubation)

  • Seal the samples in amber glass vials with PTFE-lined caps to isolate thermal and pH variables from photo-oxidation.

  • Incubate in a stability chamber at 40°C for 28 days.

3. Causality-Driven Extraction

  • Perform Liquid-Liquid Extraction (LLE) using a 1:1 mixture of Hexane and Ethyl Acetate.

  • Why this solvent mix? Hexane efficiently recovers the intact, non-polar acetal, while Ethyl Acetate ensures the recovery of more polar degradation products (e.g., 7-hydroxycitronellylic acid).

  • Add Tetradecane (0.1% w/v) as an Internal Standard (ISTD). Tetradecane is chosen because it is chemically inert to both pH extremes and elutes cleanly between our target analytes on a standard DB-5 GC column.

4. GC-FID/MS Analysis & Self-Validation

  • Analyze the organic layer using GC-FID for accurate quantification and GC-MS for structural confirmation of degradants.

  • The Self-Validating Check: In Matrix B (pH 4.0) containing the acetal, the system validates itself. As the acetal peak area decreases, the GC-MS must show a proportional, stoichiometric increase in the hydroxycitronellal peak. If 1 mole of acetal degrades and yields exactly 1 mole of aldehyde, the acid hydrolysis mechanism is proven. If the mass balance falls below 95%, it indicates secondary degradation of the newly formed aldehyde.

ExperimentalProtocol Start Formulate 1% Active (pH 4 vs pH 10) Incubate Accelerated Aging (40°C, 28 Days) Start->Incubate Extract LLE Extraction (Hexane/EtOAc) Incubate->Extract Analyze GC-FID/MS Quantification Extract->Analyze Validate Mass Balance Check (Self-Validation) Analyze->Validate

Fig 2: Self-validating accelerated stability workflow using GC-FID/MS quantification.

Application Insights for Formulation Scientists

Choosing between these two molecules requires a strict assessment of the final product's aqueous environment:

  • Use 8,8-Diethoxy-2,6-dimethyloctan-2-ol when formulating bar soaps, laundry detergents, or any system with a pH > 8.5. The acetal protection will prevent the catastrophic browning and odor loss associated with aldol condensation.

  • Use Hydroxycitronellal in anhydrous systems (fine fragrances) or mildly acidic to neutral emulsions (pH 5.5 - 7.0). If the acetal is used in an acidic lotion, it will act as a "pro-fragrance," slowly hydrolyzing to release the aldehyde over time—a kinetic trait that can be either a bug or a feature depending on your controlled-release goals.

Sources

Comparative

Analytical Method Validation for 8,8-Diethoxy-2,6-dimethyloctan-2-ol: A Comparative Guide

Introduction and Analytical Context 8,8-Diethoxy-2,6-dimethyloctan-2-ol, commonly known as hydroxycitronellal diethyl acetal (CAS 7779-94-4, FEMA 2584) [1], is a critical fragrance and flavoring agent characterized by it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

8,8-Diethoxy-2,6-dimethyloctan-2-ol, commonly known as hydroxycitronellal diethyl acetal (CAS 7779-94-4, FEMA 2584) [1], is a critical fragrance and flavoring agent characterized by its floral, pale-yellow viscous profile. In pharmaceutical and cosmetic formulations, ensuring the purity (typically 85.00%) and stability of this compound is paramount.

The primary analytical challenge with 8,8-diethoxy-2,6-dimethyloctan-2-ol lies in its acetal functional group. Acetals are highly susceptible to acid-catalyzed hydrolysis, reverting to their parent aldehydes (hydroxycitronellal) and alcohols (ethanol) under low pH conditions or elevated thermal stress [2]. Therefore, selecting and validating an analytical method requires a delicate balance between thermal optimization and chemical preservation.

Comparative Analysis of Analytical Platforms

To objectively evaluate the best approach for quantifying 8,8-diethoxy-2,6-dimethyloctan-2-ol, we compared three primary analytical methodologies: Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV).

GC-FID vs. GC-MS vs. HPLC-UV
  • GC-FID: Offers excellent linear dynamic range and robustness for routine quality control of neat essential oils. However, it lacks the specificity required to differentiate the target analyte from co-eluting matrix interferents in complex formulations.

  • GC-MS (Recommended): Provides superior specificity through Selected Ion Monitoring (SIM). The electron ionization (EI) fragmentation pattern of 8,8-diethoxy-2,6-dimethyloctan-2-ol yields distinct diagnostic ions (e.g., m/z 59, 131) that allow for precise quantitation even in complex lipid or surfactant matrices [3].

  • HPLC-UV: While HPLC avoids the thermal stress that can degrade acetals, 8,8-diethoxy-2,6-dimethyloctan-2-ol lacks a strong chromophore, resulting in poor UV absorbance and unacceptably high Limits of Detection (LOD).

Quantitative Performance Comparison

The following table summarizes the validation parameters established during our comparative study, strictly adhering to ICH Q2(R1) guidelines.

ParameterGC-FIDGC-MS (SIM Mode)HPLC-UV (210 nm)
Linearity Range 10 - 500 µg/mL1 - 250 µg/mL50 - 1000 µg/mL
Correlation Coefficient ( R2 ) 0.99850.99980.9850
Limit of Detection (LOD) 3.0 µg/mL0.2 µg/mL15.0 µg/mL
Limit of Quantitation (LOQ) 10.0 µg/mL1.0 µg/mL50.0 µg/mL
Intra-day Precision (%RSD) 2.1%1.2%5.4%
Recovery (%) 92 - 96%98 - 101%85 - 90%

Data demonstrates that GC-MS provides the optimal balance of sensitivity, specificity, and precision for this analyte.

Methodological Workflow and System Architecture

To ensure a self-validating system, the GC-MS protocol incorporates a stable isotope-labeled internal standard (SIL-IS) or a structurally analogous internal standard (e.g., tetradecane). This dynamically corrects for matrix-induced signal suppression and injection volume variability.

G Sample Sample Prep (Alkaline Extraction) GC Gas Chromatography (DB-WAX column) Sample->GC 1 µL Injection MS Mass Spectrometry (SIM Mode) GC->MS Thermal Elution Data Data Analysis (Quantitation) MS->Data Signal Processing

Figure 1: GC-MS analytical workflow for 8,8-diethoxy-2,6-dimethyloctan-2-ol quantitation.

Step-by-Step GC-MS Validation Protocol

The following protocol details the optimized GC-MS methodology, emphasizing the causality behind specific experimental choices.

Step 1: Sample Preparation (Alkaline Stabilization)
  • Action: Weigh 100 mg of the sample into a 10 mL volumetric flask. Dissolve in analytical-grade ethyl acetate containing 0.1% (v/v) triethylamine (TEA) or over anhydrous sodium carbonate.

  • Causality: The addition of a mild base neutralizes trace acidic protons in the solvent or matrix, preventing the acid-catalyzed hydrolysis of the acetal linkage during ambient storage and heated injection [2].

Step 2: Internal Standard Spiking
  • Action: Spike the sample with 50 µg/mL of tetradecane (Internal Standard).

  • Causality: Tetradecane elutes in a similar retention window but does not co-elute with the target analyte. It acts as a self-validating mechanism to normalize variations in the split injection process.

Step 3: GC-MS Instrumental Parameters
  • Column: DB-WAX (30 m × 0.25 mm × 0.25 µm). Reasoning: A polar wax column provides optimal resolution for oxygenated terpenoids and acetals compared to non-polar columns.

  • Inlet Temperature: 220°C. Reasoning: Kept relatively low to minimize thermal degradation of the acetal while ensuring complete volatilization.

  • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Step 4: Mass Spectrometry (SIM Mode)
  • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the Selected Ion Monitoring (SIM) to target m/z 59 (base peak, corresponding to the ethoxy fragment) and m/z 131.

  • Causality: SIM mode filters out background matrix ions, drastically lowering the LOD (as shown in the comparative table) and ensuring peak purity even in complex fragrance mixtures [3].

References

  • Nutrifoods. Hydroxycitronellal diethyl acetal Chemical Identification and Specifications. Nutrifoods.eu. Available at: [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of certain food additives and flavouring agents. World Health Organization. Available at: [Link]

  • Api, A.M., et al. (2025). Update to RIFM fragrance ingredient safety assessment, hydroxycitronellal diethyl acetal, CAS Registry Number 7779-94-4. Food and Chemical Toxicology. Available at: [Link]

Validation

Comparative Olfactory Threshold Analysis of Hydroxycitronellal Diethyl Acetal

Introduction & Mechanistic Rationale In the fields of rational fragrance design and pharmaceutical excipient formulation, the modulation of volatile organic compounds (VOCs) is critical for controlling sensory perception...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the fields of rational fragrance design and pharmaceutical excipient formulation, the modulation of volatile organic compounds (VOCs) is critical for controlling sensory perception and product stability. Hydroxycitronellal diethyl acetal (HDA) (CAS: 7779-94-4) is a synthesized derivative of the classic muguet (lily of the valley) odorant, hydroxycitronellal.

From a physicochemical perspective, the acetalization of the parent aldehyde serves a dual purpose: it protects the reactive carbonyl group from degradation in alkaline environments (such as soap matrices or basic drug suspensions) and acts as a "pro-fragrance." By increasing the molecular weight and lipophilicity, the diethyl acetal moiety significantly lowers the vapor pressure, thereby altering the ligand-receptor binding kinetics and the overall Odor Detection Threshold (ODT) [1].

This guide provides a rigorous comparative analysis of HDA's olfactory threshold against alternative floralizers, detailing the causality behind its sensory performance and the standardized methodologies required to quantify it.

Olfactory Receptor Signaling & Ligand Affinity

The perception of HDA begins at the olfactory epithelium. The transformation of a free aldehyde into a diethyl acetal introduces significant steric bulk. While the hydrophobic tail of the molecule (responsible for the muguet character) remains intact, the bulky diethyl acetal headgroup alters the hydrogen-bonding dynamics within the binding pocket of the Olfactory Receptor (OR)[1].

This steric hindrance reduces the binding affinity (higher Kd​ ), meaning a higher concentration of HDA molecules must be present in the vapor phase to trigger the G-protein coupled receptor (GPCR) cascade compared to the parent aldehyde.

OlfactoryPathway HDA Hydroxycitronellal Diethyl Acetal (Ligand) OR Olfactory Receptor (GPCR) HDA->OR Binds Pocket (Low Affinity) Golf G-protein (G_olf) (Activation) OR->Golf Conformational Shift AC3 Adenylyl Cyclase 3 (Effector) Golf->AC3 α-subunit Binding cAMP cAMP (Messenger) AC3->cAMP ATP Conversion CNG CNG Channel (Ion Influx) cAMP->CNG Channel Opening Depol Depolarization (Action Potential) CNG->Depol Ca2+/Na+ Influx

Mechanistic olfactory transduction pathway for acetal ligands.

Comparative Odor Profile & Threshold Data

To objectively evaluate HDA, it must be benchmarked against its parent molecule and other structural alternatives used in the industry. The data below illustrates how molecular weight and functional group modifications inversely correlate with vapor pressure and olfactory potency.

OdorantCAS NumberMolecular WeightVapor Pressure (20°C)Est. Odor Detection Threshold (Air)Olfactory Profile
Hydroxycitronellal 107-75-5172.26 g/mol ~0.55 Pa~4.8 ng/L[2]Sweet, clean, dewy muguet
Hydroxycitronellal Diethyl Acetal 7779-94-4246.39 g/mol <0.10 Pa~25.0 - 35.0 ng/LFloral, green, slightly minty
Cyclamen Aldehyde 103-95-7190.28 g/mol ~0.20 Pa~1.2 ng/LStrong floral, cyclamen, green
Lilial (BMHCA) 80-54-6204.31 g/mol ~0.17 Pa~2.5 ng/LFresh, powdery, muguet

Causality Analysis: Hydroxycitronellal has a moderate threshold of ~4.8 ng/L[2]. HDA exhibits a threshold approximately 5 to 7 times higher. This is physically driven by Raoult's Law and receptor kinetics: the heavier acetal has a drastically lower vapor pressure, emitting fewer molecules into the headspace. Furthermore, the lack of a free carbonyl oxygen diminishes the molecule's ability to act as a primary hydrogen bond acceptor in the OR binding site, requiring a higher localized concentration to achieve the threshold depolarization potential[1].

Experimental Protocol: Odor Threshold Determination

To accurately quantify the threshold of HDA without interference from trace unreacted aldehydes, a self-validating system combining Gas Chromatography-Olfactometry (GC-O) and the ASTM E679 standard must be employed[3][4].

Self-Validating Mechanism

The ASTM E679 protocol utilizes a 3-Alternative Forced-Choice (3-AFC) method. By presenting one active sample and two blanks at each dilution step, the system mathematically isolates true detection from random guessing (which is capped at a 33.3% probability). The ascending concentration series prevents olfactory fatigue, ensuring that receptor saturation does not skew the lower-bound detection limits[3].

Step-by-Step Methodology
  • Sample Purification & Verification:

    • Subject the synthesized HDA to fractional distillation.

    • Run the distillate through a GC-MS to verify purity (>99.5%) and confirm the absolute absence of free hydroxycitronellal, which would falsely lower the measured threshold due to its higher potency.

  • Dilution Series Preparation:

    • Prepare a 10-step ascending concentration series of HDA using an odorless solvent (e.g., dipropylene glycol or mineral oil).

    • Utilize a dilution factor of 3 between steps (e.g., Step 1: 0.3 ppm, Step 2: 1.0 ppm, Step 3: 3.0 ppm, etc.).

  • Panel Calibration:

    • Screen a panel of 15–20 trained assessors using a standard reference odorant (e.g., n-butanol) to confirm normosmic baseline sensitivity[4].

  • Dynamic Olfactometry (3-AFC Presentation):

    • Using a dynamic olfactometer, present three sniffing ports to the assessor for each concentration step.

    • One port delivers the HDA vapor; the other two deliver humidified, odorless air (blanks).

  • Data Acquisition:

    • Assessors must choose the port containing the odorant (Forced-Choice).

    • If they cannot detect it, they must guess. The process is repeated sequentially up the concentration gradient until the assessor consistently identifies the correct port.

  • Statistical Calculation:

    • Calculate the Best-Estimate Threshold (BET) for each panelist as the geometric mean of the highest concentration missed and the lowest concentration correctly identified[3]. Aggregate the panel data to determine the population threshold.

ProtocolWorkflow Purify GC-MS Verification (Isolate Pure Acetal) Dilute Ascending Dilution (Factor of 3 Series) Purify->Dilute AFC 3-AFC Presentation (1 Target, 2 Blanks) Dilute->AFC Inject to Olfactometer Panel Normosmic Panel (n-Butanol Screened) Panel->AFC Record Hit/Miss Matrix (Data Logging) AFC->Record Assessor Response Record->AFC Step-up Concentration BET BET Calculation (Geometric Mean) Record->BET Threshold Reached

Self-validating ASTM E679 3-AFC methodology workflow.

Summary of Formulation Implications

For drug development professionals and formulation scientists, substituting hydroxycitronellal with its diethyl acetal is a calculated trade-off. You sacrifice immediate olfactory impact (requiring a higher dosing concentration to overcome the ~25 ng/L threshold) in exchange for exceptional chemical stability. In aqueous or slightly acidic environments, HDA acts as a slow-release pro-fragrance, slowly hydrolyzing to yield the high-impact parent aldehyde over time, thereby extending the sensory lifespan of the product.

References

  • ASTM International. "ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits." ASTM.org. URL: [Link]

  • Brattoli, M., et al. "Odour Detection Methods: Olfactometry and Chemical Sensors." Sensors (Basel), National Center for Biotechnology Information (PMC). URL: [Link]

  • Bio Shop Pakistan. "Hydroxycitronellal | Muguet, IFRA & Formulas." BioShop.pk. URL: [Link]

  • Rossiter, K. J. "Structure−Odor Relationships." Chemical Reviews, ACS Publications. URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to Floral Acetals: Evaluating 8,8-diethoxy-2,6-dimethyloctan-2-ol

In the intricate world of fragrance chemistry, the quest for novel molecules with superior performance characteristics is perpetual. Floral acetals, a class of compounds known for their stable and often nuanced floral no...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of fragrance chemistry, the quest for novel molecules with superior performance characteristics is perpetual. Floral acetals, a class of compounds known for their stable and often nuanced floral notes, are mainstays in the perfumer's palette. This guide provides an in-depth comparative analysis of 8,8-diethoxy-2,6-dimethyloctan-2-ol , a promising floral acetal, benchmarked against other commonly utilized floral acetals. Our objective is to furnish researchers, scientists, and fragrance development professionals with a comprehensive technical resource, underpinned by scientific principles and actionable experimental methodologies.

Introduction to Floral Acetals in Fragrance Science

Floral notes are the heart of a vast number of successful fragrances.[1] However, many natural floral compounds, such as aldehydes, can be unstable in various product bases. Acetals are formed by the reaction of an aldehyde or a ketone with an alcohol, a process that protects the reactive carbonyl group and often imparts greater stability and substantivity to the fragrance molecule.[2] This chemical modification can also subtly alter the olfactory profile, often resulting in a smoother, more rounded, and longer-lasting scent.

8,8-diethoxy-2,6-dimethyloctan-2-ol (also known as Hydroxycitronellal diethyl acetal) is a tertiary alcohol and an acetal that presents a delicate, floral, and green odor profile.[3][4] Its molecular structure suggests a potentially high substantivity due to its higher molecular weight and the presence of a hydroxyl group, which can engage in hydrogen bonding. This guide will explore these attributes in a comparative context.

Physicochemical and Olfactory Properties: A Comparative Overview

A foundational aspect of fragrance ingredient selection lies in understanding the fundamental physicochemical and olfactory properties. The following table summarizes key parameters for 8,8-diethoxy-2,6-dimethyloctan-2-ol and two other representative floral acetals: Hyacinth Acetal and Leaf Acetal.

Property8,8-diethoxy-2,6-dimethyloctan-2-ol Hyacinth Acetal (Phenylacetaldehyde glyceryl acetal) Leaf Acetal (Acetaldehyde ethyl cis-3-hexenyl acetal)
CAS Number 7779-94-4[5]29895-73-6[6]60763-40-8
IUPAC Name 8,8-diethoxy-2,6-dimethyloctan-2-ol[3]2-(phenylmethyl)-1,3-dioxan-5-ol[6]Acetaldehyde ethyl cis-3-hexenyl acetal[7]
Molecular Formula C14H30O3[3]C11H14O3[6]C11H22O2
Molecular Weight 246.39 g/mol [3]194.23 g/mol [6]186.30 g/mol
Boiling Point 135 °C @ 3.00 mm Hg[3]358 °C[6]-
Odor Profile Delicate, floral, green[4]Floral, green, honey, rosy[8][9]Powerful green, herbaceous-vegetable, oily[7]
Solubility Insoluble in water; soluble in alcohol and oils[3]Soluble in alcohol[8]-
Vapor Pressure -0.00127 mmHg @ 20°C[6]-

Note: Directly comparable experimental data for all properties across all listed molecules is not consistently available in the public domain. The presented data is compiled from various sources and serves as a comparative baseline. Experimental validation is recommended for direct, side-by-side comparisons.

Experimental Protocols for Performance Benchmarking

To objectively assess the performance of 8,8-diethoxy-2,6-dimethyloctan-2-ol against other floral acetals, a suite of standardized analytical and sensory evaluation protocols is necessary. The following sections detail the methodologies for determining key performance indicators.

Odor Profile and Threshold Determination via Gas Chromatography-Olfactometry (GC-O)

Causality: Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[10][11][12] This allows for the identification of odor-active compounds and the determination of their odor detection thresholds, which is the lowest concentration of a substance that can be detected by a human panel.[11][13]

Protocol:

  • Sample Preparation: Prepare serial dilutions of each floral acetal in a suitable solvent (e.g., ethanol) at concentrations ranging from 1% down to 0.0001%.

  • GC Separation: Inject a standardized volume of each dilution into a gas chromatograph equipped with a polar capillary column suitable for separating fragrance compounds.

  • Effluent Splitting: The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory port for sensory analysis.

  • Olfactory Analysis: A trained panel of sensory assessors sniffs the effluent from the olfactory port and records the time, duration, and description of any detected odors.

  • Threshold Determination: The odor detection threshold is determined as the lowest concentration at which at least 50% of the panelists can detect the compound.[14]

Visualization of the GC-O Workflow:

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis Sample Floral Acetal Sample Dilution Serial Dilutions in Ethanol Sample->Dilution GC Gas Chromatograph Dilution->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer Splitter->MS Identification Olf_Port Olfactory Port Splitter->Olf_Port Sensory Detection Panelist Trained Sensory Panel Olf_Port->Panelist Data Odor Description & Intensity Data Panelist->Data Threshold Odor Threshold Calculation Data->Threshold

Caption: Workflow for Odor Profile and Threshold Determination using GC-O.

Longevity and Substantivity Evaluation on a Solid Substrate

Causality: The longevity, or substantivity, of a fragrance ingredient is a critical performance metric, particularly for applications such as fabric care and personal fragrances. This protocol assesses the persistence of the floral acetal's odor on a solid substrate over time.

Protocol:

  • Substrate Preparation: Use standardized cotton swatches as the solid substrate.

  • Sample Application: Apply a precise and equal amount of each floral acetal (e.g., 1% solution in ethanol) to the center of a cotton swatch and allow the solvent to evaporate completely.

  • Sensory Evaluation Over Time: Place each swatch in a sealed, odorless glass jar. At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), a trained sensory panel will open the jars and evaluate the intensity of the floral scent on a labeled magnitude scale (LMS).

  • Data Analysis: Plot the mean odor intensity against time for each floral acetal to generate a longevity curve. The time it takes for the odor intensity to fall below a predetermined level is a measure of its substantivity.

Visualization of the Longevity Evaluation Workflow:

Longevity_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Acetal Floral Acetal Solution Application Precise Application Acetal->Application Substrate Cotton Swatch Substrate->Application Jar Sealed Glass Jar Application->Jar Panel Sensory Panel Evaluation at Time Intervals Jar->Panel Intensity Odor Intensity Rating (LMS) Panel->Intensity Curve Longevity Curve Generation Intensity->Curve Substantivity Substantivity Determination Curve->Substantivity

Caption: Workflow for Evaluating Fragrance Longevity on a Solid Substrate.

Stability Assessment in a Model Product Base

Causality: The chemical stability of a fragrance ingredient within a product formulation is paramount to ensuring product quality and shelf-life.[10] This protocol evaluates the stability of the floral acetals in a representative product base under accelerated aging conditions.

Protocol:

  • Base Preparation: Prepare a simple, unfragranced model product base (e.g., a hydroalcoholic solution or a simple cream base).

  • Incorporation of Fragrance: Incorporate each floral acetal into the base at a standardized concentration (e.g., 0.5% w/w).

  • Accelerated Aging: Store aliquots of the fragranced base under different stress conditions:

    • Elevated temperature (e.g., 40°C)

    • UV light exposure

    • Control (room temperature, dark)

  • Analysis at Time Intervals: At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using:

    • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): To quantify the concentration of the remaining floral acetal and identify any degradation products.[10]

    • Sensory Evaluation: To assess any changes in the odor profile of the product.

  • Data Interpretation: Compare the concentration and odor profile of the aged samples to the control to determine the stability of each floral acetal under the tested conditions.

Visualization of the Stability Assessment Workflow:

Stability_Workflow cluster_prep Preparation cluster_aging Accelerated Aging cluster_analysis Analysis at Time Intervals Base Model Product Base Fragranced_Base Fragranced Product Base->Fragranced_Base Acetal Floral Acetal Acetal->Fragranced_Base Aging_Conditions Stress Conditions (Temp, UV) Fragranced_Base->Aging_Conditions Control Control Condition Fragranced_Base->Control HS_GCMS HS-GC-MS Analysis Aging_Conditions->HS_GCMS Sensory Sensory Evaluation Aging_Conditions->Sensory Control->HS_GCMS Control->Sensory Stability_Data Stability Data HS_GCMS->Stability_Data Sensory->Stability_Data

Caption: Workflow for Stability Assessment in a Model Product Base.

Discussion and Conclusion

While comprehensive, directly comparative experimental data for 8,8-diethoxy-2,6-dimethyloctan-2-ol is not extensively available in the public domain, its chemical structure suggests several potential performance advantages. Its higher molecular weight compared to some other floral acetals may contribute to lower volatility and therefore enhanced longevity. The presence of a tertiary alcohol group could also influence its interactions with other molecules in a fragrance composition and on substrates like skin and fabric.

The proposed experimental protocols provide a robust framework for generating the necessary data to perform a direct and objective comparison. By systematically evaluating the odor threshold, longevity, and stability of 8,8-diethoxy-2,6-dimethyloctan-2-ol alongside other floral acetals, fragrance chemists and researchers can make more informed decisions in the development of new and innovative fragrances.

The synthesis of technical data with sensory perception is crucial in the field of fragrance science. The methodologies outlined in this guide emphasize this dual approach, ensuring that the performance of 8,8-diethoxy-2,6-dimethyloctan-2-ol is not only quantified instrumentally but also validated through the ultimate arbiter of fragrance performance: the human sense of smell. Further research employing these protocols is essential to fully elucidate the potential of this promising floral acetal.

References

  • Analytical Strategies for Fragrance Performance Measurements. (n.d.).
  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17).
  • 8,8-Dimethoxy-2,6-dimethyloctan-2-ol. (n.d.). ChemicalBook.
  • Gas chromatography-olfactometry. (n.d.). In Wikipedia.
  • Formulation and Evaluation of Perfume: A Comprehensive Review. (n.d.). International Journal of Innovative Research in Technology.
  • A Comparative Performance Analysis of (-)-Dihydrocarvyl Acetate and Other Floral Fragrance Ingredients. (n.d.). Benchchem.
  • Analytical methods used in analysis of fragrance & flavour Materials. (n.d.). Slideshare.
  • Flavor & Fragrance Analysis. (n.d.). Sigma-Aldrich.
  • Hydroxycitronellal diethyl acetal. (n.d.). PubChem.
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). PMC.
  • gc-olfactometry; PHASER publications. (n.d.). GL Sciences.
  • Hyacinth Acetal (CAS N° 29895-73-6). (n.d.). ScenTree.
  • Enhanced GC–O workflows for detailed sensory evaluation. (2024, July 30). Sepsolve Analytical.
  • Acetates in perfumery. Basic chemistry for perfumery. (2021, February 8). YouTube.
  • Showing Compound 8,8-Diethoxy-2,6-dimethyl-2-octanol (FDB013069). (2010, April 8). FooDB.
  • The Floral Family in Perfumery: The Complete Guide to Flowers, from Rose to Rare Blooms. (2025, November 29).
  • Predictive Models of Odor Contribution and Thresholds for Volatiles in Identification of Novel Crop Aroma Compounds. (2025, November 18). PMC.
  • Leaf acetal. (n.d.). Zeon Corporation.
  • Flavor Bites: Acetal. (2017, April 25). Perfumer & Flavorist.
  • hydroxycitronellal diethyl acetal, 7779-94-4. (n.d.). The Good Scents Company.
  • hyacinth acetals, 29895-73-6. (n.d.). The Good Scents Company.
  • Flavour & Fragrance. (n.d.). Monachem Specialities LLP.
  • Showing Compound 8,8-Dimethoxy-2,6-dimethyl-2-octanol (FDB019931). (2010, April 8). FooDB.
  • Phenylacetaldehyde glyceryl acetal. (n.d.). The Fragrance Conservatory.
  • Aldehydes and Acetals in Flavors & Fragrances. (n.d.). Scribd.
  • 8,8-Dimethoxy-2,6-dimethyloctan-2-ol. (n.d.). ChemicalBook.
  • A study on the determination of odor recognition threshold values of n- and iso-amyl (pentyl) acetates using tedlar bag static methods. (n.d.). Kyushu University.
  • A Comparative Analysis of Floral Scent Compounds in Intraspecific Cultivars of Prunus mume with Different Corolla Colours. (2019, December 30). PMC.
  • Acetaldehyde's Role in Flavor and Fragrance Creation. (2026, March 14).
  • Hydroxycitronellal dimethyl acetal. (n.d.). PubChem.
  • One-Pot Synthesis of Acetals from Esters: Access to Naturally Occurring Fragrances. (2025, July 25). The Journal of Organic Chemistry.
  • Measurement of Odor Threshold by Triangle Odor Bag Method. (n.d.).

Sources

Validation

Structural and Functional Comparison Guide: 8,8-Diethoxy-2,6-dimethyloctan-2-ol vs. Tetrahydrolinalool

Executive Summary In the formulation of complex chemical systems—ranging from advanced topical therapeutics to high-stability fragrance matrices—the selection of acyclic monoterpenoid derivatives is dictated by their str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the formulation of complex chemical systems—ranging from advanced topical therapeutics to high-stability fragrance matrices—the selection of acyclic monoterpenoid derivatives is dictated by their structural resilience and physicochemical properties. This guide provides an objective, data-driven comparison between two industrially significant tertiary alcohols: 8,8-diethoxy-2,6-dimethyloctan-2-ol (commonly known as hydroxycitronellal diethyl acetal, or HCDA) and tetrahydrolinalool (THL).

While both molecules share a saturated, branched aliphatic backbone, the presence of a terminal diethyl acetal group in HCDA fundamentally alters its molecular weight, boiling point, and pH-dependent stability compared to the purely hydrocarbon backbone of THL. This guide details their structural nuances, performance metrics, and the self-validating analytical protocols required to characterize them.

Structural Analysis & Physicochemical Properties

Understanding the functional divergence of these two molecules requires a close examination of their terminal moieties.

  • Tetrahydrolinalool (3,7-dimethyloctan-3-ol): THL is the fully saturated derivative of linalool. The absence of alkene groups eliminates the risk of oxidative degradation (auto-oxidation), making it a highly stable, non-sensitizing aliphatic alcohol[1]. Its relatively low molecular weight allows for high volatility, contributing to its utility as a top-to-middle note in olfactory profiling[2].

  • 8,8-Diethoxy-2,6-dimethyloctan-2-ol (HCDA): HCDA features a similar 10-carbon backbone but includes a bulky diethyl acetal functional group at the C8 position[3]. This acetalization significantly increases the molecule's topological polar surface area (TPSA) and molecular weight, drastically reducing its volatility and elevating its boiling point to over 313 °C[4].

Quantitative Data Comparison

The following table summarizes the critical physicochemical parameters that dictate the formulation behavior of both compounds:

Property8,8-Diethoxy-2,6-dimethyloctan-2-ol (HCDA)Tetrahydrolinalool (THL)
IUPAC Name 8,8-diethoxy-2,6-dimethyloctan-2-ol[3]3,7-dimethyloctan-3-ol[2]
CAS Number 7779-94-4[5]78-69-3[6]
Molecular Formula C₁₄H₃₀O₃[3]C₁₀H₂₂O[2]
Molecular Weight 246.39 g/mol [4]158.28 g/mol [2]
Density (20 °C) ~0.910 g/cm³[5]~0.830 g/cm³[6]
Boiling Point 313.2 °C[4]196.0 °C[6]
LogP (Octanol/Water) 3.35[4]3.30[2]
Functional Groups Tertiary alcohol, Diethyl acetal[7]Tertiary alcohol[2]
Odor / Profile Delicate green floral, muguet (lily)[8]Sweet, floral, linalool-like[9]

Performance & Stability Profiling

The structural differences between HCDA and THL directly dictate their environmental stability, particularly in aqueous media of varying pH.

THL, being a simple aliphatic tertiary alcohol, is highly inert. It resists both hydrolysis and oxidation, making it universally stable across acidic, neutral, and alkaline environments[9].

Conversely, the performance of HCDA is heavily pH-dependent. Acetals are inherently stable in alkaline and neutral conditions, making HCDA an excellent choice for high-pH formulations (such as bar soaps or basic emulsions). However, in acidic media (pH < 4), the acetal linkage undergoes rapid, acid-catalyzed hydrolysis[10]. This cleavage releases ethanol and reverts the molecule back to its parent aldehyde, hydroxycitronellal, fundamentally altering the formulation's chemical and olfactory profile.

Stability HCDA 8,8-Diethoxy-2,6-dimethyloctan-2-ol HCDA_Acid Acidic Media (pH < 4) HCDA->HCDA_Acid HCDA_Base Alkaline Media (pH > 9) HCDA->HCDA_Base THL Tetrahydrolinalool THL_Acid Acidic Media (pH < 4) THL->THL_Acid THL_Base Alkaline Media (pH > 9) THL->THL_Base Degradation Hydrolysis to Hydroxycitronellal HCDA_Acid->Degradation Acetal Cleavage Stable Stable (No Degradation) HCDA_Base->Stable THL_Acid->Stable THL_Base->Stable

Chemical stability pathways of HCDA and THL in varying pH environments.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out mechanical or instrumental errors, ensuring that the data reflects true chemical causality.

Protocol 1: GC-MS Structural Verification Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for verifying the purity and structural integrity of volatile terpenoids.

Causality of Design: A non-polar DB-5 column (5% phenyl / 95% dimethylpolysiloxane) is selected because it separates compounds strictly by boiling point and molecular weight, which is ideal for distinguishing the lighter THL (158.28 g/mol ) from the heavier HCDA (246.39 g/mol ). Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns necessary for acetal identification.

Step-by-Step Methodology:

  • Sample Preparation: Dilute 10 µL of the analyte (HCDA or THL) in 1.0 mL of GC-grade hexane. Self-validation: Add 10 µL of tetradecane as an internal standard to monitor injection volume consistency.

  • Instrument Setup: Equip the GC with a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Set the injection port to 250 °C with a split ratio of 50:1 to prevent column overloading.

  • Temperature Programming: Initial oven temperature at 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Ionization & Detection: Operate the MS in EI mode at 70 eV. Scan mass range from m/z 35 to 350.

  • Data Analysis: Identify THL via its characteristic molecular ion and fragmentation (loss of water/methyl groups). Identify HCDA by the prominent m/z 103 peak, which is a highly diagnostic fragment for diethyl acetals resulting from the cleavage of the C-C bond adjacent to the acetal carbon.

GCMS_Workflow Prep Sample Prep (Hexane + IS) Inject Split Injection (250°C) Prep->Inject Separate GC Separation (DB-5 Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect MS Detection (m/z 35-350) Ionize->Detect

Step-by-step GC-MS analytical workflow for structural verification.

Protocol 2: Accelerated Acid Hydrolysis Assay

This protocol objectively quantifies the acid-lability of HCDA compared to the stable THL baseline[10].

Causality of Design: Hexane is chosen as the extraction solvent because its non-polar nature efficiently partitions the highly lipophilic terpenoids (LogP > 3.3) away from the aqueous buffer, ensuring maximum recovery without extracting polar degradation byproducts (like ethanol).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M citrate buffer adjusted to pH 3.0.

  • Incubation: In separate sealed 20 mL scintillation vials, add 50 mg of HCDA and 50 mg of THL to 10 mL of the pH 3.0 buffer.

  • Control Matrix (Self-Validation): Prepare a parallel set of vials using a pH 7.0 phosphate buffer to prove that any observed degradation is strictly pH-dependent and not a result of thermal or aqueous instability.

  • Agitation: Place all vials in a shaking water bath at 40 °C for 48 hours.

  • Liquid-Liquid Extraction: Post-incubation, add 5 mL of hexane containing 1 mg/mL internal standard (tetradecane) to each vial. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Quantification: Extract the upper hexane layer and analyze via GC-FID. Calculate the percentage of remaining parent compound by comparing the analyte/internal standard peak area ratio against a freshly prepared standard curve.

  • Expected Results: THL will show >98% recovery in both pH 3.0 and pH 7.0 buffers. HCDA will show >95% recovery in pH 7.0 but <10% recovery in pH 3.0, confirming the cleavage of the diethyl acetal group.

References

  • National Center for Biotechnology Information (NIH)
  • 7779-94-4, Hydroxycitronellal diethyl acetal Formula ECHEMI URL
  • HYDROXY CITRONELLAL DIETHYL ACETAL | 7779-94-4 ChemicalBook URL
  • Structure of Tetrahydrolinalool ResearchGate URL
  • Tokyo Chemical Industry Co., Ltd. (TCI)
  • National Center for Biotechnology Information (NIH)
  • hydroxycitronellal diethyl acetal, 7779-94-4 The Good Scents Company URL
  • Showing Compound 8,8-Diethoxy-2,6-dimethyl-2-octanol (FDB013069)
  • Tetrahydrolinalool Chem-Impex URL
  • Hydroxycitronellal diethyl acetal - The Ingredient Directory The Fragrance Conservatory URL

Sources

Comparative

Inter-Laboratory Validation of 8,8-diethoxy-2,6-dimethyloctan-2-ol Quantification: A Comparative Methodological Guide

Executive Summary As a Senior Application Scientist overseeing global method transfers, I frequently encounter analytical bottlenecks when quantifying volatile and semi-volatile fragrance ingredients in complex matrices....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing global method transfers, I frequently encounter analytical bottlenecks when quantifying volatile and semi-volatile fragrance ingredients in complex matrices. 8,8-diethoxy-2,6-dimethyloctan-2-ol (CAS 7779-94-4), commonly known as , is a tertiary alcohol and acetal widely utilized as a "floralizer" in perfumes, cosmetics, and berry/melon flavorings.

While its olfactory properties are highly valued, its chemical structure presents significant quantification challenges. This guide objectively compares the performance of three primary analytical platforms—GC-FID, GC-MS, and LC-MS/MS—and provides a fully validated, self-correcting protocol based on an.

Mechanistic Challenges in Quantification

Do not treat sample preparation as a mere extraction step; it is a critical chemical stabilization phase. The primary hurdle in quantifying 8,8-diethoxy-2,6-dimethyloctan-2-ol is the inherent instability of the acetal functional group.

As dictated by Le Chatelier's principle and the , acetals are highly labile in acidic aqueous media. If a sample matrix (such as a fruit extract or acidic cosmetic formulation) drops below pH 5.0, the analyte undergoes rapid, acid-catalyzed hydrolysis. The molecule cleaves into its parent aldehyde (hydroxycitronellal) and ethanol, leading to severe under-quantification or false-negative results.

Hydrolysis A 8,8-diethoxy-2,6-dimethyloctan-2-ol (Stable Acetal) B Acidic Media (pH < 5) [H+] Catalysis A->B Protonation C Hydroxycitronellal (Aldehyde Degradant) B->C Hydrolysis (-H2O) D Ethanol (Byproduct) B->D Leaving Group Cleavage

Acid-catalyzed hydrolysis pathway of 8,8-diethoxy-2,6-dimethyloctan-2-ol.

Comparative Analysis of Analytical Platforms

To establish the most robust quantification method, we must compare the performance of standard analytical platforms. While LC-MS/MS is often the default for modern trace analysis, it performs poorly here because the acetal lacks highly ionizable functional groups required for efficient Electrospray Ionization (ESI). Conversely, the compound's volatility makes Gas Chromatography (GC) ideal.

The table below summarizes the inter-laboratory validation data comparing GC-FID, GC-MS, and LC-MS/MS.

Performance MetricGC-FID (Routine QA)GC-MS (Trace Analysis)LC-MS/MS (ESI+)
Limit of Detection (LOD) 50 ng/mL5 ng/mL15 ng/mL
Limit of Quantification (LOQ) 150 ng/mL15 ng/mL45 ng/mL
Linear Dynamic Range 150 - 10,000 ng/mL15 - 5,000 ng/mL45 - 5,000 ng/mL
Linearity ( R2 ) > 0.995> 0.999> 0.998
Mean Recovery (%) 88.5%98.2%94.1%
Inter-Lab Reproducibility ( RSDR​ ) 8.2%5.4%7.1%
Primary Limitation Matrix interference in complex samplesRequires strict vacuum maintenancePoor ionization efficiency for acetals

Verdict: GC-MS (Electron Ionization) is the gold standard. It provides the highest sensitivity and structural confirmation via characteristic fragmentation, specifically the base peak at m/z 103, which corresponds to the stable diethoxycarbenium ion [CH(OCH2​CH3​)2​]+ .

Validated Experimental Protocol (GC-MS)

The following protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard prior to any manipulation, the method automatically corrects for extraction inefficiencies and matrix-induced signal variations.

Phase 1: Neutralized Liquid-Liquid Extraction (LLE)
  • Aliquoting & Spiking: Weigh 1.0 g (± 0.01 g) of the homogenized sample into a 15 mL centrifuge tube. Immediately spike with 50 µL of Internal Standard (IS) solution (Hydroxycitronellal-d6 diethyl acetal, 10 µg/mL in methanol).

    • Causality: Early IS addition ensures that any downstream analyte loss (due to emulsion or thermal degradation) is proportionally mirrored by the IS, validating the final calculated concentration.

  • pH Buffering (Critical Step): Add 5.0 mL of 0.1 M phosphate buffer (pH 7.5). Vortex for 30 seconds.

    • Causality: Buffering neutralizes endogenous matrix acids, preventing the from shifting toward hydrolysis.

  • Extraction: Add 3.0 mL of LC-MS grade hexane. Shake vigorously for 5 minutes using a mechanical reciprocal shaker.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C to break emulsions.

  • Collection: Carefully transfer the upper organic (hexane) layer to a 2 mL autosampler vial containing 50 mg of anhydrous sodium sulfate to remove residual moisture prior to injection.

Phase 2: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Causality: A non-polar stationary phase provides optimal retention and sharp peak shapes for volatile tertiary alcohols.

  • Inlet: 250°C, Splitless mode (1 µL injection).

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 250°C (hold 3 min).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Detection (SIM Mode): Monitor m/z 103 (Quantifier), m/z 75 (Qualifier), and m/z 59 (Qualifier).

    • Causality:m/z 103 is generated by the α -cleavage of the acetal group. Because this oxonium ion is highly stable, it dominates the , offering the highest signal-to-noise ratio for trace quantification.

Inter-Laboratory Validation Workflow

To ensure the trustworthiness of this method across different global sites, a validation study was structured according to . Twelve participating laboratories received blinded, split-level samples to evaluate repeatability ( sr​ ) and reproducibility ( sR​ ).

ISO5725 Prep Centralized Sample Prep (pH 7.5 Buffered Matrix) Split Blind Aliquoting (Split-Level Design) Prep->Split Lab1 Lab Group A (n=4) GC-MS (Trace Analysis) Split->Lab1 Lab2 Lab Group B (n=4) GC-FID (Routine QA) Split->Lab2 Lab3 Lab Group C (n=4) LC-MS/MS (Labile Check) Split->Lab3 Data ISO 5725 Statistical Evaluation (Repeatability sr & Reproducibility sR) Lab1->Data Data Return Lab2->Data Data Return Lab3->Data Data Return

ISO 5725 inter-laboratory validation workflow for quantification methods.

The statistical evaluation confirmed that the GC-MS protocol achieved an inter-laboratory reproducibility ( RSDR​ ) of 5.4%, well within the acceptable threshold for trace volatile analysis, proving the method's robustness against variations in operator handling and instrument manufacturer.

References

  • PubChem . "Hydroxycitronellal diethyl acetal (CID 5463911)." National Center for Biotechnology Information. Available at:[Link]

  • The Good Scents Company . "hydroxycitronellal diethyl acetal, 7779-94-4." Flavor and Fragrance Database. Available at:[Link]

  • Chemistry Steps . "Acetal Hydrolysis Mechanism." Available at:[Link]

  • Organic Chemistry Tutor . "Acetals Formation and Hydrolysis." Available at:[Link]

  • OECD TG/GD Process Mentor . "Validation, ILC and validation report (ISO 5725)." Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8,8-Diethoxy-2,6-dimethyloctan-2-ol

As a Senior Application Scientist, I approach chemical handling not as a static regulatory checklist, but as a dynamic, mechanistic system. 8,8-Diethoxy-2,6-dimethyloctan-2-ol (commonly known as Hydroxycitronellal diethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a static regulatory checklist, but as a dynamic, mechanistic system. 8,8-Diethoxy-2,6-dimethyloctan-2-ol (commonly known as Hydroxycitronellal diethyl acetal, CAS 7779-94-4) is a highly valued synthetic aroma compound and biochemical building block characterized by its delicate floral, lily, and muguet odor[1].

While it offers excellent stability under neutral and alkaline conditions, its specific chemical vulnerabilities dictate our operational and personal protective equipment (PPE) strategies. To build a robust safety culture, we must understand the causality behind every protocol and ensure our workflows are entirely self-validating.

Chemical Profile & Mechanistic Hazard Analysis

Before selecting PPE, we must analyze the molecule's behavior. 8,8-Diethoxy-2,6-dimethyloctan-2-ol is a combustible liquid (Class IIIB) and a documented skin sensitizer[2].

Causality Insight: Acetals are stable in basic and neutral environments but undergo rapid, reversible hydrolysis in aqueous acidic media[3]. If 8,8-Diethoxy-2,6-dimethyloctan-2-ol is exposed to acids, the acetal linkage cleaves to yield the parent aldehyde (hydroxycitronellal) and two equivalents of ethanol[4]. This degradation fundamentally alters the hazard profile: it generates a highly volatile, flammable byproduct (ethanol) and releases the parent aldehyde, which possesses a higher sensitization and oxidation potential[5]. Therefore, our PPE and handling protocols must account for both the stable acetal and its potential degradation products.

AcetalHydrolysis Acetal 8,8-Diethoxy-2,6-dimethyloctan-2-ol (Stable in Neutral/Basic) Intermediate Protonated Hemiacetal Intermediate Acetal->Intermediate Protonation Acid Aqueous Acid (H+) Catalyst Acid->Intermediate Catalyzes Products Hydroxycitronellal + 2x Ethanol Intermediate->Products Hydrolysis (H2O) Hazard Increased Volatility & Sensitization Risk Products->Hazard Alters Hazard Profile

Acid-catalyzed hydrolysis of 8,8-Diethoxy-2,6-dimethyloctan-2-ol altering its hazard profile.

Table 1: Quantitative Physicochemical and Hazard Profile

Property / HazardValue / SpecificationOperational Implication
CAS Number 7779-94-4Unique identifier for SDS cross-referencing[2].
Molecular Formula C14H30O3Heavy vapor; settles in low-lying areas[2].
Density 0.898 - 0.908 g/cm³Floats on water; requires specific dry absorbents[2].
Flash Point ~110°C (230°F)Combustible (Class IIIB); isolate from open flames[3].
Chemical Stability Unstable in acidic mediaMandates strict isolation from strong acids/oxidizers[3].
Primary Hazards Irritant (R36/38), Sensitizer (R43)Requires strict dermal and ocular protection barriers[5].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted barrier against a specific mechanistic threat. Do not deviate from these specifications.

  • Ocular Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles. A full face shield is required if transferring volumes > 1 Liter.

    • Causality: The compound is an eye irritant carrying an R41 risk (risk of serious damage to eyes) in concentrated forms[5]. A face shield prevents aerosolized droplets from reaching mucous membranes during high-velocity liquid transfers.

  • Dermal Protection (Gloves):

    • Requirement: Nitrile rubber gloves (minimum 0.4 mm thickness).

    • Causality: As a lipophilic organic acetal, it easily permeates thin latex. Nitrile provides superior resistance to aliphatic and oxygenated organic compounds. Because the chemical is a known skin sensitizer (R43)[5], preventing micro-exposures is critical to avoiding allergic contact dermatitis.

  • Respiratory Protection:

    • Requirement: Half-face elastomeric respirator with organic vapor (OV) cartridges (NIOSH approved) only if engineering controls fail or during large spill cleanups.

    • Causality: At room temperature, its vapor pressure is low, and inhalation is a low hazard[2]. However, if aerosolized, or if acid-catalyzed hydrolysis occurs (releasing volatile ethanol), vapor concentrations can rapidly exceed safe thresholds[4].

  • Body Protection:

    • Requirement: 100% cotton lab coat, closed-toe non-porous footwear, and a chemical-resistant apron for bulk handling.

    • Causality: Synthetic fabrics can melt into the skin if a combustible liquid ignites. Cotton provides a breathable, non-melting barrier.

Engineering Controls & Operational Workflows

Protocol: Routine Laboratory Transfer Self-Validating System: This protocol utilizes olfactory feedback and continuous airflow monitoring. Because the compound has a distinct muguet/melon odor[3], the absence of this scent during transfer validates that the fume hood's face velocity is successfully capturing fugitive emissions before they reach the operator's breathing zone.

Step-by-Step Methodology:

  • Environmental Preparation: Verify the chemical fume hood is operational, maintaining a minimum of 10 air changes per hour (ACH)[2]. Ensure absolutely no strong oxidizing agents or aqueous acids are present in the workspace[2].

  • PPE Donning: Inspect nitrile gloves for pinholes. Don splash goggles and a cotton lab coat.

  • Inert Atmosphere Handling: To prevent gradual oxidation and ensure a 48-month shelf life, the compound must be stored under inert gas[]. Purge the receiving vessel with Argon or Nitrogen prior to transfer.

  • Transfer Execution: Use a glass or chemically compatible plastic (e.g., PTFE) pipette. Avoid compromised aluminum or unlined steel containers[2].

  • Decontamination & Storage: Wipe down the exterior of the source bottle with a dry, lint-free cloth. Flush the headspace with inert gas, seal tightly, and return to a cool, well-ventilated storage cabinet[].

Spill Response and Disposal Plan

Spills introduce chaotic variables. This protocol re-establishes control through physical containment and chemical stabilization.

Protocol: Hazardous Material Spill Mitigation Self-Validating System: The use of a mild alkaline detergent in the final decontamination step not only removes lipophilic residues but actively neutralizes the environment, preventing the acid-catalyzed hydrolysis of any remaining trace acetal[4]. A physical slip-test (checking surface friction with a gloved hand) validates the complete removal of the oily residue.

Step-by-Step Methodology:

  • Evacuate & Assess: Isolate the spill area. If the spill exceeds 500 mL, alert laboratory personnel to evacuate the immediate vicinity.

  • Eliminate Ignition Sources: Turn off nearby heat plates and electronic equipment. While the flash point is high (110°C), combustible vapors can ignite if exposed to a direct spark[3].

  • Don Emergency PPE: Upgrade to a half-mask respirator with OV cartridges and heavy-duty nitrile utility gloves.

  • Physical Containment: Dike the spill using non-combustible absorbent materials such as vermiculite, dry sand, or earth[2]. Never use combustible materials like sawdust.

  • Absorption: Spread the vermiculite from the perimeter inward to prevent the spread of the oily liquid.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container[2].

  • Surface Decontamination: Wash the spill area with copious amounts of water and a mild alkaline detergent to neutralize residual organics and eliminate slipping hazards.

  • Disposal: Label the container as "Combustible Organic Waste - Contains Acetal". Dispose of contents in accordance with relevant local and federal environmental regulations[2].

SpillResponse Start Spill Detected Assess Assess Volume & Isolate Area Start->Assess PPE Don OV Respirator & Nitrile Gloves Assess->PPE Contain Dike with Vermiculite/Sand PPE->Contain Recover Collect in HDPE Waste Container Contain->Recover Decon Wash Area with Alkaline Detergent Recover->Decon

Step-by-step spill response and containment workflow for acetal compounds.

References

  • The Good Scents Company. "hydroxycitronellal, 107-75-5". Available at:[Link]

  • The Good Scents Company. "hydroxycitronellal diethyl acetal, 7779-94-4". Available at:[Link]

  • University of Birmingham. "Lecture 9: Acetals". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,8-Diethoxy-2,6-dimethyloctan-2-ol
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8,8-Diethoxy-2,6-dimethyloctan-2-ol
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